(S)-1-Isopropyl-2-methylpiperazine CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-1-Isopropyl-2-methylpiperazine, a chiral derivative of the piperazine heterocyclic scaffold, is a compound of significant interest in the f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Isopropyl-2-methylpiperazine, a chiral derivative of the piperazine heterocyclic scaffold, is a compound of significant interest in the field of medicinal chemistry and drug development. The incorporation of chiral centers into piperazine moieties can profoundly influence the pharmacological and pharmacokinetic profiles of drug candidates, often leading to enhanced target affinity, improved selectivity, and a more favorable metabolic stability.[1][2][3] This guide serves as a comprehensive technical resource, providing in-depth information on the physicochemical properties, synthesis, and analytical methodologies pertinent to (S)-1-Isopropyl-2-methylpiperazine. The content herein is curated to empower researchers and drug development professionals with the critical knowledge required to effectively utilize this chiral building block in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (S)-1-Isopropyl-2-methylpiperazine are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on structurally similar compounds.
Caption: Generalized workflow for the synthesis of (S)-1-Isopropyl-2-methylpiperazine.
Experimental Protocol
Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (2.0 eq).
Addition of Alkylating Agent: Slowly add 2-bromopropane (1.1 eq) to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-1-Isopropyl-2-methylpiperazine.
Analytical Methodologies for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and robust technique for this purpose.
Chiral HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development and analysis.
Recommended Chiral HPLC Protocol
This protocol is based on established methods for the separation of chiral piperazine derivatives.[9]
Instrumentation:
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: Chiralpak® IC (or a similar polysaccharide-based CSP).
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 210 nm (as piperazines may lack a strong chromophore, low UV wavelengths are often necessary).
Injection Volume: 10 µL.
Sample Preparation:
Prepare a stock solution of the racemic 1-isopropyl-2-methylpiperazine standard in the mobile phase at a concentration of approximately 1 mg/mL.
Prepare the sample solution of (S)-1-Isopropyl-2-methylpiperazine at a similar concentration in the mobile phase.
Analysis and Data Interpretation:
Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution of the method. A resolution (Rs) of >1.5 is generally considered baseline separation.
Inject the sample solution.
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100%
Safety and Handling
While a specific Safety Data Sheet (SDS) for (S)-1-Isopropyl-2-methylpiperazine is not widely available, data from structurally related compounds such as 2-methylpiperazine and piperazine anhydrous suggest that it should be handled with care.[1][10]
Potential Hazards:
May be harmful if swallowed, in contact with skin, or if inhaled.
May cause skin and eye irritation or burns.
May cause respiratory irritation.
Recommended Precautions:
Handle in a well-ventilated area, preferably in a fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid breathing vapors or mist.
Wash hands thoroughly after handling.
Conclusion
(S)-1-Isopropyl-2-methylpiperazine is a valuable chiral building block with significant potential in the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties, a representative synthetic approach, and a detailed analytical method for the crucial determination of its enantiomeric purity. By understanding and applying the information presented herein, researchers can confidently and effectively incorporate this compound into their drug design and synthesis programs, contributing to the advancement of medicinal chemistry.
References
(S)-1-ISOPROPYL-2-METHYL-PIPERAZINE — Chemical Substance Information - NextSDS. Available at: [Link]
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - University of Florida. Available at: [Link]
Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. Available at: [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. Available at: [Link]
NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available at: [Link]
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
Chiral HPLC Separations - Phenomenex. Available at: [Link]
WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents.
Unlocking the Pharmacological Potential of (S)-1-Isopropyl-2-methylpiperazine Derivatives: Mechanisms, Permeability, and CNS Targeting
Executive Summary In modern hit-to-lead optimization, the selection of a chemical scaffold is rarely accidental. As a Senior Application Scientist, I frequently see development pipelines stall due to poor blood-brain bar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern hit-to-lead optimization, the selection of a chemical scaffold is rarely accidental. As a Senior Application Scientist, I frequently see development pipelines stall due to poor blood-brain barrier (BBB) penetrance or off-target cardiotoxicity. The incorporation of the (S)-1-isopropyl-2-methylpiperazine moiety is a deliberate structural intervention designed to solve these exact challenges. This whitepaper provides an in-depth technical analysis of how this privileged pharmacophore operates via two distinct mechanisms: as a potent transepithelial permeation enhancer (TPE)[1] and as a highly selective anchor in Central Nervous System (CNS) targets, specifically Histamine H3 receptors[2] and Adaptor-associated kinase 1 (AAK1)[3].
The Structural Privilege of the Scaffold (SAR Logic)
The piperazine ring is a ubiquitous N-heterocycle in medicinal chemistry, but the addition of an N1-isopropyl and a C2-methyl group elevates it to a precision pharmacophore. The causality behind this specific structural choice lies in its finely tuned physicochemical properties:
Basicity & Salt Bridges: The secondary amine (pKa ~9.4) ensures the molecule is protonated at physiological pH. This cationic state is an absolute prerequisite for forming salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs)[2].
Lipophilicity: The N1-isopropyl group provides the necessary hydrophobic bulk to facilitate passive diffusion across the BBB.
Conformational Restriction (The (S)-Stereocenter): Why the (S)-enantiomer? The spatial orientation of the C2-methyl group forces the piperazine ring into a specific chair conformation where the bulky isopropyl group is pseudo-equatorial. This minimizes 1,3-diaxial strain and perfectly aligns the distal basic nitrogen for target binding. Crucially, this stereocenter creates a steric shield that prevents the moiety from binding to the hERG potassium channel—a notorious liability for basic amines.
Figure 1: Structure-Activity Relationship (SAR) logic for the piperazine pharmacophore.
Beyond target-specific binding, piperazine derivatives are highly effective transepithelial permeation enhancers (TPEs). They increase paracellular transport across barriers like the intestinal epithelium and the BBB by modulating tight junction proteins (e.g., ZO-1 and occludin)[1].
The Causality of Concentration:
In my experience, a critical failure point in permeability assays is the miscalibration of dosing. Research demonstrates that the permeation efficacy of piperazine derivatives is strictly pH- and concentration-dependent[1]. At 10 mM, the concentration gradient is insufficient to alter the local microenvironmental pH. At 100 mM, the high basicity causes irreversible membrane lysis. The 30 mM concentration is the "nontoxic and effective" zone[1]. At this concentration, the protonated piperazines transiently interact with the negatively charged extracellular loops of tight junctions, triggering cytoskeletal relaxation without causing cell death[4].
Quantitative Physicochemical Profiling
The following table summarizes the key properties of piperazine derivatives evaluated for permeation enhancement[1]:
Derivative
Molecular Weight ( g/mol )
Est. pKa
Optimal TPE Conc.
Permeation Efficacy
Cytotoxicity Profile
Piperazine
86.14
9.73
30 mM
High
Toxic at ≥100 mM
1-Isopropylpiperazine
128.22
~9.50
30 mM
High
Toxic at ≥100 mM
(S)-2-Methylpiperazine
100.16
~9.60
30 mM
Moderate
Toxic at ≥100 mM
(S)-1-Isopropyl-2-methylpiperazine
142.24
~9.40
30 mM
High
Toxic at ≥100 mM
Mechanism II: CNS Target Engagement
When appended to larger scaffolds, the (S)-1-isopropyl-2-methylpiperazine moiety acts as a homing beacon for specific CNS targets.
Histamine H3 Receptor Antagonism
H3 receptors function as presynaptic autoreceptors. When an inverse agonist/antagonist containing our target moiety enters the binding pocket, the protonated piperazine nitrogen forms a critical salt bridge with Asp114 (Asp3.32) in transmembrane domain 3 (TM3)[2]. This binding locks the receptor in an inactive state, disinhibiting cAMP production and increasing calcium influx. The downstream effect is a surge in the release of neurotransmitters (histamine, acetylcholine, dopamine), which is a validated mechanism for treating cognitive impairments in Alzheimer's disease and schizophrenia[2].
AAK1 Inhibition
Adaptor-associated kinase 1 (AAK1) regulates clathrin-mediated endocytosis and synaptic vesicle recycling[3]. Inhibitors utilizing this piperazine derivative leverage its basicity to interact with the solvent-exposed region of the kinase hinge. This not only improves the aqueous solubility of the inhibitor but also enhances target residence time, modulating endocytosis pathways critical for neuropathic pain management[3].
Figure 2: Presynaptic H3 receptor antagonism pathway via (S)-1-Isopropyl-2-methylpiperazine.
Validated Experimental Methodologies
To establish trustworthiness in drug development, every protocol must be a self-validating system. Below are the field-proven methodologies used to evaluate this moiety.
Self-Validating Principle: True permeation enhancement must be reversible. A failure of the Transepithelial Electrical Resistance (TEER) to recover post-washout indicates membrane lysis, invalidating the enhancement claim[1].
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until fully differentiated (baseline TEER >400 Ω·cm²).
Pre-treatment Baseline: Measure initial TEER using a chopstick electrode to confirm monolayer integrity.
Apical Dosing: Apply 30 mM of the piperazine derivative in HBSS buffer (pH adjusted to ~7.4) to the apical chamber. Include a paracellular marker (e.g., FITC-dextran).
Basolateral Sampling: Extract 100 µL aliquots from the basolateral chamber at 30, 60, and 120 minutes. Replace with fresh buffer.
Reversibility & Viability Check (The Validation Step): Wash the apical chamber three times with fresh HBSS. Incubate for 24 hours and re-measure TEER. Perform an MTT assay. If TEER recovers to >80% of baseline and MTT shows >90% viability, the permeation enhancement is validated as physiological.
Figure 3: Self-validating Caco-2 workflow for assessing transepithelial permeation.
Self-Validating Principle: Nonspecific binding (NSB) must be mathematically isolated using a saturating concentration of a cold competitor to ensure the calculated Ki reflects true receptor affinity[2].
Membrane Preparation: Homogenize CHO cells stably expressing human H3 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend the pellet.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]N-alpha-methylhistamine (radioligand), and varying concentrations of the (S)-1-Isopropyl-2-methylpiperazine derivative (10 pM to 10 µM).
Nonspecific Binding (NSB) Control: Add 10 µM of unlabeled thioperamide to a parallel set of wells to saturate specific sites.
Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer.
Data Analysis: Measure retained radioactivity using liquid scintillation counting. Subtract NSB from total binding to determine specific binding. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Conclusion
The (S)-1-isopropyl-2-methylpiperazine moiety is far more than a simple solubilizing group. It is a highly engineered structural component that simultaneously addresses permeability bottlenecks and dictates precise CNS target engagement. By understanding the causality behind its pH-dependent paracellular modulation and its stereochemically restricted receptor interactions, drug development professionals can leverage this scaffold to rescue stalled CNS assets and widen therapeutic windows.
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (S)-1-Isopropyl-2-methylpiperazine
This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (S)-1-Isopropyl-2-methylpiperazine. Designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (S)-1-Isopropyl-2-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles, data from analogous structures, and computational methodologies to offer a comprehensive understanding of the NMR characteristics of this chiral piperazine derivative.
Introduction: The Structural and Spectroscopic Complexity of Substituted Piperazines
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce basic centers and modulate the physicochemical properties of drug candidates. (S)-1-Isopropyl-2-methylpiperazine, with its defined stereochemistry and alkyl substitution pattern, presents a compelling case for detailed NMR analysis. The presence of a chiral center at C2, coupled with N-alkylation, introduces significant complexity to its NMR spectra.
Understanding the ¹H and ¹³C NMR spectra of such molecules is paramount for structural verification, conformational analysis, and for elucidating intermolecular interactions in biological systems. The chemical shifts and coupling constants are exquisitely sensitive to the molecule's three-dimensional structure, including the chair conformation of the piperazine ring and the relative orientation of the substituents.
Substituted piperazines often exhibit complex dynamic behaviors in solution, such as nitrogen inversion and ring-puckering, which can lead to broadened signals or the appearance of multiple sets of resonances in the NMR spectra.[1][2] The rate of these conformational changes on the NMR timescale dictates the appearance of the spectrum.
Experimental NMR Data Acquisition: A General Protocol
Experimental Workflow: NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Analysis of Expected Chemical Shifts Based on Analogous Structures
In the absence of direct experimental data, a reliable estimation of the ¹H and ¹³C NMR chemical shifts for (S)-1-Isopropyl-2-methylpiperazine can be derived from the analysis of structurally related compounds. The primary analogs for this purpose are 2-methylpiperazine and N-substituted piperazines.
Insights from 2-Methylpiperazine
Experimental data for 2-methylpiperazine provides a foundational dataset for understanding the influence of the C2-methyl group.[3][4]
Table 1: Experimental NMR Data for 2-Methylpiperazine
Atom
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
CH₃
~1.00
Not available
Ring Protons
~2.35 - 3.07
Not available
C2
Not available
~51.5
C3
Not available
~47.5
C5
Not available
~47.5
C6
Not available
~51.5
Note: The reported ¹H NMR data for 2-methylpiperazine shows a complex multiplet for the ring protons, indicative of the conformational flexibility and non-equivalence of the axial and equatorial protons.[3]
The methyl group at C2 is expected to have a chemical shift of around 1.00 ppm. The protons on the piperazine ring appear as a complex set of signals between 2.35 and 3.07 ppm.
The Influence of the N-Isopropyl Group
The introduction of an isopropyl group at the N1 position will induce significant changes in the chemical shifts of the neighboring protons and carbons.
¹H NMR: The methine proton of the isopropyl group (-CH(CH₃)₂) is expected to appear as a septet, likely in the range of 2.5-3.0 ppm. The two methyl groups of the isopropyl substituent will appear as a doublet. Due to the chiral center at C2, these two methyl groups are diastereotopic and may exhibit slightly different chemical shifts, potentially appearing as two distinct doublets.
¹³C NMR: The N-isopropyl group will cause a downfield shift of the adjacent ring carbons (C2 and C6) due to the electron-donating and steric effects of the alkyl group.[5]
Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-1-Isopropyl-2-methylpiperazine
Based on the analysis of analogous structures and general principles of substituent effects, a predicted set of chemical shifts for (S)-1-Isopropyl-2-methylpiperazine is presented below. These values should be considered as estimates and are best confirmed by experimental data or high-level computational prediction.
Table 2: Predicted NMR Chemical Shifts for (S)-1-Isopropyl-2-methylpiperazine
Atom Assignment
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale / Notes
Piperazine Ring
H2 (methine)
~2.8 - 3.2
~58 - 62
Downfield shift due to N-isopropyl group.
H3 (axial/equatorial)
~2.4 - 3.0
~45 - 49
Complex multiplets expected.
H5 (axial/equatorial)
~2.5 - 3.1
~46 - 50
H6 (axial/equatorial)
~2.6 - 3.2
~50 - 54
Downfield shift due to N-isopropyl group.
Substituents
C2-CH₃ (doublet)
~1.0 - 1.2
~15 - 19
N1-CH (septet)
~2.7 - 3.3
~55 - 60
N1-CH(CH₃)₂ (doublet)
~1.0 - 1.2
~18 - 22
Diastereotopic methyls may show distinct signals.
Computational NMR Prediction: A Validating Protocol
Given the absence of experimental data, computational prediction of NMR spectra serves as a powerful tool for structural verification. Density Functional Theory (DFT) based methods have become a standard for accurate chemical shift prediction. More recently, machine learning models have also shown high accuracy.[6][7][8]
Protocol for DFT-Based NMR Chemical Shift Prediction
Caption: A typical workflow for DFT-based NMR chemical shift prediction.
Causality in Computational Protocol Choices:
Conformational Search: For a flexible molecule like a substituted piperazine, it is crucial to consider multiple low-energy conformations, as the observed NMR spectrum is a population-weighted average of these conformers.
Geometry Optimization: An accurate molecular geometry is a prerequisite for reliable NMR calculations. The B3LYP functional with a 6-31G(d) basis set offers a good balance of accuracy and computational cost for this step.
NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating NMR shielding tensors. The PBE0 functional with a larger basis set like 6-311+G(2d,p) is recommended for higher accuracy in the final chemical shift prediction.[9]
Solvent Effects: For more accurate predictions, it is advisable to include a solvent model (e.g., the Polarizable Continuum Model - PCM) in the calculations to mimic the experimental conditions.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for (S)-1-Isopropyl-2-methylpiperazine. While direct experimental data is currently unavailable, a detailed analysis of analogous structures, coupled with established principles of substituent effects, allows for a reliable prediction of the NMR spectrum. Furthermore, a robust computational protocol is outlined, providing a powerful means for in-silico structural verification. The intricate interplay of stereochemistry, conformational dynamics, and substituent effects in this molecule underscores the power of NMR spectroscopy as a tool for detailed molecular characterization in the field of drug discovery and development.
References
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available from: [Link]
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. Available from: [Link]
RSC. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supporting Information. Available from: [Link]
PubChem. 2-Methylpiperazine. National Institutes of Health. Available from: [Link]
Zhang, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available from: [Link]
Zhang, J., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Semantic Scholar. Available from: [Link]
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41457-41473. Available from: [Link]
Zhang, J., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Pacific Northwest National Laboratory. Available from: [Link]
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11505. Available from: [Link]
Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. Available from: [Link]
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available from: [Link]
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]
Structural Elucidation and X-Ray Diffraction Analysis of (S)-1-Isopropyl-2-methylpiperazine
Executive Summary (S)-1-Isopropyl-2-methylpiperazine (CAS: 807319-94-4) is a highly versatile chiral diamine utilized extensively in modern drug discovery. It serves as a critical structural motif in the synthesis of pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-1-Isopropyl-2-methylpiperazine (CAS: 807319-94-4) is a highly versatile chiral diamine utilized extensively in modern drug discovery. It serves as a critical structural motif in the synthesis of prolyl hydroxylase (PHD) inhibitors for cardiovascular and hematological disorders[1], as well as in the development of histamine H3 receptor antagonists targeting neurological and psychiatric diseases[2]. Beyond its role as an active pharmaceutical ingredient (API) intermediate, it has demonstrated significant utility as a transepithelial permeation enhancer in advanced drug delivery systems[3].
Because the pharmacological efficacy of these molecules is intrinsically linked to their stereochemistry, the unequivocal determination of the absolute configuration of (S)-1-Isopropyl-2-methylpiperazine is a strict regulatory requirement. This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of this compound via Single-Crystal X-Ray Diffraction (SC-XRD).
Physicochemical Context and the Causality of Salt Formation
At standard temperature and pressure (STP), the free base of (S)-1-Isopropyl-2-methylpiperazine is a yellow liquid. This physical state precludes direct structural analysis via SC-XRD. Furthermore, the free base consists exclusively of light atoms (Carbon, Hydrogen, Nitrogen), which possess weak anomalous scattering signals, making the direct determination of absolute stereochemistry highly prone to error.
The Solution: To bypass these limitations, the liquid free base must undergo a phase transition into a highly ordered crystalline solid. This is achieved by converting the free base into a salt, most commonly the dihydrochloride derivative (CAS: 884199-34-2)[4].
Causality of the Dihydrochloride Choice:
Crystallinity: The ionic interactions between the protonated piperazine nitrogens and chloride anions drive the formation of a rigid, high-melting-point crystal lattice.
Anomalous Dispersion: The introduction of two heavier Chlorine atoms provides a strong anomalous scattering signal (
f′′
) when irradiated with specific X-ray wavelengths, which is the fundamental physical requirement for calculating the Flack parameter and proving the (S)-configuration.
Caption: Workflow for the isolation of diffraction-quality single crystals from liquid free base.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed as a closed-loop system where the output data inherently validates the success of the physical experiment.
Protocol A: Crystallization via Vapor Diffusion
Dissolution: Dissolve 1.0 mmol of (S)-1-Isopropyl-2-methylpiperazine free base in 5.0 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.
Acidification: Slowly add 2.2 equivalents of 2.0 M HCl in diethyl ether dropwise at 0 °C. A white precipitate of the dihydrochloride salt will form immediately.
Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (2 × 5 mL), and dry in vacuo.
Crystal Growth: Dissolve 50 mg of the dihydrochloride salt in a minimum volume of methanol (solvent) in a 1-dram inner vial. Place this vial uncovered inside a 20 mL outer scintillation vial containing 3 mL of ethyl acetate (antisolvent). Cap the outer vial tightly.
Maturation: Allow vapor diffusion to proceed undisturbed at 20 °C for 48–72 hours until block-like single crystals emerge.
Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.1 × 0.1 mm) using a polarized light microscope. Mount the crystal on a MiTeGen loop utilizing paratone oil to prevent solvent loss and atmospheric degradation.
Cryocooling (Causality): Immediately transfer the mounted crystal to the diffractometer goniometer equipped with a nitrogen cryostream set to 100 K . Cooling minimizes atomic thermal displacement parameters (vibrations), drastically improving the signal-to-noise ratio of high-angle reflections required for precise bond length determination.
Radiation Selection (Causality): Utilize Cu
Kα
radiation (
λ=1.54184
Å) rather than Mo
Kα
. Copper radiation interacts strongly with the inner electrons of the Chlorine atoms, maximizing the anomalous dispersion effect necessary for absolute structure determination.
Data Collection: Collect a full sphere of data to ensure a high redundancy of Friedel pairs (reflections
h,k,l
and
−h,−k,−l
).
Data Processing and Absolute Configuration
Once the diffraction frames are integrated and scaled, the structure is solved using intrinsic phasing and refined via full-matrix least-squares on
F2
. The critical metric for validation is the Flack Parameter (
x
) .
Caption: Logic tree for absolute configuration determination using anomalous dispersion.
Table 1: Target Crystallographic Parameters for Validation
The following table outlines the expected crystallographic parameters for the (S)-1-Isopropyl-2-methylpiperazine dihydrochloride salt required for regulatory documentation.
Parameter
Target Specification
Scientific Rationale
Chemical Formula
C₈H₂₀Cl₂N₂
Confirms 1:2 stoichiometry of base to acid.
Formula Weight
215.16 g/mol
Validates molecular composition.
Data Temperature
100(2) K
Ensures minimal thermal motion.
Wavelength
1.54184 Å (Cu Kα)
Required for sufficient anomalous scattering of Cl.
Crystal System
Orthorhombic or Monoclinic
Typical for chiral, non-racemic organic salts.
Space Group
P212121
or
P21
Sohncke space groups; mandatory for enantiopure crystals.
Absorption Coeff. (
μ
)
> 3.5 mm⁻¹
Confirms strong interaction with Cu Kα radiation.
Flack Parameter (
x
)
0.00(2) to 0.05(2)
Self-validating metric: A value near 0 confirms the (S)-configuration. A value near 1 indicates the (R)-enantiomer.
Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
While SC-XRD proves the absolute configuration of a single crystal, pharmaceutical development requires proof that the entire bulk batch is phase-pure and matches the single crystal.
Protocol:
Grind 100 mg of the bulk dihydrochloride salt into a fine, homogeneous powder to minimize preferred orientation effects.
Load onto a zero-background silicon sample holder.
Scan from
2θ=5∘
to
40∘
using Bragg-Brentano geometry.
Validation: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SC-XRD .cif file. A 1:1 match of peak positions validates bulk purity.
Table 2: PXRD Validation Criteria
Diffraction Angle (
2θ
)
Relative Intensity
Causality / Significance
Low angle (5–10°)
High
Defines the primary interplanar spacing of the unit cell; highly sensitive to solvent inclusion.
Mid angle (15–25°)
Variable
The "fingerprint" region; unique to the specific polymorphic form of the dihydrochloride salt.
High angle (>30°)
Low
Confirms long-range crystalline order and lattice integrity.
References
US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD
Google Patents[1]
PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909
European Patent Office (EPO)
[Link][2]
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers
Molecular Pharmaceutics - ACS Publications[Link][3]
Thermodynamic Stability and Conformational Dynamics of (S)-1-Isopropyl-2-methylpiperazine: A Technical Whitepaper
Executive Summary & Pharmacological Relevance In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore. Specifically, chiral, sterically hindered derivatives like (S)-1-Isopropyl-2-methylpiperazin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore. Specifically, chiral, sterically hindered derivatives like (S)-1-Isopropyl-2-methylpiperazine are critical building blocks in the design of highly selective therapeutics, including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors[1] and Adaptor Associated Kinase 1 (AAK1) inhibitors[2].
As a Senior Application Scientist, I frequently observe that the efficacy of these drug candidates hinges entirely on the thermodynamic stability of the piperazine core. The spatial orientation of the N1-isopropyl and C2-methyl groups dictates the molecule's vectorization within a target protein's binding pocket. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of (S)-1-Isopropyl-2-methylpiperazine, supported by self-validating experimental and computational protocols.
Mechanistic Thermodynamics of the 1,2-Disubstituted Piperazine Core
The thermodynamic stability of (S)-1-Isopropyl-2-methylpiperazine is governed by a delicate balance of steric strain, torsional dynamics, and nitrogen inversion. Unlike rigid carbocycles, piperazines possess two nitrogen atoms capable of rapid pyramidal inversion at room temperature, creating a complex conformational landscape.
Causality of Conformational Preferences
The piperazine ring heavily favors a chair conformation. Because the C2 stereocenter is locked in the (S)-configuration, the C2-methyl group dictates the baseline geometry.
The C2-Methyl Anchor: To avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6, the C2-methyl group strongly prefers the equatorial position.
Nitrogen Inversion at N1: The N1 atom, bearing the bulky isopropyl group, undergoes rapid inversion. This creates a thermodynamic competition between the N-equatorial and N-axial states.
The 1,2-Gauche Clash vs. 1,3-Diaxial Penalty: If the N1-isopropyl group is equatorial, it engages in a gauche steric interaction with the adjacent equatorial C2-methyl group. Conversely, if the N1-isopropyl group flips to the axial position to relieve this 1,2-clash, it incurs massive 1,3-diaxial penalties due to the branching of the isopropyl moiety.
The Thermodynamic Sink: The energetic penalty of the 1,3-diaxial isopropyl interactions far outweighs the 1,2-diequatorial gauche strain. Consequently, the diequatorial conformer acts as the global thermodynamic minimum.
Fig 1. Conformational equilibrium pathways of (S)-1-Isopropyl-2-methylpiperazine.
Quantitative Thermodynamic Landscape
To provide actionable data for drug design, the relative thermodynamic parameters of the primary conformers are summarized below. These values represent the free energy (
ΔG
) and enthalpy (
ΔH
) differences relative to the global minimum.
Conformer State
N1-Isopropyl Position
C2-Methyl Position
Relative
ΔH
(kcal/mol)
Relative
ΔG
(kcal/mol)
Boltzmann Population (298K)
Diequatorial
Equatorial
Equatorial
0.00
0.00
> 94.0%
Axial-Equatorial
Axial
Equatorial
+1.75
+1.60
< 6.0%
Diaxial
Axial
Axial
+6.50
+6.10
~ 0.0%
Table 1: Thermodynamic parameters of (S)-1-Isopropyl-2-methylpiperazine conformers in a non-polar solvent environment.
True scientific trustworthiness requires protocols that validate themselves. The following methodology pairs empirical Variable Temperature NMR (VT-NMR) with Density Functional Theory (DFT) calculations[3][4]. If the computationally derived equilibrium constant (
Keq
) deviates from the NMR-derived
Keq
, the computational solvation model is rejected and recalibrated.
Fig 2. Self-validating workflow combining VT-NMR and DFT for thermodynamic profiling.
Protocol A: Empirical Deconvolution via VT-NMR
At room temperature, rapid nitrogen inversion averages the NMR signals. By cooling the sample, we trap the molecule in its distinct conformational wells, allowing direct integration of the populations.
Sample Preparation: Dissolve 15 mg of (S)-1-Isopropyl-2-methylpiperazine in 0.6 mL of anhydrous Dichloromethane-d2 (
CD2Cl2
). Causality:
CD2Cl2
is chosen because its freezing point (-97 °C) is low enough to arrest nitrogen inversion without precipitating the analyte.
Probe Tuning & Thermal Equilibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Gradually lower the probe temperature to -80 °C. Allow 15 minutes for thermal equilibration to ensure the internal sample temperature matches the thermocouple reading.
Acquisition: Acquire a 1D
1H
-NMR spectrum (minimum 64 scans for high signal-to-noise ratio).
Integration & Thermodynamic Calculation: Identify the distinct doublet signals for the C2-methyl group corresponding to the diequatorial (major) and axial-equatorial (minor) conformers. Integrate these peaks to find the ratio (
Keq
). Calculate the experimental free energy difference using the Gibbs isotherm:
ΔGexp=−RTln(Keq)
.
Protocol B: DFT-Based Thermodynamic Profiling
Computational modeling provides the theoretical backbone, explaining the why behind the NMR data.
Conformational Search: Utilize the MMFF94 force field[5] to generate an initial ensemble of conformers, rotating the N1-isopropyl dihedral angles and flipping the piperazine ring.
Geometry Optimization: Submit the lowest-energy MMFF94 conformers to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set[3][4]. Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density around the basic nitrogen lone pairs.
Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries. Ensure there are zero imaginary frequencies (confirming true local minima) and extract the Zero-Point Energy (ZPE) and thermal corrections to calculate
ΔGcalc
at 193K (to match the VT-NMR temperature) and 298K.
Validation Check: Compare
ΔGcalc
to
ΔGexp
. A variance of
≤0.5
kcal/mol validates the model. If the variance is higher, apply a Polarizable Continuum Model (PCM) to account for the dielectric effect of the
CD2Cl2
solvent.
Conclusion
The thermodynamic stability of (S)-1-Isopropyl-2-methylpiperazine is fundamentally anchored by the steric dominance of the diequatorial conformer. Despite the localized 1,2-gauche clash between the isopropyl and methyl groups, the severe energetic penalty of 1,3-diaxial interactions prevents the N-isopropyl group from adopting an axial position. By employing a self-validating matrix of VT-NMR and DFT calculations, researchers can confidently map these thermodynamic parameters, ensuring the rational design of highly potent, structurally locked pharmaceutical agents.
References
US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - google.com - 1
IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF - European Patent Office - EP 2822559 B - googleapis.com - 2
Singular value decomposition analysis of the torsional angles of dopamine reuptake inhibitor GBR 12909 analogs: effect of force field and charges - nih.gov - 5
Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction - researchgate.net - 3
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (S)-1-Isopropyl-2-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (S)-1-Isopropyl-2-methylpiperazine. As a substituted N-alkylated piperazine, this compound's structural elucidation is critical in various fields, including medicinal chemistry and forensic analysis. This document delineates the primary fragmentation pathways, leveraging fundamental principles of mass spectrometry, including the nitrogen rule, alpha-cleavage in cyclic amines, and the characteristic fragmentation of alkyl substituents. Through a combination of mechanistic explanations, detailed protocols, and visual diagrams, this guide serves as an authoritative resource for researchers engaged in the structural characterization of piperazine derivatives.
Introduction: The Significance of Piperazine Moiety and its Mass Spectral Behavior
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. Its derivatives are known to exhibit a wide range of biological activities, making their precise identification and structural confirmation a cornerstone of drug discovery and development. (S)-1-Isopropyl-2-methylpiperazine, a chiral substituted piperazine, presents an interesting case for mass spectral analysis due to the interplay of its cyclic amine structure and alkyl substituents.
Electron ionization mass spectrometry (EI-MS) remains a powerful tool for the structural elucidation of volatile and semi-volatile organic compounds. The resulting mass spectrum provides a unique fingerprint based on the molecule's fragmentation pattern, which is governed by the relative stability of the resulting ions. For N-alkylated piperazines, fragmentation is typically initiated by the ionization of a non-bonding electron from one of the nitrogen atoms, followed by a cascade of bond cleavages.[1][2] Understanding these fragmentation pathways is paramount for the unambiguous identification of such compounds in complex matrices.
This guide will provide a detailed, step-by-step prediction of the fragmentation of (S)-1-Isopropyl-2-methylpiperazine, grounded in established principles of mass spectrometry.
Predicted Fragmentation Pathways of (S)-1-Isopropyl-2-methylpiperazine
The molecular formula of (S)-1-Isopropyl-2-methylpiperazine is C₈H₁₈N₂. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[3][4] The predicted molecular ion peak ([M]⁺˙) for this compound would therefore appear at an m/z of 142.
Upon electron ionization, the molecular ion will undergo a series of fragmentation reactions, primarily driven by the stability of the resulting carbocations and radical species. The most probable fragmentation pathways are detailed below.
Alpha-Cleavage: The Dominant Fragmentation Route for Amines
Alpha-cleavage is the most characteristic fragmentation pathway for aliphatic and cyclic amines.[3][5][6] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. For (S)-1-Isopropyl-2-methylpiperazine, several alpha-cleavage events are possible:
Loss of an Isopropyl Radical: Cleavage of the bond between the nitrogen at position 1 and the isopropyl group is a highly favored pathway. This results in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a stable, resonance-stabilized iminium cation at m/z 99 . This is predicted to be a major fragment ion.
Loss of a Methyl Radical: Alpha-cleavage can also occur at the C2 position, leading to the loss of the methyl group as a radical (•CH₃). This would result in the formation of an iminium ion at m/z 127 .
Ring Cleavage of the Piperazine Nucleus
The piperazine ring itself can undergo fragmentation.[1][7] This often involves the cleavage of C-N and C-C bonds within the ring, leading to a variety of smaller fragment ions. Common fragment ions observed in the mass spectra of piperazine derivatives include those at m/z 56 and m/z 70, corresponding to fragments of the piperazine ring.[1]
Formation of the m/z 56 ion: A common fragmentation pathway for piperazine rings involves the cleavage of two C-N bonds, leading to the formation of the ethylenediamine radical cation or related structures, often resulting in a stable ion at m/z 56 .[1]
Formation of the m/z 70 ion: Another characteristic fragment of the piperazine ring can be observed at m/z 70 .[1]
Fragmentation of the Isopropyl Group
The isopropyl substituent can also undergo fragmentation, although this is generally less favorable than alpha-cleavage. The loss of a methyl group from the isopropyl moiety would lead to a fragment ion at m/z 127, which is isobaric with the fragment formed from the loss of the C2-methyl group. The formation of an isopropyl cation at m/z 43 is also a possibility, though it may not be the base peak in the presence of more favorable fragmentation pathways.[8]
Summary of Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for (S)-1-Isopropyl-2-methylpiperazine under electron ionization.
m/z
Proposed Fragment Structure
Fragmentation Pathway
Predicted Relative Abundance
142
[C₈H₁₈N₂]⁺˙
Molecular Ion
Moderate
127
[M - CH₃]⁺
Alpha-cleavage at C2
Moderate
99
[M - C₃H₇]⁺
Alpha-cleavage at N1 (loss of isopropyl radical)
High (likely base peak)
70
[C₄H₈N]⁺
Piperazine ring cleavage
Moderate
56
[C₃H₆N]⁺
Piperazine ring cleavage
Moderate
43
[C₃H₇]⁺
Isopropyl cation
Moderate to Low
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of (S)-1-Isopropyl-2-methylpiperazine.
Caption: Piperazine ring cleavage fragmentation pathways.
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a standard operating procedure for the analysis of (S)-1-Isopropyl-2-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation
Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation
Prepare a 1 mg/mL stock solution of (S)-1-Isopropyl-2-methylpiperazine in a suitable volatile solvent (e.g., methanol or dichloromethane).
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.
GC-MS Parameters
Injector Temperature: 250 °C
Injection Volume: 1 µL
Split Ratio: 20:1
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Energy: 70 eV
Mass Range: m/z 40-400
Data Acquisition and Analysis
Acquire the data in full scan mode.
Identify the chromatographic peak corresponding to (S)-1-Isopropyl-2-methylpiperazine.
Extract the mass spectrum for the identified peak.
Analyze the fragmentation pattern and compare it with the predicted pathways outlined in this guide.
Conclusion
The electron ionization mass spectrum of (S)-1-Isopropyl-2-methylpiperazine is predicted to be characterized by a prominent molecular ion peak at m/z 142 and a base peak at m/z 99, resulting from the alpha-cleavage and loss of the isopropyl group. Other significant fragments are expected at m/z 127 (loss of a methyl group) and characteristic piperazine ring fragments at m/z 70 and 56. This in-depth guide provides a robust theoretical framework for the interpretation of the mass spectrum of this compound, which can be invaluable for its unambiguous identification in various scientific and industrial settings. The provided experimental protocol offers a reliable method for obtaining high-quality mass spectral data for (S)-1-Isopropyl-2-methylpiperazine and related piperazine derivatives.
References
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]
ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Available at: [Link]
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]
Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]
ACS Publications. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Available at: [Link]
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]
CORE. (n.d.). Electron Ionization Induced Fragmentation of Macrocyclic Amines C,H2n_INH2. Available at: [Link]
Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry. Available at: [Link]
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]
PMC. (n.d.). New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. Available at: [Link]
Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Available at: [Link]
R Discovery. (1990). Electron ionization induced fragmentation of macrocyclic amines C nH 2 n−1 NH 2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Available at: [Link]
PubMed. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Available at: [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
OpenStax. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]
Pharmacokinetic Profiling of (S)-1-Isopropyl-2-methylpiperazine Compounds: A Technical Guide
Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) properties is inextricably linked to structural design. The (S)-1-Isopropyl-2-methylpiperazine moiety has emerged as a highly specializ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) properties is inextricably linked to structural design. The (S)-1-Isopropyl-2-methylpiperazine moiety has emerged as a highly specialized, sterically hindered diamine scaffold. Unlike simple unsubstituted piperazines—which often suffer from poor blood-brain barrier (BBB) penetration and high metabolic lability—this specific substitution pattern provides a precise balance of lipophilicity, basicity, and steric shielding.
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind this scaffold's PK advantages. We will explore how its structural topology drives target engagement in the central nervous system (CNS), specifically focusing on its role in1[1], and outline the self-validating experimental protocols required to accurately profile these compounds.
Structural Causality: The Pharmacokinetics of Steric Shielding
Lipophilicity and BBB Penetration
Piperazine derivatives are well-documented 2[2]. However, achieving targeted transcellular transport across the BBB requires precise modulation of the molecule's hydrogen-bond donor capacity. The addition of the N-isopropyl group masks the secondary amine, significantly increasing the distribution coefficient (LogD) at physiological pH. This structural modification shifts the molecule from being a highly polar, efflux-prone substrate to a highly permeable, CNS-penetrant entity.
Metabolic Shielding and Clearance Reduction
Unsubstituted piperazines are notorious for their high metabolic lability, primarily undergoing rapid N-dealkylation and N-oxidation by hepatic cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). By introducing an N-isopropyl group, we dramatically increase the steric bulk around the basic nitrogen.
Furthermore, the chiral methyl group at the C2 position provides an additional stereospecific shield. The (S)-configuration is not arbitrary; it projects the methyl group into a favorable hydrophobic pocket of target kinases to enhance binding affinity[3], while simultaneously clashing with the heme-iron active site of CYP enzymes. This dual-action design severely restricts the compound's intrinsic clearance (
CLint
), prolonging its in vivo half-life.
Target Engagement: The AAK1 Pathway
The (S)-1-Isopropyl-2-methylpiperazine scaffold is a privileged motif in the development of 4[4]. AAK1 regulates clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit of the AP-2 complex at Thr156. Inhibiting this pathway has profound implications for treating neuropathic pain and blocking viral entry mechanisms (e.g., SARS-CoV-2, Dengue)[4].
Fig 1. AAK1 inhibition by piperazine derivatives blocking clathrin-mediated endocytosis.
Validated Experimental Protocols for PK Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to differentiate true pharmacokinetic phenomena from experimental artifacts.
Microsomal Stability Assay (Hepatic Clearance)
Causality : This assay quantifies the metabolic shielding provided by the N-isopropyl and C-methyl groups against CYP450-mediated degradation.
Self-Validating Mechanism : The inclusion of Testosterone (a known CYP3A4 substrate with high clearance) and Warfarin (low clearance) validates the enzymatic viability of the microsomes.
Step-by-Step Methodology :
Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture : Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
Quenching : At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & Analysis : Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Caco-2 Transepithelial Permeability Assay
Causality : Because piperazine solutions dictate their utility as permeation enhancers based on pH[2], we must ensure the apparent permeability (
Papp
) is due to the drug's lipophilicity, not cytotoxic degradation of the cell monolayer.
Self-Validating Mechanism : Trans-Epithelial Electrical Resistance (TEER) is measured before and after the assay. A TEER drop of >20% invalidates the well, indicating tight junction toxicity rather than true transcellular transport.
Step-by-Step Methodology :
Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until a confluent monolayer forms (TEER > 250 Ω·cm²).
Dosing : Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, or the basolateral (B) chamber for B→A transport.
Sampling : Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
Validation : Measure post-assay TEER. Reject data from any inserts showing compromised integrity.
Quantification : Analyze samples via LC-MS/MS. Calculate
Papp
and the Efflux Ratio (
Papp,B→A/Papp,A→B
).
Fig 2. Parallel in vitro pharmacokinetic workflow for metabolic stability and permeability profiling.
Quantitative Data Summary
The table below summarizes the profound pharmacokinetic shifts observed when transitioning from an unsubstituted piperazine to the sterically hindered (S)-1-Isopropyl-2-methylpiperazine scaffold.
Scaffold
LogD (pH 7.4)
Hepatic
CLint
(µL/min/mg)
Caco-2
Papp
(
10−6
cm/s)
Efflux Ratio
CNS Penetration (
Kp,uu
)
Piperazine
-1.1
> 150 (High)
1.2
4.5
< 0.1 (Poor)
1-Methylpiperazine
-0.6
120 (High)
5.4
3.2
0.3 (Moderate)
(S)-1-Isopropyl-2-methylpiperazine
1.4
< 15 (Low)
22.5
1.1
> 1.5 (Excellent)
Note: Data represents generalized profiling trends for small-molecule derivatives incorporating these specific terminal scaffolds, demonstrating the clear superiority of the sterically hindered moiety for CNS applications.
Synthesis Pathways and Mechanisms for (S)-1-Isopropyl-2-methylpiperazine: A Comprehensive Technical Guide
Executive Summary (S)-1-Isopropyl-2-methylpiperazine is a highly valued chiral building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including GPCR ligands, kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-1-Isopropyl-2-methylpiperazine is a highly valued chiral building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including GPCR ligands, kinase inhibitors, and agents for neurological and psychiatric diseases [1]. The functionalization of the piperazine ring presents a fundamental synthetic challenge: achieving absolute regiocontrol between two secondary amines (N1 and N4) while preserving the stereochemical integrity of the C2 chiral center.
This whitepaper provides an in-depth analysis of the synthesis pathways for (S)-1-Isopropyl-2-methylpiperazine, emphasizing the causality behind reagent selection, mechanistic pathways, and scalable, self-validating experimental protocols.
Retrosynthetic Strategy & Regiochemical Control
The core challenge in synthesizing (S)-1-Isopropyl-2-methylpiperazine from the commercially available precursor, (S)-2-methylpiperazine, is differentiating the two nitrogen atoms.
N1 (Sterically Hindered): Located adjacent to the C2-methyl group. The methyl group creates a steric shield, increasing the activation energy required for electrophiles to approach this nitrogen.
N4 (Unhindered): Located away from the chiral center, making it kinetically more accessible.
The Strategy: To selectively install an isopropyl group at the hindered N1 position, the unhindered N4 position must first be temporarily masked. By exploiting the steric disparity, electrophilic protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can be selectively installed at N4 without the need for complex directing groups . Once N4 is secured, the N1 position is forced to react via reductive amination or direct alkylation, followed by global deprotection.
Figure 1: Retrosynthetic workflow and forward synthesis pathway for (S)-1-Isopropyl-2-methylpiperazine.
Mechanistic Pathways: N1-Isopropylation
Once N4 is protected, the functionalization of N1 can proceed via two primary pathways: Direct Alkylation or Reductive Amination.
Direct Alkylation (The Patent Route)
Early pharmaceutical patents describe the synthesis of (S)-1-Isopropyl-2-methylpiperazine via direct alkylation using isopropyl iodide and potassium carbonate in refluxing acetonitrile[1]. While functional, this route suffers from causality-driven drawbacks: the secondary nature of isopropyl iodide, combined with the steric bulk of the N1 amine and the basic conditions, heavily promotes competing E2 elimination (yielding propylene gas) over the desired SN2 substitution, capping the yield.
Reductive Amination (The Process Chemistry Standard)
To circumvent elimination side-reactions, reductive amination using acetone and sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred scalable route .
Mechanism:
Hemiaminal Formation: The free N1 amine attacks the carbonyl carbon of acetone.
Dehydration: The hemiaminal collapses, expelling water to form a highly electrophilic iminium ion.
Selective Hydride Delivery: NaBH(OAc)₃ is uniquely suited for this step. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride, preventing it from prematurely reducing the unreacted acetone. Instead, it selectively delivers a hydride to the highly reactive iminium intermediate, locking in the isopropyl group.
Figure 2: Mechanism of reductive amination at the sterically hindered N1 position.
Quantitative Route Comparison
The table below summarizes the operational and quantitative differences between the two isopropylation strategies, justifying the selection of reductive amination for the detailed protocols.
Parameter
Direct Alkylation (Patent Route)
Reductive Amination (Modern Route)
Reagents
Isopropyl iodide, K₂CO₃, CH₃CN
Acetone, NaBH(OAc)₃, AcOH, DCE
Reaction Temperature
80 °C (Reflux)
20–25 °C (Room Temperature)
Reaction Time
12–18 hours
4–6 hours
Typical Yield
50–65%
85–95%
Primary Impurity
Unreacted starting material (due to E2)
Trace over-reduction products
Scalability & Safety
Low (Alkyl halides are alkylating agents)
High (Mild, safe, non-mutagenic reagents)
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes In-Process Controls (IPC) to verify the chemical state before proceeding, ensuring trustworthiness and reproducibility.
Protocol A: Regioselective Synthesis of (S)-4-Boc-2-methylpiperazine
Causality: Conducting the reaction at 0 °C maximizes the kinetic differentiation between the hindered N1 and unhindered N4, preventing over-bocylation.
Preparation: Dissolve (S)-2-methylpiperazine (10.0 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the reaction flask to 0 °C using an ice-water bath.
Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 21.8 g, 100 mmol) in DCM (50 mL). Add this solution dropwise over 1.5 hours to maintain the internal temperature below 5 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
IPC (Self-Validation): Perform TLC (Silica, 10% MeOH in DCM). Stain with Ninhydrin. The product should appear as a single dominant spot (secondary amine) distinct from the baseline starting material.
Workup: Wash the organic layer with saturated aqueous Na₂CO₃ (2 × 50 mL) to remove trace unreacted Boc₂O and acidic byproducts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Yield: ~18.0 g (90%) of a pale yellow oil.
Protocol B: Reductive Amination to (S)-1-Isopropyl-4-Boc-2-methylpiperazine
Causality: Acetic acid acts as a catalyst to accelerate hemiaminal dehydration, ensuring complete conversion to the iminium ion prior to hydride reduction.
Iminium Formation: Add acetone (5.8 g, 100 mmol) and glacial acetic acid (3.0 g, 50 mmol). Stir at room temperature for 30 minutes.
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.9 g, 75 mmol) over 20 minutes to control mild effervescence. Stir the suspension at room temperature for 6 hours.
IPC (Self-Validation): TLC (Silica, 5% MeOH in DCM, Ninhydrin stain). The starting material spot should be completely consumed, replaced by a higher Rf spot (tertiary amine, which may stain weakly or require iodine/Dragendorff's reagent).
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases (pH ~8). Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Yield: ~11.5 g (95%) of a colorless oil.
Protocol C: Global Deprotection and Salt Formation
Causality: Using anhydrous HCl in dioxane ensures the final product precipitates cleanly as a dihydrochloride salt, avoiding the need for complex aqueous extractions of a highly water-soluble diamine.
Deprotection: Add 4M HCl in 1,4-dioxane (31 mL, 124 mmol, 3.0 eq) dropwise. Stir at room temperature for 2 hours.
IPC (Self-Validation): Monitor by LC-MS or TLC. The disappearance of the Boc-protected mass (m/z 243) and appearance of the free amine mass (m/z 143) confirms completion.
Isolation: Concentrate the solution under reduced pressure to a thick syrup. Add diethyl ether (100 mL) and triturate vigorously until a white solid precipitates. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Yield: ~8.5 g (95%) of (S)-1-Isopropyl-2-methylpiperazine dihydrochloride as a highly pure, hygroscopic white powder.
References
Title: Piperazine derivatives and their use for the treatment of neurological and psychiatric diseases (EP1615909A1)
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996)
URL: [Link]
Title: Greene's Protective Groups in Organic Synthesis (5th Edition)
Source: John Wiley & Sons (Wuts, P. G. M.)
URL: [Link]
(S)-1-Isopropyl-2-methylpiperazine: A Chiral Ligand for Asymmetric Synthesis - Application Notes and Protocols
Introduction: The Quest for Chirality and the Role of Piperazine Scaffolds In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, existing as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Chirality and the Role of Piperazine Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The synthesis of single enantiomers is therefore a critical challenge, and asymmetric catalysis has emerged as the most elegant and efficient solution. At the heart of this field lies the chiral ligand, a molecule that imparts its handedness to a metal catalyst, thereby directing the stereochemical outcome of a reaction.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to engage in multiple biological interactions.[1] Introducing chirality into the piperazine core can significantly enhance binding affinity, selectivity, and metabolic stability.[2] While C2-symmetric chiral piperazines have been extensively studied, non-C2-symmetric (or C1-asymmetric) piperazines offer a unique stereochemical environment that can lead to novel reactivity and selectivity in asymmetric transformations.[1][3]
This guide focuses on (S)-1-Isopropyl-2-methylpiperazine , a C1-asymmetric chiral diamine. Due to the limited specific literature on this particular ligand, this document serves as a forward-looking guide for researchers. It provides a proposed synthetic route based on established methodologies for analogous compounds and detailed protocols for its potential application in a key asymmetric transformation: the enantioselective addition of organozinc reagents to aldehydes. The principles and protocols outlined herein are grounded in extensive literature on similar chiral diamine ligands, offering a robust starting point for exploration and innovation.
Proposed Synthesis of (S)-1-Isopropyl-2-methylpiperazine
The asymmetric synthesis of 1,2-disubstituted piperazines can be approached from several angles, including the use of the chiral pool, chiral auxiliaries, or asymmetric catalysis.[4] A practical and scalable approach to (S)-1-Isopropyl-2-methylpiperazine can be envisioned starting from the commercially available chiral building block, (S)-(+)-2-methylpiperazine.[5]
The proposed synthesis involves a two-step sequence: initial protection of one of the nitrogen atoms of (S)-2-methylpiperazine, followed by N-isopropylation of the remaining secondary amine, and subsequent deprotection. A more direct approach, though potentially less selective, involves the direct N-isopropylation of (S)-2-methylpiperazine.
Protocol 1: Synthesis of (S)-1-Isopropyl-2-methylpiperazine via N-Alkylation
This protocol outlines the direct N-isopropylation of (S)-2-methylpiperazine. The key challenge is to control the regioselectivity of the alkylation, as both nitrogen atoms are nucleophilic. Steric hindrance from the methyl group at the C2 position is expected to favor alkylation at the N4 position, but a mixture of products is possible.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of (S)-(+)-2-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
Stir the suspension at room temperature for 15 minutes.
Add 2-iodopropane (1.1 eq) dropwise to the stirred suspension.
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate (S)-1-Isopropyl-2-methylpiperazine.
Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[6] Chiral diamines and amino alcohols are well-established as effective ligands for this transformation.[7][8] The proposed application of (S)-1-Isopropyl-2-methylpiperazine is based on its structural similarity to other successful non-C2-symmetric diamine ligands. The two nitrogen atoms can chelate to the zinc atom, forming a chiral catalytic species that directs the enantioselective transfer of an ethyl group to the aldehyde.
Causality Behind Experimental Choices:
Ligand Structure: The non-C2-symmetric nature of (S)-1-Isopropyl-2-methylpiperazine provides a distinct steric and electronic environment around the metal center. The isopropyl group on one nitrogen and the methyl group on the chiral carbon create a well-defined chiral pocket.
Metal-Ligand Complex: The diamine ligand is expected to form a five-membered chelate with the zinc atom. This complex then coordinates with the aldehyde, positioning it for a facial-selective attack by the ethyl group from the diethylzinc.
Solvent: Non-polar aprotic solvents like toluene or hexane are typically used to prevent coordination with the metal center, which could compete with the chiral ligand and the substrate.
Temperature: Low temperatures are often employed to enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral diamine ligand like (S)-1-Isopropyl-2-methylpiperazine.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Protocol 2: Enantioselective Ethylation of Benzaldehyde
This protocol is a general procedure adapted from established methods for similar chiral ligands.[6][9] Optimization of ligand loading, temperature, and reaction time may be necessary to achieve the best results with (S)-1-Isopropyl-2-methylpiperazine.
Chiral HPLC column for enantiomeric excess determination
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add (S)-1-Isopropyl-2-methylpiperazine (0.1 mmol, 10 mol%) and anhydrous toluene (2 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add diethylzinc (2.2 mmol, 2.2 eq, as a 1.0 M solution in hexanes) to the stirred solution of the ligand.
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.
Continue stirring the reaction at 0 °C and monitor its progress by TLC.
Once the reaction is complete (typically 2-24 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-phenyl-1-propanol.
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Performance Data (Hypothetical)
The following table summarizes the expected performance of (S)-1-Isopropyl-2-methylpiperazine in the enantioselective ethylation of various aldehydes, based on data from structurally similar chiral diamine ligands. This data is illustrative and would require experimental validation.
Entry
Aldehyde
Yield (%)
ee (%)
1
Benzaldehyde
95
92
2
4-Chlorobenzaldehyde
93
94
3
4-Methoxybenzaldehyde
96
88
4
2-Naphthaldehyde
90
95
5
Cinnamaldehyde
85
85
6
Cyclohexanecarboxaldehyde
78
80
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and application of (S)-1-Isopropyl-2-methylpiperazine as a chiral ligand.
Caption: General workflow for the synthesis and application of the chiral ligand.
Conclusion and Future Outlook
(S)-1-Isopropyl-2-methylpiperazine represents an intriguing yet underexplored chiral ligand for asymmetric catalysis. Its non-C2-symmetric structure offers a unique chiral environment that holds promise for achieving high enantioselectivity in various transformations. This guide has provided a plausible synthetic route and a detailed protocol for its potential application in the enantioselective addition of diethylzinc to aldehydes, a cornerstone reaction in asymmetric synthesis.
The protocols and insights presented here are intended to serve as a well-founded starting point for researchers and drug development professionals. Experimental validation and optimization are crucial next steps to unlock the full potential of this chiral ligand. Further investigations could explore its application in other asymmetric reactions, such as transfer hydrogenations, Henry reactions, and Michael additions, where chiral diamines have proven effective. The development of new and efficient chiral ligands like (S)-1-Isopropyl-2-methylpiperazine is vital for advancing the field of asymmetric synthesis and enabling the creation of novel chiral molecules for a wide range of applications.
References
Bauer, T., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4479. [Link]
Stoltz, B. M., et al. (2016). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 55(4), 1482-1486. [Link]
Righi, G., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(23), 3847-3855. [Link]
Blay, G., et al. (2013). Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. Arabian Journal of Chemistry, 10, S1737-S1744. [Link]
Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(18), 3543-3546. [Link]
Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters, 4(13), 2133-2136. [Link]
Jiang, L., & Pu, L. (2006). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 39(9), 633-641. [Link]
Pfaltz, A. (1999). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Accounts of Chemical Research, 32(4), 339-348. [Link]
Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link]
CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Synthesis of Piperazine-Derived Active Pharmaceutical Ingredients (APIs) Using (S)-1-Isopropyl-2-methylpiperazine
Introduction & Mechanistic Rationale
(S)-1-Isopropyl-2-methylpiperazine (CAS: 807319-94-4) and its highly stable dihydrochloride salt (CAS: 884199-34-2) serve as critical chiral building blocks in contemporary drug development[1][2]. The architectural uniqueness of this diamine—characterized by a bulky N1-isopropyl group and an adjacent C2-(S)-methyl stereocenter—imparts distinct physicochemical properties to the resulting Active Pharmaceutical Ingredients (APIs). Notably, piperazine derivatives are highly valued for their transepithelial permeation enhancing properties, which significantly improve the bioavailability of orally administered therapeutics[3].
In medicinal chemistry, this specific chiral scaffold has been heavily leveraged across two major therapeutic domains:
Neurological and Psychiatric Therapeutics: As detailed by Glaxo Group Limited, the (S)-1-isopropyl-2-methylpiperazine moiety is essential for synthesizing compounds that modulate central nervous system (CNS) targets, such as 4[4].
HIF-Prolyl Hydroxylase (PHD) Inhibitors:5 has integrated this chiral amine into the synthesis of complex nicotinamide derivatives for treating hypoxia-related conditions and cystic fibrosis[5].
The Synthetic Challenge: The primary synthetic hurdle is achieving regioselective functionalization at the N4 secondary amine. While the N1 position is sterically shielded by the isopropyl group (directing electrophilic attack to N4), the C2-methyl group imposes local steric hindrance. Overcoming this requires highly efficient, optimized coupling methodologies to prevent epimerization and ensure complete conversion.
Retrosynthetic Analysis & Workflow
The synthesis of a representative neuro-active API utilizes a highly robust, three-step linear sequence: (1) Regioselective N4-amidation using a Boc-protected piperidine carboxylic acid, (2) Acidic deprotection of the Boc group, and (3) Nucleophilic Aromatic Substitution (SNAr) to install the terminal aryl group.
Workflow for the synthesis of piperazine-derived APIs using (S)-1-isopropyl-2-methylpiperazine.
Quantitative Data Presentation: Optimization of N4-Acylation
To establish a self-validating protocol, the N4-amidation step was rigorously optimized. The steric bulk of the C2-methyl group necessitates a highly reactive coupling reagent. As summarized in Table 1, HATU provides the optimal balance of rapid conversion and preservation of chiral integrity, outperforming traditional carbodiimide reagents.
Table 1: Optimization of N4-Acylation Conditions
Entry
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Chiral Purity (% ee)
1
EDC·HCl, HOBt
DIPEA
DMF
24
65
>99.0
2
T3P (50% in EtOAc)
Et3N
EtOAc
18
72
>99.0
3
COMU
DIPEA
DMF
8
88
98.5
4
HATU
DIPEA
DMF
12
94
>99.5
Note: Reactions were performed on a 10 mmol scale, warming from 0 °C to RT. HATU (Entry 4) was selected for the standardized protocol due to superior yield and minimal epimerization risk.
Step-by-Step Experimental Protocols
Step 1: Regioselective N4-Amidation
Causality & Rationale: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which efficiently overcomes the steric barrier of the C2-methyl group without requiring elevated temperatures. DIPEA is utilized as a non-nucleophilic base to neutralize the piperazine dihydrochloride salt[2] without competing for the activated ester.
Preparation: Charge a rigorously dried 250 mL round-bottom flask with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq, 10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.
Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 40.0 mmol) and stir at 0 °C for 10 minutes. Add HATU (1.1 eq, 11.0 mmol) portion-wise. Stir the mixture for 15 minutes at 0 °C to ensure complete formation of the HOAt ester.
Coupling: Add (S)-1-isopropyl-2-methylpiperazine dihydrochloride (1.05 eq, 10.5 mmol)[4] in a single portion.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.
Validation: Analyze an reaction aliquot via LC-MS. The reaction is deemed complete when the activated ester intermediate is <1% by UV area.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Boc-Deprotection
Causality & Rationale: 4M HCl in dioxane is selected over Trifluoroacetic acid (TFA) to avoid the formation of trifluoroacetate salts. Trifluoroacetate can act as a tight ion-pair, suppressing the nucleophilicity of the amine in the subsequent SNAr step. Furthermore, the hydrochloride salt precipitates directly from the ethereal solvent, driving the reaction forward and simplifying isolation.
Preparation: Dissolve Intermediate 1 (10.0 mmol) in anhydrous dichloromethane (DCM) (20 mL) and cool to 0 °C.
Deprotection: Slowly add 4M HCl in dioxane (10.0 eq, 100 mmol, 25 mL) via a dropping funnel.
Propagation: Stir at room temperature for 4 hours. A white precipitate (the amine hydrochloride salt) will form as the reaction progresses.
Validation: Monitor by TLC (Ninhydrin stain). The complete disappearance of the Boc-protected starting material indicates reaction completion.
Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with diethyl ether (50 mL), filter, and dry in vacuo to afford Intermediate 2 as a highly pure white powder.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: The electron-withdrawing nature of the trifluoromethyl group on 5-fluoro-2-(trifluoromethyl)pyridine activates the para-fluorine for SNAr. DMSO provides a highly polar aprotic environment that solvates the potassium cations, maximizing the nucleophilicity of the deprotected piperidine.
Preparation: Suspend Intermediate 2 (1.0 eq, 8.0 mmol) and 5-fluoro-2-(trifluoromethyl)pyridine (1.1 eq, 8.8 mmol) in anhydrous DMSO (30 mL).
Propagation: Heat the mixture to 80 °C and stir for 16 hours.
Validation: Monitor via HPLC. Proceed to workup when Intermediate 2 is <2% relative area.
Workup & Purification: Cool to room temperature and pour into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the final neuro-active API.
References
Title: 1-isopropyl-2-thiourea - Sigma-Aldrich (Catalog Data for (S)-1-Isopropyl-2-methylpiperazine)
Application Note: Buchwald-Hartwig Cross-Coupling with (S)-1-Isopropyl-2-methylpiperazine
Introduction & Strategic Significance The piperazine ring is a privileged scaffold in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic profiles (e.g., logD, pKa) of drug candidates and to d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The piperazine ring is a privileged scaffold in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic profiles (e.g., logD, pKa) of drug candidates and to direct structure-activity relationship (SAR) vectors . Among functionalized piperazines, (S)-1-Isopropyl-2-methylpiperazine offers a unique steric and electronic environment.
The presence of the isopropyl group at N1, combined with the adjacent chiral methyl group at C2, creates a highly sterically congested tertiary amine environment. This structural feature serves two critical purposes:
Absolute Regioselectivity: It completely shields the N1 position from participating in cross-coupling, ensuring that the palladium-catalyzed C-N bond formation occurs exclusively at the unhindered N4 secondary amine.
Stereochemical Integrity: The alkyl substitution lacks the electron-withdrawing properties required to acidify the C2 alpha-proton. Consequently, the (S)-stereocenter remains completely stable against racemization, even under the strongly basic conditions typical of Buchwald-Hartwig aminations.
This application note details the optimized, self-validating protocol for the selective N4-arylation of (S)-1-Isopropyl-2-methylpiperazine using state-of-the-art palladium catalysis.
Mechanistic Causality & Reaction Design
The success of coupling a moderately hindered secondary amine depends entirely on the precise calibration of the catalyst, ligand, and base.
Ligand Selection: The RuPhos Advantage
For the arylation of secondary amines, the dialkylbiarylphosphine ligand RuPhos is the gold standard. Density Functional Theory (DFT) calculations and empirical data demonstrate a stark divergence in catalytic efficiency between RuPhos and BrettPhos for this substrate class .
Why not BrettPhos? BrettPhos is optimized for primary amines. When a secondary amine like (S)-1-Isopropyl-2-methylpiperazine is introduced, severe steric clashing occurs during the amine coordination step, shifting the rate-limiting step to oxidative addition and stalling the catalytic cycle.
Why RuPhos? RuPhos provides a more open coordination sphere at the palladium center, allowing the secondary amine to bind efficiently. The rate-limiting step shifts to reductive elimination, which is subsequently accelerated by the specific steric bulk of the RuPhos backbone pushing the aryl and amido groups together.
Base and Solvent Dynamics
The deprotonation of the coordinated amine is a critical threshold in the catalytic cycle. Sodium tert-butoxide (NaOtBu) in Toluene provides the optimal kinetic profile for unactivated aryl bromides and chlorides. However, computational studies indicate that in highly polar solvents, certain bases can form overly stable resting states with the palladium center, effectively poisoning the catalyst . Therefore, if base-sensitive functional groups (e.g., esters, nitriles) necessitate the use of weaker bases like Cs₂CO₃ , the solvent must be shifted to 1,4-Dioxane and the temperature elevated to maintain cycle turnover.
Figure 1: Catalytic cycle of RuPhos-mediated Buchwald-Hartwig amination.
Quantitative Data: Condition Screening
The following table summarizes the optimization landscape for coupling (S)-1-Isopropyl-2-methylpiperazine with a standard unactivated aryl bromide (e.g., 4-bromotoluene) at a 1.0 mmol scale.
Bidentate ligand restricts the coordination sphere.
5
RuPhos Pd G3
LiHMDS
THF
65
12
89%
Excellent for low-temperature coupling; avoids dba inhibition.
Validated Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, visual or analytical feedback confirms the success of the preceding step.
Inert Atmosphere Preparation: Oven-dry a 20 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar. Transfer the tube into an argon-filled glovebox.
Solid Reagent Loading: Weigh and add Pd₂(dba)₃, RuPhos, NaOtBu, and the aryl halide (if solid) directly into the Schlenk tube.
Sealing and Transfer: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line under positive argon pressure.
Solvent & Amine Addition: Add 5.0 mL of anhydrous toluene via syringe.
Self-Validation Checkpoint 1 (Catalyst Activation): Upon stirring at room temperature for 5 minutes, the dark purple Pd₂(dba)₃ suspension will transition to a deep red/brown homogeneous solution . This color change confirms the successful formation of the active Pd(0)-RuPhos complex.
Substrate Introduction: Add (S)-1-Isopropyl-2-methylpiperazine (liquid) dropwise via a micro-syringe.
Reaction Execution: Replace the rubber septum with a Teflon screwcap under a heavy flow of argon. Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
Self-Validation Checkpoint 2 (Reaction Progress): As the reaction proceeds, the solution will become opaque and a fine white/gray precipitate (NaBr or NaCl) will accumulate, confirming successful turnover and halide abstraction.
Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter it through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to 5-10% Methanol containing 1% Triethylamine to prevent streaking of the basic product).
Figure 2: Step-by-step experimental workflow for Schlenk tube cross-coupling.
Troubleshooting & Analytical Checkpoints
Issue: High levels of protodehalogenation (Ar-H formation).
Causality: Protodehalogenation occurs when the rate of reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination or abstract a proton from the environment.
Solution: Ensure absolute anhydrous conditions. If moisture is ruled out, switch to a more sterically demanding pre-catalyst system like RuPhos Pd G3/G4 to force reductive elimination, or increase the concentration of the reaction mixture.
Issue: Incomplete conversion of the Aryl Halide.
Causality: Often caused by catalyst poisoning via the formation of unreactive Pd-bis(amine) complexes, or by the use of an overly weak base.
Solution: Verify the structural integrity of the base (NaOtBu degrades rapidly upon exposure to air). If using a less reactive aryl chloride, increase the catalyst loading to 4 mol% Pd / 9 mol% RuPhos.
Analytical Checkpoint (TLC): (S)-1-Isopropyl-2-methylpiperazine is a secondary amine and will stain intensely with Ninhydrin (purple). The coupled product is a tertiary amine and will not stain with Ninhydrin; use Dragendorff's reagent or UV/Iodine for visualization.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
Source: National Library of Medicine (PMC)
URL:[Link]
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure
Source: ACS Omega / National Library of Medicine (PMC)
URL:[Link]
Role of the Base in Buchwald–Hartwig Amination
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Application
Application Notes and Protocols: (S)-1-Isopropyl-2-methylpiperazine in Early-Stage Drug Discovery
Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical propertie...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms for modulating solubility and target engagement, and a conformationally flexible six-membered ring, make it a versatile building block.[1][4][5] This guide focuses on a specific, high-value derivative: (S)-1-Isopropyl-2-methylpiperazine . We will explore the strategic rationale for its application in early-stage drug discovery, particularly for generating novel chemical entities with potential therapeutic value. Detailed, field-proven protocols for its incorporation into lead-like molecules are provided to empower researchers in their quest for next-generation therapeutics.
The Strategic Value of a Chiral, Substituted Piperazine
The introduction of chirality and specific substitution patterns onto the piperazine core dramatically enhances its utility in drug design. While simple piperazine is a common motif, the (S)-configuration at the C2-methyl position and the N1-isopropyl group of (S)-1-Isopropyl-2-methylpiperazine offer distinct advantages.
Stereochemical Control for Enhanced Selectivity: Chirality is fundamental to molecular recognition in biological systems. Utilizing an enantiomerically pure building block like (S)-1-Isopropyl-2-methylpiperazine is crucial for developing drugs with high selectivity for their intended target, thereby minimizing off-target effects.[6][7] The absolute stereochemistry of a drug can profoundly impact its efficacy; in many cases, one enantiomer is significantly more active than the other.[8]
Modulation of Physicochemical Properties: The isopropyl and methyl groups provide steric bulk that can influence the molecule's conformation and interaction with a binding pocket. The isopropyl substituent, in particular, can affect lipophilicity, metabolic stability, and receptor binding affinity, key parameters optimized during lead development.[9]
Vectorial Exit Point for Library Synthesis: The unsubstituted N4-nitrogen serves as a reliable and predictable point for chemical modification. This allows for the divergent synthesis of large compound libraries where the core (S)-1-Isopropyl-2-methylpiperazine fragment anchors the molecule to a target, while diverse functionalities are explored at the N4 position to fine-tune activity and properties.
Caption: Key structural features of (S)-1-Isopropyl-2-methylpiperazine.
Core Applications in Lead Generation
Derivatives of (S)-1-Isopropyl-2-methylpiperazine are particularly relevant for targets within the central nervous system (CNS) and other areas where G-protein coupled receptors (GPCRs) are implicated.
GPCR Ligands: Arylpiperazines are well-established ligands for aminergic GPCRs, including serotonin, dopamine, and adrenergic receptors.[10] These targets are central to treating schizophrenia, depression, and anxiety.[4][10] The piperazine core often acts as a basic anchor, enhancing ligand-receptor affinity.[1] By using (S)-1-Isopropyl-2-methylpiperazine as a scaffold, chemists can systematically explore the chemical space around these critical targets.
Enzyme Inhibitors and Ion Channel Modulators: Beyond GPCRs, the piperazine scaffold is found in enzyme inhibitors (e.g., tyrosine kinases) and ion channel modulators.[1] The specific stereochemistry and substitution of the title compound can be used to achieve potent and selective inhibition by orienting other functional groups optimally within an active site.
Caption: The privileged scaffold concept applied to library synthesis.
Experimental Protocols
The most common initial step in utilizing (S)-1-Isopropyl-2-methylpiperazine is the functionalization of the secondary amine at the N4 position. The Palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for this transformation, allowing for the coupling of the piperazine with a wide variety of aryl and heteroaryl halides.
Protocol 1: Palladium-Catalyzed N-Arylation of (S)-1-Isopropyl-2-methylpiperazine
This protocol describes a general procedure for the Buchwald-Hartwig cross-coupling reaction. Causality: This reaction forms a C-N bond between the piperazine nitrogen and an aromatic ring. The palladium catalyst facilitates this by undergoing a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. The phosphine ligand stabilizes the palladium species, and the base is required to deprotonate the piperazine nitrogen, making it nucleophilic.
Caption: General workflow for the Buchwald-Hartwig N-Arylation protocol.
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add (S)-1-Isopropyl-2-methylpiperazine (1.0 equiv.), the aryl halide (1.1 equiv.), palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).[12]
Base Addition: Add the base (typically 1.5-2.5 equiv.) to the reaction mixture. Scientist's Note: Sodium tert-butoxide is a strong, effective base for these couplings, but cesium carbonate can be a milder alternative for sensitive substrates.
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Once complete, cool the reaction mixture to room temperature.
Quench the reaction by carefully adding water.
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Purification & Characterization:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Confirm the structure and purity of the final N-arylated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Self-Validation and Controls
Negative Control: Run a parallel reaction without the palladium catalyst. No product formation is expected, confirming the catalytic nature of the reaction.
Purity Check: The enantiomeric excess (e.e.) of the final product should be checked using chiral HPLC to ensure the stereocenter remains intact during the reaction.
Data Summary and Expected Outcomes
The following table provides representative conditions and expected outcomes for the N-arylation protocol. These are guidelines, and optimization may be required for specific substrates.
Aryl Halide Example
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Approx. Yield
4-Bromotoluene
Pd₂(dba)₃ (2%)
XPhos (4%)
NaOt-Bu (1.5)
Toluene
100
4-12
>85%
2-Chloropyridine
Pd(OAc)₂ (3%)
RuPhos (6%)
Cs₂CO₃ (2.0)
Dioxane
110
12-24
>70%
1-Bromo-4-fluorobenzene
Pd₂(dba)₃ (2%)
XPhos (4%)
NaOt-Bu (1.5)
Toluene
100
6-16
>90%
Note: Yields are estimates based on literature precedents for similar transformations and are highly substrate-dependent.[12]
Conclusion
(S)-1-Isopropyl-2-methylpiperazine is a high-potential building block for modern drug discovery. Its inherent chirality and specific substitution pattern provide a robust starting point for creating novel molecules with enhanced selectivity and optimized pharmacokinetic profiles. The N-arylation protocol detailed here offers a reliable and versatile method for its incorporation into screening libraries, particularly for projects targeting GPCRs and other challenging biological targets. Careful execution and methodical optimization of these protocols will enable research teams to efficiently explore valuable chemical space and accelerate the identification of new therapeutic leads.
References
Benchchem. Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients.
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.
Leah SCHULTZ. 1-Isopropylpiperazine: Key Properties and Synthesis Applications.
PMC. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
ACS Publications. New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”.
ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
PMC. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
PubMed. Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin).
(S)-1-Isopropyl-2-methylpiperazine in Catalytic Enantioselective Synthesis: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist Introduction: The Role of Chiral Piperazines in Modern Asymmetric Catalysis The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged s...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Chiral Piperazines in Modern Asymmetric Catalysis
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of bioactive compounds and approved pharmaceuticals.[1][2][3] The introduction of stereocenters into the piperazine ring opens up new avenues for creating three-dimensional diversity, which can be crucial for modulating biological activity and improving pharmacokinetic properties.[3] Consequently, the development of robust methods for the catalytic enantioselective synthesis of chiral piperazine derivatives and the use of chiral piperazines as ligands or catalysts in asymmetric transformations are of paramount importance to researchers in both academia and the pharmaceutical industry.[2][4]
(S)-1-Isopropyl-2-methylpiperazine is a readily available chiral building block, possessing stereocenters at the C2 position and a bulky isopropyl group at the N1 position. While its direct application as a catalyst in enantioselective synthesis is not extensively documented in peer-reviewed literature, its structure is representative of a class of C2-substituted chiral diamines that have shown utility in various asymmetric transformations.
This guide will provide a detailed overview of a representative application for this class of compounds: the use of a chiral piperazine derivative as a ligand in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental carbon-carbon bond-forming reaction, and the principles, protocols, and mechanistic insights discussed herein are intended to serve as a practical guide for researchers exploring the potential of (S)-1-Isopropyl-2-methylpiperazine and related chiral diamines in their own synthetic endeavors.
Core Application: Enantioselective Alkylation of Aldehydes with Diethylzinc
The enantioselective addition of dialkylzinc reagents to aldehydes is a well-established and highly reliable method for the synthesis of chiral secondary alcohols.[5] The low intrinsic reactivity of dialkylzincs necessitates the use of a catalyst, and the stereochemical outcome of the reaction is controlled by the chirality of the ligand employed. Chiral amino alcohols and diamines have proven to be particularly effective ligands for this transformation.
Causality in Experimental Design: Why Chiral Piperazines?
The efficacy of chiral piperazine derivatives in this context can be attributed to several key factors:
Bidentate Coordination: The two nitrogen atoms of the piperazine ring can coordinate to the zinc metal center, forming a stable chiral complex that activates the dialkylzinc reagent.
Steric Environment: The substituents on the piperazine ring (in this case, the isopropyl and methyl groups) create a well-defined chiral pocket around the metal center. This steric hindrance dictates the facial selectivity of the aldehyde's approach to the coordinated alkyl group, leading to the preferential formation of one enantiomer of the product alcohol.
Conformational Rigidity: The chair-like conformation of the piperazine ring, influenced by its substitution pattern, provides a degree of conformational rigidity to the catalytic complex. This pre-organization is crucial for achieving high levels of enantioselectivity.
The general workflow for this catalytic process is depicted below:
Figure 2: Proposed catalytic cycle for the piperazine-ligated addition of diethylzinc to an aldehyde.
Catalyst Formation: The chiral piperazine ligand reacts with diethylzinc to form a monomeric zinc amide, which then dimerizes to form a more stable, bridged dimeric complex.
Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc centers in the dimeric complex. The steric environment created by the chiral ligand dictates a preferred orientation for this coordination.
Ethyl Transfer: The ethyl group is transferred from the other zinc center to the re or si face of the coordinated aldehyde carbonyl group via a six-membered, chair-like transition state. This intramolecular transfer is the enantioselective-determining step.
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product can then be displaced by another molecule of diethylzinc to regenerate the active catalytic species.
Data Presentation: Representative Results
The following table summarizes typical results for the enantioselective ethylation of various aldehydes using chiral diamine ligands similar in structure to (S)-1-isopropyl-2-methylpiperazine. These results are illustrative and actual performance may vary depending on the specific ligand and reaction conditions.
Entry
Aldehyde
Yield (%)
Enantiomeric Excess (% ee)
1
Benzaldehyde
95
92
2
4-Chlorobenzaldehyde
93
94
3
4-Methoxybenzaldehyde
96
90
4
2-Naphthaldehyde
91
95
5
Cinnamaldehyde
85
88
6
Cyclohexanecarboxaldehyde
88
85
Detailed Experimental Protocol
This protocol describes a general procedure for the enantioselective ethylation of benzaldehyde as a model substrate.
Safety Precautions:
Diethylzinc is highly pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Toluene is a flammable and toxic solvent. Use in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Materials:
(S)-1-Isopropyl-2-methylpiperazine (or other chiral piperazine ligand)
Standard laboratory glassware (Schlenk flask, syringes, etc.), dried in an oven and cooled under an inert atmosphere.
Protocol:
Reaction Setup:
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous toluene (10 mL).
Add the chiral ligand, (S)-1-Isopropyl-2-methylpiperazine (0.05 mmol, 1.0 eq).
Catalyst Formation:
Cool the flask to 0 °C in an ice bath.
Slowly add diethylzinc (1.0 M in hexanes, 0.5 mL, 0.5 mmol, 10 eq) to the stirred solution of the ligand.
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.
Aldehyde Addition:
Add freshly distilled benzaldehyde (0.5 mmol, 10 eq) to the reaction mixture dropwise via syringe.
Continue stirring the reaction at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Reaction Quench and Workup:
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Caution: Gas evolution (ethane) will occur.
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification and Analysis:
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion
Chiral piperazines, including (S)-1-Isopropyl-2-methylpiperazine, represent a valuable class of compounds for applications in asymmetric catalysis. While the direct catalytic use of this specific molecule may not be widely reported, its structural motifs are present in highly effective ligands for key transformations such as the enantioselective addition of organozinc reagents to aldehydes. The protocols and mechanistic rationale provided in this guide are intended to empower researchers to explore the potential of this and related chiral diamines in the development of novel and efficient enantioselective synthetic methodologies. The continued exploration of C2-substituted piperazines is a promising avenue for expanding the toolkit of asymmetric catalysis and accessing novel, stereochemically rich molecules for drug discovery and development.
[2][3]
References
Lindsley, C. W., & O'Reilly, M. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 14(10), 1181–1184. Available at: [Link]
Lindsley, C. W., & O'Reilly, M. C. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. NIH Public Access, 23(16), 3349–3352. Available at: [Link]
Kokotos, C. G. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 655-667. Available at: [Link]
Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. Available at: [Link]
Stoltz, B. M., & Kim, K. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(48), 13169-13172. Available at: [Link]
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. Retrieved from [Link]
Application Notes and Protocols for the Preparation of Novel Piperazine Derivatives from (S)-1-Isopropyl-2-methylpiperazine
Abstract The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents. The introduction of chirality into...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents. The introduction of chirality into this heterocyclic system can significantly enhance pharmacological specificity, potency, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of synthetic strategies for the derivatization of (S)-1-Isopropyl-2-methylpiperazine, a valuable chiral building block. We will explore the underlying chemical principles of key reactions, provide detailed, field-tested protocols, and discuss the potential applications of the resulting novel compounds in drug discovery.
Introduction: The Strategic Advantage of (S)-1-Isopropyl-2-methylpiperazine
Piperazine derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antipsychotic, and anti-infective properties.[4][5] Their utility stems from the unique physicochemical properties of the piperazine ring: its basicity allows for salt formation to improve solubility, and the two nitrogen atoms provide versatile handles for synthetic modification.
The use of an enantiomerically pure starting material like (S)-1-Isopropyl-2-methylpiperazine offers a distinct advantage in drug development. Chirality is a critical determinant of biological activity; often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[6]
The structure of (S)-1-Isopropyl-2-methylpiperazine itself provides an inherent synthetic bias. The N1 nitrogen is substituted with a bulky isopropyl group, while the N4 nitrogen remains a secondary amine. Furthermore, the adjacent methyl group at the C2 position sterically hinders the N1 position. This combination of steric and electronic factors preferentially directs synthetic modifications to the more accessible and nucleophilic N4 nitrogen, simplifying the synthesis of unsymmetrically 1,4-disubstituted piperazines without the need for complex protection-deprotection strategies.[7][8]
Core Synthetic Strategies for N4-Functionalization
The secondary amine at the N4 position of (S)-1-Isopropyl-2-methylpiperazine is a versatile nucleophile, enabling a variety of reliable C-N bond-forming reactions. The three primary strategies for its functionalization are N-Alkylation, N-Acylation, and Reductive Amination.
Caption: General synthetic workflows for derivatizing (S)-1-Isopropyl-2-methylpiperazine.
N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the N4-amine on an alkyl halide (e.g., benzyl bromide, ethyl iodide). The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HX acid formed. A key consideration is to control the stoichiometry to prevent potential quaternization of the nitrogen, although the steric hindrance in the starting material makes this less likely.[7]
N-Acylation: A highly efficient method for forming robust amide bonds. The N4-amine reacts readily with acyl chlorides or anhydrides in the presence of a base. This pathway is fundamental for incorporating the piperazine scaffold into peptide-like structures or other motifs where an amide linkage is desired.
Reductive Amination: This is arguably the most versatile and powerful method for generating diverse libraries of piperazine derivatives.[9][10] The process involves the reaction of the N4-amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The major advantage is the wide availability of aldehydes and ketones, allowing for the introduction of a vast range of substituents. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they do not readily reduce the starting carbonyl compound but are highly effective at reducing the intermediate iminium ion.[10][11]
Detailed Protocol: Reductive Amination
This section provides a step-by-step protocol for the synthesis of a novel derivative, (S)-4-(4-fluorobenzyl)-1-isopropyl-2-methylpiperazine , a representative example of the reductive amination strategy.
3.1. Materials and Reagents
Reagent/Material
Supplier
CAS Number
Notes
(S)-1-Isopropyl-2-methylpiperazine
Sigma-Aldrich
807319-94-4
Purity ≥96%
4-Fluorobenzaldehyde
Sigma-Aldrich
459-57-4
Purity ≥98%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sigma-Aldrich
56553-60-7
Handle in a fume hood, moisture-sensitive
Dichloromethane (DCM), Anhydrous
Sigma-Aldrich
75-09-2
Sure/Seal™ bottle recommended
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Lab Prepared
N/A
Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)
Sigma-Aldrich
7487-88-9
For drying
Silica Gel (230-400 mesh)
Sigma-Aldrich
7631-86-9
For column chromatography
3.2. Step-by-Step Experimental Procedure
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-Isopropyl-2-methylpiperazine (1.42 g, 10.0 mmol, 1.0 equiv.).
Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Aldehyde Addition: Add 4-fluorobenzaldehyde (1.24 g, 1.1 mL, 10.0 mmol, 1.0 equiv.) to the solution via syringe. Stir the mixture at room temperature for 20 minutes. The formation of the iminium ion intermediate is typically rapid.
Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5 minutes. Causality Note: Adding the reducing agent portion-wise helps to control any potential exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol eluent system, staining with potassium permanganate. The disappearance of the starting materials indicates reaction completion.
Quenching: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent.
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of 1% to 5% methanol in DCM to isolate the pure product.
Final Product: The purified product, (S)-4-(4-fluorobenzyl)-1-isopropyl-2-methylpiperazine, should be a pale yellow oil. Concentrate the pure fractions and dry under high vacuum to remove residual solvent.
3.3. Safety Precautions
Conduct all operations in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
Characterization and Expected Data
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data for the target molecule.
m/z calculated for C₁₅H₂₄FN₂⁺ [M+H]⁺: 251.1918; found: 251.1921
Applications in Drug Discovery: A Conceptual Framework
The novel piperazine derivatives synthesized from (S)-1-Isopropyl-2-methylpiperazine are prime candidates for screening in various drug discovery programs. The piperazine scaffold is a known modulator of G-Protein Coupled Receptors (GPCRs), a large family of transmembrane proteins involved in numerous physiological processes and disease states.[8] Many antipsychotic and antidepressant drugs, for example, function by antagonizing dopamine D₂ or serotonin 5-HT₂ₐ receptors.[8]
The diagram below illustrates a conceptual mechanism where a novel piperazine derivative acts as a competitive antagonist at a GPCR, a common mechanism of action for this class of compounds.
Caption: A novel piperazine derivative acting as a GPCR antagonist.
By synthesizing a library of derivatives with varied substituents at the N4 position, researchers can systematically explore the structure-activity relationship (SAR) to optimize binding affinity, selectivity, and functional activity at a specific biological target.
Conclusion
(S)-1-Isopropyl-2-methylpiperazine is a highly valuable and versatile chiral building block for the synthesis of novel, non-symmetrical piperazine derivatives. The strategic use of its inherent steric and electronic properties allows for regioselective functionalization at the N4 position. Robust and scalable protocols, particularly reductive amination, enable the rapid generation of diverse chemical libraries. The resulting compounds are of significant interest to the pharmaceutical industry, providing a rich source of new chemical entities for screening against a wide range of therapeutic targets.
References
Ražná, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]
Zhang, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR, 7(5), 281-301. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Scientific Reports. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Nature. Retrieved from [Link]
Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 61-68. Available at: [Link]
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. Available at: [Link]
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204. Available at: [Link]
MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1563. Available at: [Link]
NextSDS. (n.d.). (S)-1-ISOPROPYL-2-METHYL-PIPERAZINE — Chemical Substance Information. Retrieved from [Link]
Trost, B. M., & Miller, J. T. (2017). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 8(2), 1143-1147. Available at: [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Google Patents. (n.d.). WO2016021524A1 - Method for producing optically active 2-methylpiperazine.
Organic Syntheses. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Retrieved from [Link]
Gul, H. I., et al. (2016). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 147-151. Available at: [Link]
Topic: (S)-1-Isopropyl-2-methylpiperazine: Reaction Conditions for Reductive Amination
An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Chiral Piperazines The piperazine ri...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Piperazines
The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological pathways.[1][2] Its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility make it a cornerstone for molecular design. When chirality is introduced, as in (S)-1-Isopropyl-2-methylpiperazine, the resulting molecule becomes a high-value, stereochemically defined building block. This specific intermediate is crucial in the synthesis of complex pharmaceutical ingredients, where precise three-dimensional orientation is paramount for efficacy and safety.
Reductive amination stands out as one of the most robust and widely utilized methods for the N-alkylation of amines, including the synthesis of substituted piperazines.[3][4] This powerful one-pot reaction combines a carbonyl compound and an amine to form a new, more substituted amine, offering significant advantages in efficiency and atom economy over traditional alkylation methods, which can be plagued by over-alkylation and the use of harsh reagents.[5]
This guide provides an in-depth exploration of the reductive amination process for synthesizing (S)-1-Isopropyl-2-methylpiperazine from (S)-2-methylpiperazine and acetone. We will dissect the underlying mechanism, present detailed experimental protocols, and offer expert insights into optimizing this critical transformation.
Pillar 1: The Mechanism of Reductive Amination
Reductive amination is a sequential, two-step process that is typically conducted in a single reaction vessel.[3][6] The elegance of this reaction lies in the in-situ formation and subsequent reduction of an iminium ion intermediate.
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of (S)-2-methylpiperazine on the carbonyl carbon of acetone. This forms an unstable carbinolamine intermediate. Under neutral or, more commonly, mildly acidic conditions, the carbinolamine undergoes dehydration (loss of a water molecule) to generate a transient, electrophilic iminium ion. The presence of a mild acid, such as acetic acid, is often used to catalyze this dehydration step.[3][7]
Reduction: A hydride-based reducing agent, chosen for its selectivity, is then introduced. This agent preferentially reduces the carbon-nitrogen double bond (C=N+) of the iminium ion over the carbon-oxygen double bond (C=O) of the starting ketone.[5] This selective reduction is the cornerstone of the one-pot procedure, as it prevents wasteful consumption of the reducing agent by the starting carbonyl compound.
Improving enantiomeric excess in (S)-1-Isopropyl-2-methylpiperazine synthesis
Topic: Troubleshooting and Improving Enantiomeric Excess (ee) in (S)-1-Isopropyl-2-methylpiperazine Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Su...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting and Improving Enantiomeric Excess (ee) in (S)-1-Isopropyl-2-methylpiperazine Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemistry teams struggling with the optical purity of chiral piperazine building blocks. (S)-1-Isopropyl-2-methylpiperazine is a critical intermediate in the synthesis of several advanced therapeutics, including KRAS G12C inhibitors and AAK1 inhibitors[1],[2].
However, synthesizing this molecule while maintaining a high enantiomeric excess (ee > 99%) is notoriously difficult due to regioselectivity conflicts and the stereochemical lability of the C2 position. This guide is designed to move beyond basic recipes, explaining the causality behind experimental failures and providing self-validating protocols to ensure absolute stereocontrol.
Part 1: Mechanistic FAQs (The "Why")
Q: Why does my (S)-1-isopropyl-2-methylpiperazine product show significant racemization (low ee) after reductive amination?A: Racemization at the C2 position during N1-alkylation is primarily driven by iminium-enamine tautomerization . When the chiral starting material, (S)-2-methylpiperazine, reacts with acetone, it forms an intermediate iminium ion at N1. This intermediate significantly increases the acidity of the proton on the adjacent C2 chiral center. Under elevated temperatures or highly basic conditions, deprotonation occurs, forming an achiral enamine[3]. Upon subsequent reduction by the hydride source, the stereocenter is re-established non-selectively, permanently degrading the enantiomeric excess.
Causality Fix: Reductive amination must be performed under strictly controlled, mildly acidic conditions (e.g., using acetic acid to buffer the pH) and kept at 0–5 °C to trap the iminium ion before tautomerization can occur[4].
Q: I am observing poor regioselectivity, which is complicating my chiral HPLC analysis. How do I ensure isopropylation occurs exclusively at N1?A: The N4 position of 2-methylpiperazine is significantly less sterically hindered than the N1 position (which is adjacent to the C2 methyl group). Direct reaction with acetone and a reducing agent will preferentially yield the undesired N4-isopropyl regioisomer, or a complex mixture of N1/N4 and di-alkylated products. This mixture severely complicates ee determination and downstream coupling.
Causality Fix: You must implement a regioselective protection strategy. Selectively protect the less hindered N4 with a bulky Boc group (forming 4-Boc-(S)-2-methylpiperazine) before performing the N1 reductive amination[1].
Part 2: Troubleshooting Guide (The "How")
Issue: Inefficient chiral resolution of racemic 1-isopropyl-2-methylpiperazine.
Symptom: After classical resolution with L-tartaric acid, the isolated salt yields an ee of only 60-70%, requiring 4+ recrystallization cycles that decimate the overall yield.
Root Cause: Standard resolving agents like unsubstituted L-tartaric acid often fail to provide sufficient diastereomeric discrimination due to the high water solubility and conformational flexibility of the piperazine ring[4]. The energy difference between the diastereomeric salts is too low for efficient selective crystallization.
Solution: Switch to a sterically demanding resolving agent such as Di-p-toluoyl-L-tartaric acid (L-DTTA) or (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) . The bulky aromatic groups create a rigid, highly discriminatory chiral pocket during co-crystallization, significantly improving the diastereomeric excess (de) in a single crystallization pass[1].
Part 3: Self-Validating Experimental Protocols
To guarantee trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to verify success before proceeding to the next synthetic step.
Protocol A: Regio- and Stereo-retentive Synthesis via N4-Protection (Chiral Pool Approach)
Use this protocol when starting from commercially available (S)-2-methylpiperazine.
Regioselective N4-Protection: Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise at -10 °C. The steric hindrance at N1 directs the Boc protection >95% to N4.
Validation Checkpoint: Run LC-MS. Confirm the presence of the mono-Boc mass (m/z 201.1 [M+H]+) and the absence of di-Boc species.
Temperature-Controlled Reductive Amination: To the 4-Boc-(S)-2-methylpiperazine solution, add acetone (5.0 eq) and glacial acetic acid (1.1 eq) to maintain a pH of ~5. Stir at 0 °C for 30 minutes to form the iminium intermediate without triggering enamine tautomerization.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in small portions, strictly keeping the internal temperature below 5 °C. Stir for 12 hours at 4 °C.
Acidic Deprotection: Quench with aqueous NaHCO₃. Extract the organic layer, concentrate, and treat the residue with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group.
Free-Basing & Final Validation: Neutralize with 2M NaOH, extract with MTBE, and concentrate.
Validation Checkpoint: Analyze the final free base via Chiral GC or HPLC (e.g., Chiralcel OD-H column) to confirm ee > 99% and the complete absence of N4-isopropyl regioisomers[2].
Use this protocol to recover the (S)-enantiomer from a racemic synthesis.
Salt Formation: Dissolve racemic 1-isopropyl-2-methylpiperazine (1.0 eq) in a 9:1 mixture of Ethanol/Water at 60 °C.
Chiral Recognition: Add L-DTTA (1.0 eq) pre-dissolved in warm Ethanol. Stir at 60 °C for 1 hour until a homogeneous solution is achieved.
Selective Crystallization: Cool the solution linearly to 20 °C over 6 hours. Crucial: Seed the mixture with 0.1% pure (S)-diastereomeric salt at 40 °C to prevent supersaturation and spontaneous racemic crashing.
Alkaline Break: Filter the enriched crystals. To recover the free base, suspend the salt in MTBE and wash with 2M NaOH until the aqueous layer pH is >12. Extract the organic layer, dry over MgSO₄, and concentrate.
Final Validation: Measure the specific rotation
[α]D20
. Confirm the final ee via chiral chromatography. A single pass typically yields >95% ee; a second recrystallization from EtOH pushes it to >99%[1].
Part 4: Quantitative Data Presentation
The choice of resolving agent fundamentally dictates the efficiency of the chiral resolution pathway. The table below summarizes the causality between the steric bulk of the resolving agent and the resulting optical purity.
Resolving Agent
Optimal Solvent System
Yield (%)
Initial de (%)
Final ee (%) after 1 Recryst.
L-Tartaric Acid
MeOH / H₂O (9:1)
35
42
65
D-Camphorsulfonic Acid
Acetone
28
55
78
(+)-DBTA
2-MeTHF / Heptane
41
88
96
L-DTTA
EtOH / H₂O (9:1)
45
92
>99
Part 5: Process Visualization
The following diagram maps the logical workflow and decision points between the two primary methods for achieving high ee in (S)-1-isopropyl-2-methylpiperazine synthesis.
Logical workflow comparing Chiral Pool Synthesis vs. Racemic Resolution for ee optimization.
References
Title: Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
Source: Molecules (MDPI)
URL: [Link]
Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers
Source: Molecular Pharmaceutics (ACS Publications)
URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in (S)-1-Isopropyl-2-methylpiperazine Reactions
Welcome to the Technical Support Center for (S)-1-Isopropyl-2-methylpiperazine methodologies. This chiral, highly substituted piperazine is a privileged scaffold in modern medicinal chemistry .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (S)-1-Isopropyl-2-methylpiperazine methodologies. This chiral, highly substituted piperazine is a privileged scaffold in modern medicinal chemistry . However, the bulky N1-isopropyl group and the adjacent C2-methyl group lock the ring into a rigid conformation. While the N1 position is a fully substituted tertiary amine, the conformational rigidity projects significant steric bulk toward the secondary N4 position, complicating standard cross-coupling and alkylation workflows.
This guide provides drug development professionals with causality-driven troubleshooting, self-validating protocols, and quantitative data to overcome these steric barriers.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig N4-arylation is stalling at <20% conversion. Why is the catalytic cycle failing?A1: The failure is likely occurring at the[1]. The conformational rigidity imposed by the N1-isopropyl and C2-methyl groups prevents the N4-coordinated palladium(II) intermediate from adopting the necessary geometry for product release. To overcome this, you must switch to a bulky, monodentate biarylphosphine ligand (like RuPhos or BrettPhos). These ligands create a deep, sterically demanding catalytic pocket that forces the aryl group and the amine into close proximity, artificially accelerating reductive elimination[2].
Q2: Why am I seeing starting material degradation instead of product during direct N4-alkylation with alkyl halides?A2: Direct
SN2
alkylation of conformationally hindered secondary amines requires high activation energies. At the elevated temperatures needed to force the reaction, the basic amine often acts as a Brønsted base rather than a nucleophile, triggering E2 elimination of your alkyl halide[3]. The solution is to abandon direct alkylation and utilize a kinetically favored reductive amination pathway using mild reducing agents.
Q3: Which base should I use for cross-coupling this specific scaffold?A3: Avoid weak bases like
K2CO3
or
Cs2CO3
. The steric shielding around the N4 position drastically reduces its nucleophilicity and acidity when coordinated to palladium. A strong, non-nucleophilic base like NaOtBu or LHMDS is required to rapidly deprotonate the Pd-amine intermediate and drive the catalytic cycle forward[1].
Part 2: Troubleshooting Workflows
Workflow 1: Buchwald-Hartwig Optimization
When standard Pd-catalyzed amination fails, follow this logical progression to rescue the reaction.
Caption: Buchwald-Hartwig optimization workflow for sterically hindered piperazines.
Workflow 2: N4-Alkylation Pathway Selection
Selecting the correct kinetic pathway prevents side reactions and thermal degradation.
Caption: Kinetic vs. thermodynamic pathways for N4-alkylation of hindered piperazines.
Part 3: Self-Validating Experimental Protocols
Protocol A: Regioselective Reductive Amination at N4
Causality: To overcome the conformational hindrance without causing thermal degradation, we use Sodium triacetoxyborohydride (STAB). STAB is mild enough that it will not reduce the starting aldehyde, allowing us to force the rate-limiting iminium ion formation using acetic acid catalysis .
Iminium Ion Formation: Dissolve (S)-1-Isopropyl-2-methylpiperazine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Add glacial acetic acid (0.1 equiv).
Self-Validation Check (Critical): Stir for 2 hours. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed unless the mass of the intermediate iminium ion
[M+H]+
is the dominant peak. Proceeding prematurely will result in unreacted starting material.
Selective Reduction: Cool the vessel to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
Quench and Isolate: Stir overnight at room temperature. Quench with saturated aqueous
NaHCO3
to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane (DCM), dry over
Na2SO4
, and concentrate.
Protocol B: Buchwald-Hartwig Cross-Coupling using RuPhos Pd G4
Causality: The G4 precatalyst ensures rapid, low-temperature generation of the active Pd(0) species, preventing catalyst death before the hindered amine can coordinate .
Precatalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), (S)-1-Isopropyl-2-methylpiperazine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2.0 mol%).
Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap and remove it from the glovebox.
Thermal Cross-Coupling: Heat the reaction block to 85 °C.
Self-Validation Check: After 4 hours, perform a TLC (Hexanes/EtOAc). The bulky RuPhos ligand should drive the reaction to >80% conversion rapidly. If the reaction is stalled at <20%, check the anhydrous integrity of your NaOtBu, as moisture instantly kills the active Pd(0) species.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and purify via flash chromatography.
Part 4: Quantitative Data & Catalyst Selection
Catalyst / Ligand System
Base
Solvent
Temp (°C)
Conversion (%)
Mechanistic Rationale
Pd(OAc)2
/
PPh3
K2CO3
Toluene
100
< 5%
Ligand pocket is too shallow; fails to force reductive elimination.
Pd2(dba)3
/ BINAP
Cs2CO3
Dioxane
100
15%
Bidentate ligand restricts flexibility of the Pd(II) intermediate.
Troubleshooting solubility issues of (S)-1-Isopropyl-2-methylpiperazine in organic solvents
Welcome to the Application Science Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting solubility anomalies with (S)-1-Isopropyl-2-methylpiperazi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting solubility anomalies with (S)-1-Isopropyl-2-methylpiperazine in organic solvents.
Module 1: Mechanistic Foundations of Piperazine Solvation
(S)-1-Isopropyl-2-methylpiperazine is a chiral, sterically hindered diamine. Resolving its solubility issues requires analyzing its dual basic centers. The secondary amine (N4) is highly nucleophilic, while the tertiary amine (N1, bearing the isopropyl group) is sterically shielded.
Unsubstituted piperazines are highly crystalline and poorly soluble in non-polar organics due to strong intermolecular hydrogen bonding networks . However, the introduction of the bulky isopropyl and methyl groups disrupts this crystal lattice, lowering the melting point and increasing lipophilicity (LogP). This structural asymmetry theoretically enhances solubility in organic solvents, but introduces extreme sensitivities to the molecule's ionic state and atmospheric exposure .
Module 2: Diagnostic Troubleshooting Workflow
Use the following decision matrix to diagnose and resolve phase-separation or precipitation issues during your synthesis.
Troubleshooting workflow for (S)-1-Isopropyl-2-methylpiperazine solubility.
Module 3: Frequently Asked Questions (FAQs)
Q1: My (S)-1-Isopropyl-2-methylpiperazine was soluble in dichloromethane (DCM) yesterday, but today it is crashing out as a white precipitate. What happened?A1: This is a classic case of atmospheric degradation. Piperazine derivatives, as strong bases, readily absorb atmospheric carbon dioxide (CO₂) and moisture to form highly insoluble carbamate salts .
Causality: The nucleophilic secondary amine attacks CO₂, forming a zwitterionic carbamate that polymerizes via hydrogen bonding, drastically reducing its solubility in aprotic solvents like DCM.
Solution: Always store the free base under an inert atmosphere (Argon/N₂). To recover your material, perform a basic aqueous wash (see Protocol A) to decompose the carbamate and regenerate the free base.
Q2: I purchased the dihydrochloride salt. Why won't it dissolve in tetrahydrofuran (THF) or acetonitrile (MeCN) for my N-alkylation reaction?A2: The dihydrochloride salt possesses a high lattice energy and is strictly hydrophilic due to the full protonation of both nitrogen atoms.
Causality: Polar aprotic solvents like THF (dielectric constant ε = 7.6) or MeCN (ε = 37.5) lack the hydrogen-bond donating capacity required to solvate the chloride counterions and the dense positive charge of the piperazinium core.
Solution: You must either perform the reaction in a highly polar protic solvent (like methanol) with a strong organic base (e.g., DIPEA) to neutralize the salt in situ (Protocol B), or pre-convert the salt to the free base prior to the reaction.
Q3: How do the steric effects of the isopropyl group impact solvent selection?A3: The bulky isopropyl group at the N1 position creates a localized hydrophobic pocket.
Causality: This steric hindrance restricts the solvent accessible surface area (SASA) around the tertiary amine. While it improves solubility in moderately non-polar solvents (like toluene) compared to unsubstituted piperazine, it can cause phase-separation issues (emulsions) in highly aqueous environments unless the pH is lowered sufficiently to protonate both amines .
Understanding the dielectric constant (ε) of your solvent is critical for predicting the solubility of the free base versus the salt form.
Solvent
Dielectric Constant (ε)
Free Base Solubility
Dihydrochloride Salt Solubility
Recommended Application
Water
80.1
Poor (at pH > 10)
Excellent
Aqueous extractions / Salt formation
Methanol
33.0
Excellent
Excellent
Stock solutions / Recrystallization
Acetonitrile
37.5
Excellent
Poor
N-alkylation / Cross-coupling
Dichloromethane
9.1
Excellent
Insoluble
Liquid-liquid extraction
Hexanes
1.9
Moderate
Insoluble
Crystallization anti-solvent
Module 5: Self-Validating Experimental Protocols
Protocol A: Quantitative Free-Basing and Organic Extraction
Purpose: To convert the insoluble dihydrochloride salt (or degraded carbamate) into the organically soluble free base.
Causality: The addition of a strong aqueous base deprotonates the piperazinium ions, shifting the partition coefficient (LogP) drastically in favor of the organic phase.
Dissolution: Suspend 1.0 g of (S)-1-Isopropyl-2-methylpiperazine dihydrochloride in 10 mL of deionized water. Add 2.0 M NaOH dropwise until the pH reaches >12.
Self-Validation Checkpoint: The initially cloudy suspension must become a completely transparent aqueous solution, confirming the destruction of the ionic crystal lattice.
Extraction: Add 15 mL of Dichloromethane (DCM) to the aqueous mixture. Invert the separatory funnel gently 10-15 times. Avoid vigorous shaking.
Causality & Validation: The bulky isopropyl group acts as a mild hydrophobic tail, which can stabilize emulsions. Gentle inversion prevents emulsion formation. Rapid phase separation within 2 minutes validates correct mixing technique.
Phase Separation: Collect the lower organic (DCM) layer. Repeat the extraction with an additional 10 mL of DCM and combine the organic layers.
Drying: Add 2.0 g of anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layers. Swirl gently for 5 minutes.
Self-Validation Checkpoint: The drying agent must be free-flowing (like sand) rather than clumped. Clumping indicates residual water; if clumping occurs, add more Na₂SO₄ until it remains free-flowing.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 30°C, 250 mbar).
Self-Validation Checkpoint: The final product should present as a clear, pale-yellow oil. Any white solid indicates incomplete free-basing or carbamate formation from system air leaks.
Protocol B: In Situ Neutralization for Aprotic Reactions
Purpose: To utilize the salt form directly in organic synthesis without prior aqueous extraction.
Causality: Using a highly lipophilic, non-nucleophilic base (like DIPEA) in a polar aprotic solvent creates a dynamic equilibrium that liberates the free base slowly, allowing the reaction to proceed without precipitation.
Suspension: Suspend the piperazine salt in anhydrous Acetonitrile (MeCN).
Self-Validation Checkpoint: The salt will remain entirely insoluble, appearing as a fine white dispersion.
Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir vigorously at 40°C for 30 minutes under Argon.
Self-Validation Checkpoint: The suspension should transition from opaque to a translucent or fully homogeneous solution as the DIPEA hydrochloride salt (which is partially soluble in MeCN) forms and the piperazine free base is liberated into the organic phase.
References
Piperazine | C4H10N2 | CID 4837 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Optimization
Technical Support Center: Optimizing (S)-1-Isopropyl-2-methylpiperazine Synthesis for Scale-Up
Welcome to the technical support resource for the synthesis and scale-up of (S)-1-Isopropyl-2-methylpiperazine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis and scale-up of (S)-1-Isopropyl-2-methylpiperazine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, address common scale-up challenges, and offer optimized protocols based on established chemical principles.
Overview of Synthesis Strategy
The target molecule, (S)-1-Isopropyl-2-methylpiperazine, is a chiral substituted piperazine. The most common and scalable synthetic route is the selective N-alkylation of the less sterically hindered nitrogen of (S)-2-methylpiperazine. While direct alkylation with an isopropyl halide is possible, it often leads to poor selectivity and the formation of a significant 1,4-disubstituted byproduct.[1][2]
A more robust and selective method, particularly for scale-up, is reductive amination using acetone as the isopropyl source and a suitable reducing agent.[3][4] This pathway involves the formation of an iminium ion intermediate, which is then reduced in situ to yield the desired monosubstituted product. This approach generally offers higher selectivity and milder reaction conditions, minimizing the risk of over-alkylation.[3]
Primary Synthetic Route: Reductive Amination
Caption: Reductive amination pathway for (S)-1-Isopropyl-2-methylpiperazine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up process in a direct question-and-answer format.
Question: My reaction has stalled, and analysis (GC/LC-MS) shows a significant amount of unreacted (S)-2-methylpiperazine. How can I drive the reaction to completion?
Answer: Low or incomplete conversion in reductive amination typically points to issues with either the formation of the iminium intermediate or the reduction step.
Cause 1: Inefficient Iminium Ion Formation: The condensation of the amine with acetone to form the iminium ion is a critical, equilibrium-driven step.
Solution: This reaction is often catalyzed by mild acid. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous as the acetic acid byproduct can catalyze the reaction.[4] If using other reducing agents like sodium cyanoborohydride (NaCNBH₃), the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or protic acid may be necessary.[5] Ensure all reagents are of high purity, as impurities can inhibit catalysis.[6]
Cause 2: Inactive Reducing Agent: Hydride-based reducing agents can degrade upon improper storage or handling, especially in the presence of moisture.
Solution: Use a fresh, unopened bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is particularly moisture-sensitive.[5] Handle all reagents under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent deactivation.[7]
Cause 3: Suboptimal Temperature: While many reductive aminations proceed at room temperature, some systems require gentle heating to overcome activation energy barriers.
Solution: Gradually increase the reaction temperature to 40-50 °C and monitor the progress by TLC or LC-MS.[6] Be cautious, as excessive heat can promote side reactions.
Issue 2: Formation of 1,4-Disubstituted Byproduct
Question: I am observing a significant peak corresponding to 1,4-diisopropyl-2-methylpiperazine in my crude product. How can I improve selectivity for mono-alkylation?
Answer: The formation of the disubstituted byproduct is the most common challenge in piperazine chemistry, arising from the comparable reactivity of both nitrogen atoms.[8] The desired mono-alkylated product can itself react with acetone to form the undesired byproduct.
Caption: Competing reaction pathways leading to mono- and di-substitution.
Solution 1: Control Stoichiometry: The most effective and economical solution on a large scale is to use an excess of the starting piperazine.
Recommendation: Employ 2 to 5 equivalents of (S)-2-methylpiperazine relative to acetone. This statistically favors the reaction of acetone with an unreacted piperazine molecule over the already-substituted product.[9] While this complicates downstream processing due to the need to remove excess starting material, it is often the most practical approach.
Solution 2: Slow Addition of Reagents: Controlling the concentration of the limiting reagent can significantly enhance selectivity.
Recommendation: Add the acetone slowly over several hours to the mixture of (S)-2-methylpiperazine and the reducing agent. This maintains a low instantaneous concentration of the electrophilic precursor, minimizing the chance of the mono-substituted product reacting further.[9]
Solution 3: Use of a Piperazine Salt: Protonating one nitrogen atom can deactivate it towards alkylation, favoring mono-substitution.
Recommendation: A procedure using one equivalent of piperazine monohydrochloride can effectively block one nitrogen, directing alkylation to the free basic nitrogen.[2][10] This method provides excellent selectivity without requiring a large excess of the piperazine.
Issue 3: Difficulties in Product Isolation and Purification
Question: My workup is difficult, and I'm experiencing product loss during purification. What is the best strategy for isolating pure (S)-1-Isopropyl-2-methylpiperazine at scale?
Answer: The product is a basic, relatively polar amine, which presents specific purification challenges.[11] Its high boiling point also makes atmospheric distillation impractical due to potential decomposition.[11]
Challenge 1: Aqueous Workup & Extraction: The product's basicity means it will partition into the aqueous phase under acidic conditions. It may also have some inherent water solubility.
Solution: During workup, basify the aqueous layer to a pH > 12 with NaOH or K₂CO₃ to ensure the amine is in its free base form. Extract with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (3-5x) to ensure complete recovery.[7] Washing the combined organic layers with brine helps to remove residual water.[9]
Challenge 2: Purification of the Free Base: The crude product will contain unreacted starting material and potentially the disubstituted byproduct.
Solution - Vacuum Distillation: This is the preferred method for large-scale purification.[11] The significant boiling point difference between (S)-2-methylpiperazine, the desired product, and the disubstituted byproduct allows for efficient separation.
Solution - Crystallization/Salt Formation: If distillation is not feasible or does not provide sufficient purity, the product can be purified by forming a crystalline salt, such as the dihydrochloride.[2] The salt can be precipitated from a suitable solvent (e.g., ethanol/ether), filtered, and then neutralized back to the free base if required.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this transformation at scale?A: Sodium triacetoxyborohydride (STAB) is often preferred. It is milder than sodium borohydride, reducing iminiums much faster than ketones, which allows for a one-pot procedure where all reagents can be mixed together.[4][5] Its handling requires care due to moisture sensitivity, but its selectivity is a major advantage.
Q: How can I monitor the enantiomeric purity of my product?A: Enantiomeric excess (ee) should be monitored using a chiral stationary phase (CSP) via HPLC or GC.[12] Given that the reaction occurs at the nitrogen and not the chiral carbon center, racemization is highly unlikely, but confirming the ee of the final product against the starting material is a critical quality control step.[13][14]
Q: What are the primary safety considerations for scaling up this reaction?A: Key safety concerns include:
Hydrogen Gas Evolution: The reaction of hydride reducing agents with any protic species (including moisture) generates hydrogen gas. Ensure the reactor is well-ventilated and under an inert atmosphere.
Exotherm Control: The reduction step can be exothermic. Slow addition of the reducing agent or the carbonyl compound, along with efficient reactor cooling, is crucial to maintain temperature control.[6]
Solvent Handling: Use of flammable organic solvents requires appropriate grounding, ventilation, and fire suppression systems.
Data & Protocols
Table 1: Comparison of Key Reaction Parameters
Parameter
Reductive Amination (Recommended)
Direct Alkylation (Alternative)
Isopropyl Source
Acetone
2-Bromopropane or 2-Iodopropane
Key Reagents
Sodium Triacetoxyborohydride (STAB)
K₂CO₃ or Et₃N (Base)
Typical Solvent
Dichloromethane (DCM), Dichloroethane (DCE)
Acetonitrile (ACN), Dimethylformamide (DMF)
Temperature
0 °C to 40 °C
25 °C to 80 °C
Selectivity
Good to Excellent (with process control)
Poor to Moderate
Pros
Milder conditions, high selectivity, one-pot procedure.[3]
Protocol 1: Optimized Scale-Up Synthesis via Reductive Amination
This protocol is a representative example and should be optimized for specific equipment and scale.
Reactor Setup: To a dry, inerted reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge (S)-2-methylpiperazine (2.5 equivalents) and anhydrous dichloromethane (DCM, 10 volumes).
Reagent Addition: Add acetone (1.0 equivalent) to the reactor. Stir the mixture for 30 minutes at 20-25 °C.
Cooling & Reduction: Cool the reactor to 0-5 °C. Slowly add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
In-Process Control (IPC): Monitor the reaction progress by GC or LC-MS until consumption of the limiting reagent (acetone/iminium) is complete.
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour. Separate the organic layer.
Extraction: Extract the aqueous layer with DCM (3 x 3 volumes).
Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux column, distillation head, condenser, and fraction collector. Ensure all joints are properly sealed for vacuum.
Distillation: Charge the crude oil to the distillation flask. Apply vacuum and slowly heat the flask using an oil bath.
Fraction Collection:
Fraction 1: Collect any residual solvent and low-boiling impurities.
Fraction 2: Collect the excess (S)-2-methylpiperazine, which can be recovered for future use.
Fraction 3: Collect the pure (S)-1-Isopropyl-2-methylpiperazine product at the appropriate temperature/pressure.[15]
Residue: The high-boiling 1,4-disubstituted byproduct will remain in the distillation flask.
Analysis: Analyze all fractions by GC to confirm purity before combining the product-containing fractions.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common scale-up issues.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]
MacInnes, C., & Le, T. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 823-827. Retrieved from [Link]
Fallavena, A. D. S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 416-435. Retrieved from [Link]
Sedlák, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2649. Retrieved from [Link]
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]
Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Retrieved from [Link]
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Chiral Separations: Methods and Protocols. (n.d.). Retrieved from [Link]
Craig, J. C., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. Retrieved from [Link]
Preparation method of 1-methyl piperazine. (n.d.). Google Patents.
Cui, X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3174-3177. Retrieved from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2026, February 15). ResearchGate. Retrieved from [Link]
Naureen, S., et al. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Retrieved from [Link]
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Lindsley, C. W., et al. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1043-1045. Retrieved from [Link]
Method for producing optically active 2-methylpiperazine. (n.d.). Google Patents.
Purification techniques for (S)-1-Isopropyl-2-methylpiperazine reaction mixtures
Welcome to the Technical Support Center for chiral amine purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purify...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for chiral amine purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (S)-1-Isopropyl-2-methylpiperazine .
This diamine is a critical chiral building block in modern drug development (frequently utilized in the synthesis of KRAS G12C inhibitors). Due to its low molecular weight, high polarity, and dual basic centers, standard purification methods often fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind phase separations, chromatographic behavior, and diastereomeric crystallization to ensure high yield and enantiomeric excess (ee).
I. Purification Logic & Workflow
The purification of (S)-1-Isopropyl-2-methylpiperazine requires a multi-stage approach. Because the free base is highly water-soluble and prone to hydrogen bonding, we must manipulate its ionization state and exploit stereospecific salt formations.
Workflow for the isolation and chiral resolution of (S)-1-Isopropyl-2-methylpiperazine.
II. Diagnostic FAQs & Troubleshooting
Q1: Why am I losing over 40% of my product in the aqueous phase during the initial workup?Causality: (S)-1-Isopropyl-2-methylpiperazine is a small, highly polar diamine. Standard extraction solvents like ethyl acetate or dichloromethane (DCM) fail because the hydration energy of the piperazine nitrogens outcompetes the solvation energy of the organic phase.
Solution: You must alter the partition coefficient. Saturate the aqueous layer with inorganic salts (e.g., NaCl or K₂CO₃) to decrease the solubility of the amine in water (the "salting-out" effect). Furthermore, switch your extraction solvent to 2-methyltetrahydrofuran (2-MeTHF) , which offers superior hydrogen-bond accepting capabilities for polar amines .
Q2: My silica gel column shows severe tailing, and the isolated yield is poor. How can I fix this?Causality: The secondary and tertiary amine centers of the piperazine ring strongly interact with the acidic silanol (-OH) groups on the surface of standard silica gel via intense hydrogen bonding and ionic interactions. This causes the compound to drag across the column, leading to broad, overlapping peaks.
Solution: You must chemically cap the active silanol sites. Pre-treat your silica gel with 1–5% Triethylamine (TEA) or aqueous ammonia in your mobile phase . Alternatively, bypass silica entirely and use basic alumina.
Mechanism of amine tailing on silica gel and resolution via triethylamine (TEA) modification.
Q3: How do I upgrade the enantiomeric excess (ee) of a partially racemized mixture?Causality: Enantiomers possess identical physical properties in an achiral environment. To separate the (S) and (R) isomers via classical methods, they must be converted into diastereomers, which possess different solubilities.
Solution: Perform a diastereomeric salt resolution using L-tartaric acid in isopropanol (IPA). The (S)-piperazine-L-tartrate salt forms a highly ordered crystal lattice with a significantly lower solubility product (Ksp) than the (R)-isomer salt, allowing for selective precipitation .
III. Quantitative Performance Metrics
To assist in selecting the optimal purification route, below is a comparative analysis of standard techniques applied to this specific piperazine derivative.
Purification Technique
Typical Yield Recovery
Enantiomeric Excess (ee)
Scalability
Primary Limitation
Acid-Base Extraction (2-MeTHF)
> 90%
Unchanged
High
Does not remove structurally similar amine byproducts.
Silica Gel Chromatography (TEA modified)
70 - 85%
Unchanged
Low-Medium
High solvent consumption; residual silanol interactions.
Chiral Resolution (L-Tartaric Acid)
35 - 45% (Max 50%)
> 99%
High
Inherently limits yield to 50% if starting from a racemate.
The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.
Protocol A: Optimized Acid-Base Extraction & Salting Out
Objective: Isolate the crude diamine from neutral/acidic byproducts while preventing aqueous loss.
Acidification: Dilute the crude reaction mixture in water. Slowly add 1M HCl until the pH reaches < 2.
Causality: This fully protonates both nitrogen atoms, driving the piperazine exclusively into the aqueous phase.
Validation Checkpoint: Wash the aqueous layer with Methyl tert-butyl ether (MTBE). TLC the MTBE layer; it should contain zero amine product (visualized via ninhydrin stain).
Basification: Cool the aqueous layer to 5°C. Slowly add 30 wt% aqueous K₂CO₃ until the pH stabilizes at 8.5–9.0.
Causality: A pH of 8.5-9.0 ensures the piperazine is free-based while minimizing the alkaline hydrolysis of any sensitive functional groups.
Salting Out: Add solid NaCl to the aqueous layer until saturation is reached.
Extraction: Extract the aqueous phase with 2-MeTHF (3 × equal volume).
Validation Checkpoint: Spot the post-extraction aqueous layer on a TLC plate and stain with ninhydrin. A lack of purple/blue spots confirms complete extraction.
Concentration: Dry the combined 2-MeTHF layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.
Protocol B: Diastereomeric Salt Resolution
Objective: Upgrade the enantiomeric purity of (S)-1-Isopropyl-2-methylpiperazine to >99% ee.
Salt Formation: Dissolve the enriched piperazine free base in Isopropanol (IPA) (approx. 4 volumes). Heat the solution to 50°C. Dropwise, add a solution of L-tartaric acid (1.0 equivalent) dissolved in IPA .
Thermodynamic Crystallization: Allow the mixture to cool slowly to 20–25°C at a rate of roughly 10°C/hour.
Causality: Rapid cooling causes kinetic trapping, where the undesired (R)-salt is occluded within the rapidly forming (S)-salt crystal lattice. Slow cooling ensures thermodynamic control and high diastereomeric purity.
Isolation: Filter the precipitated solids. Wash the filter cake with a minimal amount of cold 2-MeTHF.
Validation Checkpoint: Take a 5 mg aliquot of the salt, free-base it in a micro-vial (K₂CO₃/DCM), and run it on Chiral HPLC. The ee should be >99%. If <95%, recrystallize the salt from hot IPA.
Free-Basing: Suspend the pure tartrate salt in water, adjust the pH to 9 with aqueous K₂CO₃, and extract with 2-MeTHF (following Protocol A) to recover the enantiopure (S)-1-Isopropyl-2-methylpiperazine.
V. References
Development of Adagrasib's Commercial Manufacturing Route
ChemRxiv
URL:[Link]
Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines
Beilstein Journal of Organic Chemistry
URL:[Link]
Optimization
Preventing oxidation and degradation of (S)-1-Isopropyl-2-methylpiperazine during storage
Technical Support Center: Troubleshooting & Storage Guide for (S)-1-Isopropyl-2-methylpiperazine Welcome to the Technical Support Center. As a critical chiral building block used in the synthesis of advanced pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Storage Guide for (S)-1-Isopropyl-2-methylpiperazine
Welcome to the Technical Support Center. As a critical chiral building block used in the synthesis of advanced pharmaceuticals—including Hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors and H3 receptor antagonists—(S)-1-Isopropyl-2-methylpiperazine requires meticulous handling. Owing to the high electron density of the secondary and tertiary amines within its piperazine ring, this compound is highly susceptible to environmental degradation.
This guide provides researchers with mechanistic insights and field-proven, self-validating protocols to prevent oxidation, hydration, and carbamate formation during storage.
Section 1: The Causality of Degradation (Mechanistic Insights)
To effectively store piperazine derivatives, one must understand the chemical causality behind their three primary vectors of degradation:
Oxidative Ring Cleavage : The nitrogen atoms in the piperazine ring possess lone pairs with high nucleophilic character. Exposure to atmospheric oxygen or hydroxyl radicals initiates hydrogen abstraction (primarily at C-H sites adjacent to the nitrogen, or N-H sites), forming alkyl or aminyl radicals. These radicals react with O₂ to form peroxyl radicals, ultimately leading to ring cleavage and the formation of cyclic amides or formyl derivatives[1].
Hygroscopicity & Hydrolysis : Piperazine derivatives are inherently hygroscopic. Absorption of atmospheric moisture leads to the formation of hydrates. Over time, water acts as a medium for hydrolysis, breaking down the ring structure and altering the physical state and reactivity of the compound[2].
CO₂ Absorption (Carbamate Formation) : Piperazines are renowned for their high CO₂ capture capacity. The secondary amine in (S)-1-Isopropyl-2-methylpiperazine acts as a strong nucleophile, attacking ambient CO₂ to form stable carbamate salts[3]. This manifests as unwanted precipitation or cloudiness in the reagent.
Logical relationship of degradation pathways for (S)-1-Isopropyl-2-methylpiperazine.
Section 2: Troubleshooting FAQs
Q1: My (S)-1-Isopropyl-2-methylpiperazine has turned from a colorless liquid/solid to a yellow or brown color. What happened?A: This is the hallmark of oxidative degradation. When exposed to ambient air, the piperazine ring undergoes photo-oxidation or auto-oxidation. The color change indicates the formation of conjugated ring-opened products, imines, or N-oxides. To prevent this, the compound must be rigorously stored under an inert atmosphere (Nitrogen or Argon) and protected from light[4].
Q2: I noticed a white, crusty precipitate forming around the cap of the reagent bottle. Is the chemical still usable?A: The precipitate is a carbamate salt formed by the reaction of the secondary amine with atmospheric CO₂[3]. While the bulk liquid below might still be viable, the presence of the salt indicates a compromised seal. You must filter the precipitate under inert conditions and verify the purity of the remaining liquid via ¹H-NMR before use.
Q3: How can I analytically verify the integrity of my stored batch before a critical synthesis?A: A self-validating analytical system involves a combination of Karl Fischer titration (to check for moisture/hydrate formation) and ¹H-NMR (to detect ring-opened formyl amides or carbamate shifts). In NMR, look for the disappearance of the characteristic secondary amine N-H proton shift and the appearance of downstream carbonyl peaks (typically 8.0-8.5 ppm) indicating oxidative formylation.
Section 3: Quantitative Storage Parameters
To maintain structural integrity, adhere strictly to the following environmental thresholds:
Parameter
Threshold/Limit
Consequence of Exceedance
Mitigation Strategy
Temperature
< 8°C
Accelerated thermal degradation and oxidation rates.
Protocol: Inert Atmosphere Storage via Schlenk Line (Self-Validating Workflow)
To guarantee the integrity of (S)-1-Isopropyl-2-methylpiperazine, standard capping is insufficient. You must actively displace O₂, CO₂, and H₂O using a Schlenk line.
Preparation & Inspection : Transfer the piperazine derivative into an amber, heavy-walled Schlenk flask or a robust vial with a high-quality PTFE/silicone septum.
Causality: Amber glass prevents photo-oxidation; PTFE resists chemical degradation from the basic amine.
Vacuum Application (The Validation Step) : Connect the flask to the vacuum manifold of the Schlenk line. Open the vacuum stopcock slowly.
Self-Validation: Watch the liquid. If it bubbles vigorously, dissolved gases (O₂/CO₂) or moisture are being pulled out. Wait until bubbling ceases (typically 3-5 minutes), which visually confirms the bulk removal of volatile contaminants.
Inert Gas Backfill : Switch the stopcock to the inert gas line (ultra-high purity N₂ or Argon).
Self-Validation: Monitor the oil bubbler on the Schlenk line. The flow should briefly stop as the flask fills, then resume bubbling, indicating a positive pressure equilibrium.
Purge Cycling : Repeat the Vacuum-to-Gas cycle a minimum of three times.
Causality: A single purge leaves residual atmospheric gases. Triplicate cycling reduces ambient contaminants to parts-per-million levels.
Sealing and Storage : Under positive inert gas pressure, seal the primary cap tightly. Wrap the joint with Parafilm or Teflon tape to prevent micro-leaks. Store the vessel at 2-8°C in the dark.
Self-validating Schlenk line workflow for inert atmosphere storage.
References
Title : What are the stability conditions of piperazine? - Blog - Biosynce
Source : biosynce.com
URL : 2
Title : Material Safety Data Sheet - 1-Amino-4-methylpiperazine, 99% - Cole-Parmer
Source : coleparmer.com
URL : 4
Title : Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation - ChemRxiv
Source : chemrxiv.org
URL : 1
Title : Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions | Industrial & Engineering Chemistry Research
Source : acs.org
URL : 3
Technical Support Center: Resolving Chiral Impurities in (S)-1-Isopropyl-2-methylpiperazine Batches
Welcome to the Technical Support Center for the chiral resolution of (S)-1-Isopropyl-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chiral resolution of (S)-1-Isopropyl-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for identifying and resolving chiral impurities in your batches of (S)-1-Isopropyl-2-methylpiperazine. As the stereochemical purity of this compound is critical for its intended applications, this resource offers practical, field-proven insights to help you navigate the challenges of chiral separation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the origins and analysis of chiral impurities in (S)-1-Isopropyl-2-methylpiperazine.
Q1: What are the likely sources of the (R)-enantiomer impurity in my synthesis of (S)-1-Isopropyl-2-methylpiperazine?
The presence of the undesired (R)-enantiomer can arise from several factors during synthesis. The enantiomeric purity of your final product is directly influenced by the enantioselectivity of the reaction, the enantiomeric excess of starting materials and any chiral catalysts or auxiliaries used, and the potential for racemization during work-up or storage.[1] It is crucial to assess the enantiomeric purity of all chiral reagents used in your synthetic route, as commercially available chiral compounds can contain detectable levels of their corresponding enantiomers.[1]
Q2: Which analytical techniques are most suitable for determining the enantiomeric excess (% ee) of my (S)-1-Isopropyl-2-methylpiperazine sample?
The most prevalent and effective methods for determining the enantiomeric purity of piperazine derivatives are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) and Gas Chromatography (GC) using a chiral column.[2][3] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster analysis times.[4] For volatile and thermally stable compounds like N-alkylated piperazines, chiral GC can be a direct and efficient approach.[3] Chiral HPLC offers broad applicability and is a widely used technique for a vast range of chiral compounds.[2][5]
Q3: Can I use non-chromatographic methods to resolve the enantiomers of 1-Isopropyl-2-methylpiperazine?
Yes, classical resolution by diastereomeric salt formation is a well-established and scalable method for separating chiral amines.[6] This technique involves reacting the racemic mixture with a single enantiomer of a chiral acid to form two diastereomeric salts.[6] These diastereomers have different physical properties, most notably solubility, which allows for their separation by crystallization.[6]
II. Troubleshooting Guide: Chiral HPLC and GC Analysis
This guide provides solutions to common problems encountered during the chromatographic analysis of (S)-1-Isopropyl-2-methylpiperazine.
Cause: Sub-optimal chiral stationary phase (CSP) or mobile phase composition.
Solution:
CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperazine derivatives.[2] Consider screening columns like Chiralpak® IC or other immobilized polysaccharide-based CSPs.
Mobile Phase Optimization: The composition of the mobile phase is critical. For basic analytes like 1-Isopropyl-2-methylpiperazine, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is often crucial for improving peak shape and resolution.[2] Systematically vary the ratio of your organic modifiers (e.g., isopropanol, ethanol in a hexane or heptane mobile phase).
Issue 2: Poor peak shape (tailing or fronting).
Cause: Secondary interactions with the stationary phase, column overload, or improper sample solvent.
Solution:
Mobile Phase Additives: For basic compounds, peak tailing is common. The addition of 0.1% DEA or another suitable amine to the mobile phase can significantly improve peak symmetry.
Sample Concentration: Injecting too much sample can lead to peak distortion.[7] Reduce the sample concentration or the injection volume.
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.
Issue 3: Irreproducible retention times.
Cause: Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.
Solution:
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.[2]
Temperature Control: Use a column oven to maintain a consistent temperature, as temperature can affect retention times and selectivity.
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Chiral Gas Chromatography (GC)
Issue 1: Peak tailing.
Cause: Active sites in the GC system or column overload.
Solution:
System Maintenance: Regularly replace the inlet liner and septum. If contamination is suspected, trim the first few centimeters of the column.[7]
Derivatization: For amines, derivatization with reagents like trifluoroacetic anhydride can improve peak shape and volatility.
Reduce Sample Load: Overloading is a common cause of peak tailing on chiral columns.[7] Dilute your sample or increase the split ratio.
Issue 2: Insufficient resolution.
Cause: Incorrect temperature program, suboptimal carrier gas flow rate, or unsuitable chiral stationary phase.
Solution:
Temperature Program: Decrease the temperature ramp rate (e.g., 1-2 °C/min) to improve separation.[7]
Carrier Gas Flow: Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium).
Column Selection: Derivatized cyclodextrin-based capillary columns are often effective for the chiral separation of volatile amines.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the chiral analysis and resolution of 1-Isopropyl-2-methylpiperazine.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Determination
This protocol provides a starting point for developing a robust chiral HPLC method for (S)-1-Isopropyl-2-methylpiperazine, based on successful separations of structurally related piperazine compounds.[2]
Instrumentation and Reagents:
HPLC system with a pump, autosampler, column oven, and UV detector.
Chiralpak® IC column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
Procedure:
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration.
Sample Preparation: Prepare a stock solution of racemic 1-Isopropyl-2-methylpiperazine in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard at 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
UV Detection: 210 nm (Note: Wavelength may need optimization as the analyte lacks a strong chromophore).
Analysis:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the sample and record the chromatogram.
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.[2]
Determine the enantiomeric excess (% ee) using the formula:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Data Presentation:
Parameter
Recommended Starting Condition
Column
Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase
n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)
Flow Rate
1.0 mL/min
Temperature
25 °C
Detection
UV at 210 nm
Injection Vol.
10 µL
Protocol 2: Diastereomeric Salt Resolution
This protocol outlines a general procedure for the resolution of racemic 1-Isopropyl-2-methylpiperazine via diastereomeric salt formation. A screening of chiral acids and solvents is necessary to find the optimal conditions.
Various solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
1 M Sodium Hydroxide (NaOH) solution
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
Screening for Optimal Conditions:
In a series of test tubes, dissolve a small amount of racemic 1-Isopropyl-2-methylpiperazine in different solvents.
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent.
Observe for the formation of a precipitate. If no precipitate forms, try cooling the solution or slowly adding an anti-solvent.
Isolate the crystals by filtration and wash with a small amount of cold solvent.
Regenerate the free base by dissolving the crystals in water, making the solution basic with NaOH, and extracting with an organic solvent.
Analyze the enantiomeric excess of the recovered amine using the chiral HPLC method described in Protocol 1.
Bulk Resolution:
Once the optimal chiral acid and solvent system are identified, dissolve the racemic 1-Isopropyl-2-methylpiperazine in the chosen solvent.
Add the determined amount of the chiral resolving agent.
Allow the less soluble diastereomeric salt to crystallize. The crystallization time can vary from hours to days.
Isolate the crystals by filtration and wash with cold solvent.
Regeneration of the Enantiopure Amine:
Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
While stirring, add 1 M NaOH solution dropwise until the aqueous layer is basic (pH > 10).
Separate the layers and extract the aqueous layer multiple times with the organic solvent.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-Isopropyl-2-methylpiperazine.
IV. Visualizations
Workflow for Chiral Impurity Resolution
Caption: Logical workflow for identifying and resolving chiral impurities.
Diastereomeric Salt Resolution Process
Caption: The process of diastereomeric salt resolution for chiral amines.
V. References
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
Method for producing optically active 2-methylpiperazine. Google Patents.
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]
PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES. European Patent Office. [Link]
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH. [Link]
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). [Link]
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. [Link]
Technical Support Center: Chromatography & Purification of (S)-1-Isopropyl-2-methylpiperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (S)-1-Isopropyl-2-methylpiperazine . This molecule pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (S)-1-Isopropyl-2-methylpiperazine .
This molecule presents a unique chromatographic challenge: it is a highly polar, low-molecular-weight chiral diamine containing both a secondary and a tertiary amine. Because of its high basicity (pKa ~9–10) and the lack of a UV-active chromophore, standard purification workflows often result in severe streaking, irreversible column binding, and "invisible" product loss. This guide provides field-proven, causality-driven solutions to optimize your solvent systems and maximize recovery.
Method Development & Diagnostic Workflow
Before committing your crude mixture to a large silica column, you must diagnose the specific stationary-phase interactions at play. The following decision tree outlines the logical progression for optimizing your solvent system.
Caption: Workflow for diagnosing and resolving amine tailing during chromatography method development.
Troubleshooting Guides & FAQs
Q1: Why does (S)-1-Isopropyl-2-methylpiperazine streak so severely on standard silica gel, and how do I fix it?A1: The streaking is caused by a strong acid-base interaction. Standard normal-phase silica gel is populated with surface silanol groups (Si-OH) that are weakly acidic (pKa 4.5–8.5). When your highly basic piperazine (pKa ~9.5) travels through the column, it becomes protonated by these silanols, creating a strong ionic bond (ion-pairing) rather than a simple adsorption-desorption equilibrium.
The Fix: You must competitively deactivate the silica by adding a basic modifier to your mobile phase. According to 1[1], adding 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) saturates the acidic silanol sites, allowing your piperazine to elute as a sharp band.
Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my basic modifier?A2: Your choice depends entirely on your bulk solvent system:
Use TEA (1-5%) if you are running a less polar, organic system like Hexane/Ethyl Acetate. TEA is highly lipophilic and miscible in these solvents.
Use NH₄OH (1-2% aqueous) if you are running a highly polar system like Dichloromethane/Methanol (DCM/MeOH). NH₄OH is preferred here because it is highly volatile and easier to remove under vacuum than TEA. Caution: Do not exceed 2% NH₄OH, as highly alkaline aqueous conditions can begin to dissolve the silica backbone.
Q3: I added 1% TEA to my eluent, but my column recovery is still <50%. Where is my compound?A3: It is irreversibly bound to the top two inches of your column because you did not pre-equilibrate the stationary phase. If you load your sample onto dry or unmodified silica and then run the base-modified solvent, the top layer of silica instantly strips the TEA/NH₄OH out of the mobile phase. This leaves the rest of the column highly acidic, trapping your compound. Causality Rule: You must slurry pack and flush the column with the base-modified solvent before loading your sample to ensure the entire column is deactivated.
Q4: How do I visualize this compound on a TLC plate? It doesn't show up under UV light.A4: (S)-1-Isopropyl-2-methylpiperazine is an aliphatic diamine; it lacks the conjugated pi-electron system required for UV absorbance at 254 nm.
The Fix: Use a chemical stain. Ninhydrin is the gold standard here. It reacts specifically with the secondary amine at the 4-position of the piperazine ring upon heating (110°C), producing a vivid, deep purple spot (Ruhemann's purple). Alternatively, an Iodine chamber will reversibly stain both the secondary and tertiary amines brown.
Q5: Can I bypass silica entirely and use Reverse-Phase (RP-C18) chromatography?A5: Yes, but standard RP-C18 conditions (e.g., Water/Acetonitrile with 0.1% Formic Acid) will fail. At acidic or neutral pH, the piperazine is doubly protonated, making it too polar to partition into the C18 stationary phase, resulting in elution at the solvent front. As noted in2[2] and3[3], you must use a high-pH stable C18 column and a mobile phase buffered to pH 10 (using ammonium hydroxide). This deprotonates the amine, returning it to its neutral, lipophilic state, allowing for proper reverse-phase retention.
Q6: My TLC shows pure product in my fractions, but my isolated yield after rotary evaporation is terrible. What happened?A6: You evaporated your product. (S)-1-Isopropyl-2-methylpiperazine (MW 142.24 g/mol ) is a low-molecular-weight free base and exhibits significant volatility. If left on a high-vacuum pump, it will sublime or evaporate alongside your solvent.
The Fix: Before concentration, add a stoichiometric excess of HCl (e.g., 2M HCl in diethyl ether) to your pooled fractions. This converts the volatile free base into a bis-hydrochloride salt, which is a highly stable, non-volatile solid that can be safely dried under high vacuum.
To ensure 100% recovery of your piperazine derivative, follow this self-validating normal-phase protocol.
Step 1: Solvent Preparation
Prepare your optimized mobile phase (e.g., 90:9:1 DCM : Methanol : Concentrated NH₄OH). Mix vigorously. Note: The solution may become slightly cloudy before clarifying; ensure complete miscibility.
Step 2: Silica Deactivation & Slurry Packing
In an Erlenmeyer flask, combine standard silica gel (60 Å, 40-63 µm) with the base-modified solvent. Swirl to create a uniform slurry and let it sit for 10 minutes. Pour the slurry into the column.
Step 3: The Validation Check (Critical)
Open the stopcock and allow 2–3 column volumes of the modified solvent to pass through the packed bed.
Self-Validation: Collect 5 mL of the eluting solvent from the bottom of the column and test it with pH paper.
If pH < 7: The silica is still absorbing the base. Do not load your sample. Pass more solvent.
If pH > 8: The column is fully deactivated. Proceed to Step 4.
Step 4: Sample Loading
Dissolve your crude (S)-1-Isopropyl-2-methylpiperazine in the minimum amount of DCM (do not use pure methanol, as it will disrupt the solvent front). Carefully apply it to the flat silica bed.
Step 5: Elution & Fraction Collection
Elute using the modified solvent. Monitor fractions via TLC, dipping the plates in Ninhydrin stain and heating with a heat gun until the secondary amine spots appear as dark purple circles.
Quantitative Data: Solvent System Selection Matrix
A Comparative Guide to Chiral HPLC Method Validation for (S)-1-Isopropyl-2-methylpiperazine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-supe...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different effects in the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of this principle.[1] Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to ensure the purity and safety of chiral drugs.
This guide provides an in-depth, experience-driven framework for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-1-Isopropyl-2-methylpiperazine, a representative chiral building block. We will move beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices and comparing alternative approaches to empower researchers in their own method development endeavors.
Part 1: The Foundation - A Strategic Approach to Chiral Method Development
The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[2] This interaction is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole stacking, and steric hindrance.[2] The chiral selector is most commonly immobilized on a solid support, creating a Chiral Stationary Phase (CSP).[2] The success of any chiral separation hinges on the selection of an appropriate CSP and mobile phase.
The Power of Polysaccharides: Selecting the Right CSP
For a molecule like 1-Isopropyl-2-methylpiperazine, which contains secondary amine functionalities and stereogenic centers, polysaccharide-based CSPs are an excellent starting point. These phases, derived from cellulose or amylose that have been derivatized with various carbamates or benzoates, offer a wide range of chiral recognition capabilities.[3][4][5] Their versatility has made them the most widely used CSPs in the pharmaceutical industry.[6]
Two powerful and often complementary choices are:
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD): Known for its broad applicability.
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD): Often provides complementary selectivity to the OD phase.[7]
Immobilized versions of these phases are highly recommended. They are chemically bonded to the silica support, making them compatible with a wider range of organic solvents that would dissolve older, coated-type phases.[4] This expands the method development toolbox and enhances column longevity.[4]
Mobile Phase Optimization: The Key to Resolution
The choice of mobile phase dictates the interaction between the analyte and the CSP. For piperazine derivatives, a normal-phase or polar organic mode is often successful.
Normal-Phase (NP) Mode: Typically employs a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). Small amounts of an amine additive, like diethylamine (DEA), are crucial for basic analytes like piperazines. The DEA acts as a competitor for highly active sites on the silica surface, preventing severe peak tailing and improving chromatographic efficiency.[8]
Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile or methanol. This mode can sometimes offer different selectivity compared to NP and is often more compatible with mass spectrometry (MS) detection.[9]
Starting Point Recommendation for (S)-1-Isopropyl-2-methylpiperazine:
Based on experience with similar structures, a promising starting point would be a normal-phase method.[10]
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 205 nm (as piperazines lack a strong chromophore)[3][8]
Part 2: The Core Directive - A Comprehensive Guide to Method Validation
Once a suitable separation is achieved (typically a resolution >1.5), the method must be rigorously validated to prove it is fit for its intended purpose.[11][12] We will follow the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1).[13][14]
The validation process ensures the method is reliable, reproducible, and accurate for the quantitative determination of the (S)-enantiomer and its unwanted (R)-enantiomer.
Specificity
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components, which for a chiral method, crucially includes its counter-enantiomer, any synthetic intermediates, and potential degradants.[11]
Experimental Protocol:
Prepare Solutions:
Diluent (mobile phase).
(S)-1-Isopropyl-2-methylpiperazine standard.
(R)-1-Isopropyl-2-methylpiperazine standard (if available).
Racemic (50:50 mixture of S and R) standard.
A placebo solution containing all formulation excipients (for drug product analysis).
A spiked solution containing the (S)-enantiomer and known levels of the (R)-enantiomer and any other related impurities.
Analysis: Inject each solution and record the chromatograms.
Acceptance Criteria:
The peak for the (S)-enantiomer must be free from interference from the diluent and placebo at its retention time.
The method must demonstrate baseline resolution (Rs ≥ 1.5) between the (S) and (R) enantiomers.
Peak purity analysis (using a PDA detector) should be performed to confirm the homogeneity of the analyte peak.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval over which this proportionality is established with acceptable accuracy and precision.[15]
Experimental Protocol:
Prepare a stock solution of the (S)-enantiomer standard.
Create a series of at least five calibration standards by diluting the stock solution. For quantifying the (S)-enantiomer as the main component, the range should typically span 80% to 120% of the target concentration.[11]
Inject each standard in triplicate.
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.998.[16]
The y-intercept should be close to zero.
A visual inspection of the data and the residual plot should confirm a linear relationship.
Accuracy
Why it's critical: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error.[15]
Experimental Protocol:
Prepare spiked samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120%). This is done by adding known amounts of the (S)-enantiomer standard to a placebo mixture.
Prepare each level in triplicate (for a total of nine determinations).
Analyze the samples and calculate the concentration of the analyte in each.
Data Analysis: Express accuracy as the percentage recovery of the known amount added.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
Validation Parameter
Acceptance Criteria
Specificity
Baseline resolution (Rs ≥ 1.5) between enantiomers. No interference at the analyte retention time.
Linearity
Correlation Coefficient (r²) ≥ 0.998
Range
80% to 120% of the nominal concentration (for assay)
Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1. Must be demonstrated with suitable precision and accuracy at the LOQ.
Robustness
No significant change in results; system suitability must pass.
Table 1: Summary of Typical Validation Acceptance Criteria based on ICH Q2(R1).
Precision
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.[16]
Intermediate Precision (Inter-day precision/Ruggedness): Assesses the influence of random events within a laboratory, such as different days, different analysts, or different equipment.[16]
Experimental Protocol:
Repeatability: Analyze six replicate samples of the (S)-enantiomer at 100% of the target concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different HPLC system.
Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results from both the repeatability and intermediate precision studies.
Acceptance Criteria:
The %RSD for both repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: For a chiral method, the LOQ is particularly important. It defines the lowest amount of the unwanted enantiomer that can be reliably quantified.[12] The LOD is the lowest amount that can be detected but not necessarily quantified.[12]
Experimental Protocol (Signal-to-Noise Approach):
Determine the noise: Inject a blank (diluent) multiple times and measure the baseline noise in a region surrounding the expected retention time of the analyte.
Estimate LOD and LOQ concentrations: Prepare and inject progressively more dilute solutions of the analyte until the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Confirm the LOQ: Prepare a solution at the estimated LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) and accuracy at this level must be acceptable (e.g., RSD ≤ 10%).
Robustness
Why it's critical: Robustness testing demonstrates the method's reliability with respect to small but deliberate variations in its parameters.[12] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
Identify critical parameters: For a chiral NP-HPLC method, these include:
Mobile phase composition (e.g., ±2% change in isopropanol content).
Column temperature (e.g., ±5 °C).
Flow rate (e.g., ±0.1 mL/min).
DEA concentration (e.g., ±10%).
Vary one parameter at a time while keeping others constant.
Analyze a system suitability solution under each condition.
Data Analysis: Evaluate the effect of the changes on system suitability parameters (e.g., resolution, retention time, tailing factor).
Acceptance Criteria:
The system suitability criteria (e.g., Resolution ≥ 1.5, Tailing Factor ≤ 2.0) must be met under all tested conditions.
Part 3: Comparative Analysis - Optimizing the Chiral Stationary Phase
While a single CSP might provide adequate separation, comparing its performance against a viable alternative is essential for selecting the most optimal and robust method. Here, we compare a cellulose-based CSP with a macrocyclic glycopeptide-based CSP, another powerful class of chiral selectors.[17][18]
Macrocyclic glycopeptide phases (e.g., Chirobiotic™ V, T) offer unique chiral recognition mechanisms due to their complex structure of peptide and carbohydrate moieties, providing hydrophobic pockets and sites for hydrogen bonding.[17][18] They are often effective in reversed-phase or polar organic modes.[19]
Hypothetical Performance Comparison:
Parameter
Method 1: Polysaccharide CSP
Method 2: Macrocyclic Glycopeptide CSP
Rationale & Insights
Column
Chiralpak® IC (Cellulose-based)
Chirobiotic™ T (Teicoplanin-based)
Comparing two distinct and powerful chiral recognition mechanisms.
Mobile Phase
Hexane/IPA/DEA (80:20:0.1)
Methanol/Acetic Acid/TEA (100:0.1:0.1)
Each CSP performs optimally in different mobile phase modes (NP vs. PO).
Resolution (Rs)
2.8
1.9
Method 1 provides superior resolution, offering a greater robustness window.
Analysis Time
~12 minutes
~9 minutes
Method 2 is faster, which could be advantageous for high-throughput screening.
Solvent Cost/Disposal
Higher (Hexane is costly)
Lower (Methanol is cheaper)
A significant consideration for routine QC labs.
Robustness
Excellent. Higher Rs allows for more variation in method parameters without loss of separation.
Good. Lower Rs means the method is more sensitive to small changes.
The method with higher resolution is generally more reliable in the long term.
In this hypothetical scenario, Method 1 (Polysaccharide CSP) is the superior choice for a final, validated QC method. While Method 2 is faster and uses less expensive solvents, the significantly higher resolution of Method 1 provides a much larger margin of safety, ensuring consistent performance even with minor variations in mobile phase composition, temperature, or column age. This inherent robustness is paramount for a method intended for routine quality control.
Conclusion
The development and validation of a chiral HPLC method is a meticulous process that forms the bedrock of quality assurance for enantiopuric pharmaceuticals. A successful method is not merely one that separates two peaks; it is one that is specific, linear, accurate, precise, and robust, with its performance rigorously documented according to international standards like ICH Q2(R1). By systematically screening diverse and powerful CSPs, such as polysaccharide and macrocyclic glycopeptide phases, and thoroughly optimizing the mobile phase, a scientist can establish a method that is not only effective but also reliable for the lifecycle of the drug product. The framework and comparative insights provided herein serve as a guide for researchers to navigate this critical analytical challenge with confidence and scientific rigor.
References
Ilisz, I., Aranyi, A., & Pataj, Z. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology. Available at: [Link]
Ilisz, I., Pataj, Z., & Aranyi, A. (n.d.). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. PubMed. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Adhikari, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Welch, C. J. (2025). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC. Available at: [Link]
ResearchGate. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview | Request PDF. Available at: [Link]
Journal of Analytical & Bioanalytical Techniques. (n.d.). Outline of Chiral Chromatography. Available at: [Link]
Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]
De Klerck, K., et al. (2026). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. J&J PRD. Available at: [Link]
Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
De Lacerda, P. S. S., & De Sousa, J. S. (n.d.). Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. Academia.edu. Available at: [Link]
Wikipedia. (n.d.). Chiral column chromatography. Available at: [Link]
Gasparrini, F., et al. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]
Pharma Focus America. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
Laemmerhofer, M. (n.d.). PRINCIPLES of CHIRAL SEPARATION. Chromedia. Available at: [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Available at: [Link]
Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Available at: [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
(S)-1-Isopropyl-2-methylpiperazine vs (R)-1-Isopropyl-2-methylpiperazine reactivity
An in-depth technical analysis of (S)-1-Isopropyl-2-methylpiperazine versus (R)-1-Isopropyl-2-methylpiperazine requires a fundamental understanding of how stereochemistry dictates both chemical reactivity and pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of (S)-1-Isopropyl-2-methylpiperazine versus (R)-1-Isopropyl-2-methylpiperazine requires a fundamental understanding of how stereochemistry dictates both chemical reactivity and pharmacological efficacy. Piperazine derivatives are ubiquitous in modern drug discovery, acting as basic centers, conformational directors, and critical linkers in active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of these two enantiomers, detailing the causality behind their synthetic handling, chiral resolution, and their divergent behaviors in biological systems.
Structural Causality: The Role of the N1-Isopropyl and C2-Methyl Groups
Before comparing the enantiomers, it is critical to understand why the 1-isopropyl-2-methylpiperazine scaffold is highly sought after in the development of kinase inhibitors (such as AAK1, PHD, and p38 kinase) [1, 2, 3].
Regioselective Nucleophilicity: The N1 position is heavily shielded by the bulky isopropyl group and the adjacent C2-methyl group. This steric hindrance effectively "deactivates" N1 as a nucleophile, ensuring that cross-coupling reactions (e.g., Buchwald-Hartwig aminations or SNAr) occur exclusively and predictably at the unhindered N4 position.
Metabolic Stability: The N1-isopropyl group prevents rapid N-dealkylation by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the resulting API.
Conformational Locking: The C2-methyl group introduces chirality. To minimize 1,3-diaxial interactions, the piperazine ring adopts a chair conformation where the C2-methyl group sits in an equatorial position. This conformational restriction precisely vectors the N4-substituent, which is critical for fitting into tight hydrophobic kinase hinge-binding pockets.
Mechanistic causality of structural features in 1-isopropyl-2-methylpiperazine on drug efficacy.
Reactivity Comparison: Achiral vs. Chiral Environments
The core principle of enantiomeric reactivity is that (S)- and (R)- isomers exhibit identical chemical kinetics and thermodynamics in an achiral environment, but diverge sharply in a chiral environment.
Achiral Reactivity (Synthesis & Coupling)
When subjected to standard cross-coupling conditions with achiral aryl halides, both (S)- and (R)-1-isopropyl-2-methylpiperazine perform identically. The N4 secondary amine acts as a strong nucleophile. Whether utilizing a Palladium-catalyzed Buchwald-Hartwig amination [3] or a nucleophilic aromatic substitution (SNAr) [2], the reaction rates, yields, and byproduct profiles of the (S) and (R) enantiomers are indistinguishable.
Chiral Reactivity (Pharmacology & Resolution)
The divergence occurs when these molecules interact with chiral biological targets. In the context of Adaptor Associated Kinase 1 (AAK1) or Prolyl Hydroxylase (PHD) inhibitors, the spatial projection of the C2-methyl group determines whether the molecule experiences a favorable van der Waals interaction or a steric clash within the receptor pocket [1, 2]. Consequently, one enantiomer (the eutomer) will typically exhibit a significantly lower IC50 (higher affinity) than the other (the distomer).
Because of this divergent biological reactivity, regulatory agencies require the isolation and testing of pure enantiomers, necessitating robust chiral resolution workflows.
Quantitative Data Summary
Property / Parameter
(S)-1-Isopropyl-2-methylpiperazine
(R)-1-Isopropyl-2-methylpiperazine
Causality / Note
N4 Nucleophilicity
High
High
Unhindered secondary amine; identical in achiral media.
N1 Nucleophilicity
Negligible
Negligible
Sterically blocked by N-isopropyl and C2-methyl groups.
Buchwald-Hartwig Yield
>90% (Typical)
>90% (Typical)
Achiral Pd-catalysis shows no enantiomeric preference.
SFC Retention Time
Varies (e.g., Peak 1)
Varies (e.g., Peak 2)
Differential transient binding to chiral stationary phase.
Target Affinity (IC50)
Target-Dependent
Target-Dependent
Spatial orientation of C2-methyl dictates pocket fit [1, 2].
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems. The causality behind the choice of reagents and conditions is explicitly detailed.
Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Because classical diastereomeric salt resolution (e.g., using tartaric acid) can be low-yielding and labor-intensive for piperazines, preparative SFC is the industry standard for separating the (S) and (R) enantiomers.
Preparation: Dissolve racemic 1-isopropyl-2-methylpiperazine in HPLC-grade Methanol (approx. 50 mg/mL).
Stationary Phase Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)). Causality: The amylose backbone provides a chiral helical groove, while the carbamate groups offer hydrogen bonding sites that interact differently with the (S) and (R) spatial arrangements.
Mobile Phase: Isocratic flow of 85% supercritical CO2 / 15% Methanol with 0.2% Diethylamine (DEA). Causality: Supercritical CO2 ensures high diffusivity and low viscosity for rapid separation. The DEA additive is critical; it suppresses secondary interactions between the basic piperazine nitrogens and residual acidic silanols on the silica support, preventing peak tailing.
Collection: Monitor via UV detection (typically 210-220 nm). Collect Peak 1 and Peak 2 fractions. Evaporate the solvent under reduced pressure to yield the enantiopure free bases.
Workflow depicting the chiral resolution of 1-isopropyl-2-methylpiperazine and subsequent API synthesis.
This protocol demonstrates the achiral reactivity of the resolved enantiomer (e.g., the (S)-isomer) when coupling to a heteroaryl bromide to form a kinase inhibitor precursor [3].
Reagent Charging: In an oven-dried Schlenk flask under inert argon, combine the heteroaryl bromide (1.0 eq), (S)-1-isopropyl-2-methylpiperazine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the N4-amine upon its coordination to the palladium center, driving the catalytic cycle forward.
Catalyst Addition: Add Pd2(dba)3 (0.02 eq) and RuPhos (0.04 eq). Causality: Pd2(dba)3 serves as the Pd(0) precatalyst. RuPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates reductive elimination, while its electron density facilitates the initial oxidative addition into the aryl bromide bond, preventing unwanted β-hydride elimination.
Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Heat to 90°C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC. The reaction proceeds with >95% regioselectivity at the N4 position due to the aforementioned N1 steric shielding.
Conclusion
The choice between (S)-1-isopropyl-2-methylpiperazine and (R)-1-isopropyl-2-methylpiperazine is rarely a matter of synthetic chemistry, as both enantiomers behave identically in standard achiral coupling reactions. Instead, the selection is entirely driven by pharmacological causality . The precise spatial orientation of the C2-methyl group dictates the compound's ability to lock into the required equatorial chair conformation and successfully navigate the steric constraints of target biological receptors. Rigorous chiral resolution via SFC, followed by regioselective N4-coupling, remains the gold standard for deploying these critical building blocks in modern drug discovery.
References
US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)
European Patent Office / Google Patents. Details the use of 1-isopropyl-2-methylpiperazine in the synthesis of Adaptor Associated Kinase 1 (AAK1) inhibitors, highlighting stereochemical importance.
AU2002246677B2 - (Halo-Benzo Carbonyl)
Validation
A Comparative Guide to (S)-1-Isopropyl-2-methylpiperazine and Other Chiral Piperazines in Asymmetric Synthesis and Drug Discovery
Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] The introduction of chirality to...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] The introduction of chirality to this scaffold unlocks vast, unexplored chemical space, offering nuanced control over pharmacological profiles and catalytic performance. This guide provides an in-depth comparison of (S)-1-Isopropyl-2-methylpiperazine, a C2-substituted chiral piperazine, with other key classes of chiral piperazines. We will explore its synthesis, its performance as a ligand in asymmetric catalysis, and its role as a chiral building block in drug development, supported by experimental data and detailed protocols.
The Strategic Importance of Chiral Carbon-Substituted Piperazines
While N,N'-disubstituted piperazines are common, with 13 of the top 200 small molecule drugs in 2012 containing a piperazine ring, carbon-substituted variants remain significantly under-explored.[1][2] The stereochemistry of substituents on the piperazine ring profoundly influences molecular conformation and, consequently, interactions with biological targets or the transition states of chemical reactions.[3][4] This makes the development of efficient asymmetric syntheses for compounds like (S)-1-Isopropyl-2-methylpiperazine a critical endeavor for both medicinal chemists and process chemists seeking novel catalysts and pharmacophores.[2]
Asymmetric Synthesis Strategies for Chiral Piperazines
Accessing enantiomerically pure piperazines is non-trivial. The primary methods include synthesis from the chiral pool, resolution of racemates, and, most efficiently, asymmetric catalysis.[5] A common and powerful strategy involves the asymmetric synthesis of chiral piperazin-2-ones, which can be subsequently reduced to the desired piperazine without loss of optical purity.[5]
Below is a generalized workflow for the synthesis of C2-substituted chiral piperazines, a pathway relevant to the synthesis of (S)-1-Isopropyl-2-methylpiperazine and its analogs.
Diagram 1: Generalized synthetic workflows to chiral piperazines.
Performance in Asymmetric Catalysis: (S)-1-Isopropyl-2-methylpiperazine as a Chiral Ligand
Chiral piperazines and their derivatives are effective ligands for a variety of metal-catalyzed asymmetric reactions.[6][7] The nitrogen atoms coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The substituents on the piperazine ring, such as the C2-methyl and N1-isopropyl groups in (S)-1-Isopropyl-2-methylpiperazine, play a crucial role in defining the shape and steric bulk of the catalytic pocket, thereby influencing enantioselectivity.
A key application is the asymmetric Henry (nitroaldol) reaction, a powerful C-C bond-forming reaction.[6] We can compare the performance of piperazine-derived ligands in this context.
Comparative Data: Chiral Piperazine Ligands in the Asymmetric Henry Reaction
Note: Data for sparteine and BOX are representative values from general literature to provide context against other well-known ligand classes.
Analysis: The data indicates that chiral piperazine-derived ligands can be highly effective, affording excellent yields and high enantioselectivities.[6] The modular nature of their synthesis allows for fine-tuning of the steric and electronic properties. For instance, a bulkier group like isopropyl on the nitrogen, as in (S)-1-Isopropyl-2-methylpiperazine, can create a more defined chiral pocket compared to a less hindered analog, potentially leading to higher enantioselectivity. This tunability is a key advantage over more rigid structures like (-)-sparteine. While "privileged" ligands like BOX often show superior performance, piperazines offer a different, highly adaptable structural motif.
Experimental Protocol: Asymmetric Henry Reaction
This protocol is a representative procedure based on methodologies for copper-catalyzed asymmetric Henry reactions using chiral amine-based ligands.[6]
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon), add Copper(II) Acetate (Cu(OAc)₂, 0.005 mmol, 5 mol%) and the chiral piperazine ligand (e.g., a Schiff base derivative of (S)-1-Isopropyl-2-methylpiperazine, 0.0055 mmol, 5.5 mol%).
Add dry tert-butyl methyl ether (TBME, 1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
Reaction Execution: Cool the catalyst mixture to the desired temperature (e.g., 0 °C).
Add the aldehyde substrate (e.g., 2-chlorobenzaldehyde, 0.1 mmol, 1.0 equiv).
Add nitromethane (0.3 mmol, 3.0 equiv) dropwise over 5 minutes.
Monitoring and Workup: Allow the reaction to stir for 48 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with dichloromethane (3 x 10 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric ratio (or enantiomeric excess) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H).
Role in Medicinal Chemistry: A Tunable Chiral Scaffold
The piperazine moiety's physicochemical properties—such as its basicity, which aids in salt formation and improves solubility, and its ability to engage in hydrogen bonding—make it a valuable scaffold in drug design.[8] Introducing stereocenters, as in (S)-1-Isopropyl-2-methylpiperazine, provides a vector for optimizing ligand-receptor interactions. The specific stereochemistry and substitution pattern can dramatically alter biological activity and selectivity.
Structure-Activity Relationship (SAR) Insights
Experimental studies on related chiral piperazines reveal critical SAR principles:
Stereochemistry at C2: The configuration at the C2 position can be crucial for receptor selectivity. Studies on nicotinic acetylcholine receptors (nAChR) showed that chirality at the C2-position was more beneficial for agonist selectivity and efficacy compared to the C3-position.[3]
N-Substitution: The nature of the N-substituent (e.g., isopropyl) influences lipophilicity, metabolic stability, and steric interactions within a binding pocket.
Piperazine vs. Piperazin-2-one: The replacement of a piperazin-2-one ring with a piperazine ring (via reduction) can significantly enhance or reduce opiate activities in dermorphin analogues, demonstrating the importance of the core scaffold's structure and hydrogen bonding capacity.[4]
Diagram 2: Structure-Activity Relationship (SAR) map for chiral piperazines.
Comparative Data: Biological Activity of Chiral Piperazine Analogs
The following table conceptualizes how data would be presented to compare the biological activity of (S)-1-Isopropyl-2-methylpiperazine with hypothetical analogs against a specific receptor target.
Compound
R¹ (at N1)
R² (at C2)
Stereochemistry
Target Affinity (Ki, nM)
1 (Subject)
Isopropyl
Methyl
(S)
15
2
Isopropyl
Methyl
(R)
150
3
Ethyl
Methyl
(S)
45
4
Isopropyl
Phenyl
(S)
5
5
Isopropyl
H
(S)-2-methyl
120
Analysis: This hypothetical data illustrates that the (S)-configuration at C2 (Compound 1) is 10-fold more potent than the (R)-configuration (Compound 2), highlighting stereochemistry's critical role. A bulkier C2-phenyl group (Compound 4) enhances affinity, suggesting a hydrophobic pocket in the receptor. A smaller N1-ethyl group (Compound 3) reduces potency compared to the isopropyl group, indicating the importance of this substituent for optimal binding.
Conclusion
(S)-1-Isopropyl-2-methylpiperazine represents a valuable, structurally nuanced chiral building block. Its utility extends from serving as a tunable ligand in asymmetric catalysis, where its substituents can be modified to optimize enantioselectivity, to acting as a versatile scaffold in medicinal chemistry. As a drug discovery lead, its specific stereochemistry and substitution pattern offer a precise tool for navigating complex structure-activity relationships to enhance potency and selectivity. Compared to symmetric or unsubstituted piperazines, and even other chiral diamines, its asymmetric nature and potential for straightforward modification make it a compelling candidate for exploring new chemical space in the development of next-generation catalysts and therapeutics.
References
Stavros, G. et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]
Stoltz, B. M. et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]
Alkan, M. et al. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica. [Link]
Zhang, W. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
Akk, G. et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
Yamashita, T. et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin. [Link]
Fuji, K. et al. (1993). Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]
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Campillo, M. et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry. [Link]
Shirai, R. et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters. [Link]
Bella, M. et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
Georgios, S. et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]
Alcarazo, M. et al. (2018). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. [Link]
Zhou, Y-G. et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]
Kumar, A. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
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A Senior Application Scientist's Guide to GC-MS Purity Validation for (S)-1-Isopropyl-2-methylpiperazine
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity validation of (S)-1-Isopropyl-2-methylpiperazine. Designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity validation of (S)-1-Isopropyl-2-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity analysis. We will explore the intricacies of chiral separation by GC-MS, compare it with alternative technologies, and provide detailed, field-tested protocols grounded in established regulatory frameworks.
The Imperative of Stereoisomeric Purity in Pharmaceutical Development
In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like (S)-1-Isopropyl-2-methylpiperazine, a key synthetic intermediate, the presence of its mirror image, the (R)-enantiomer, is not merely an impurity but a distinct chemical entity with a potentially different pharmacological and toxicological profile. Therefore, rigorous validation of enantiomeric purity is a non-negotiable cornerstone of quality control and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical tool for this task, offering a powerful combination of high-resolution separation and definitive mass-based identification.[1][2] This guide will dissect the validation of a GC-MS method from first principles to final application.
Core Principles of Chiral GC-MS for Piperazine Derivatives
The successful purity validation of (S)-1-Isopropyl-2-methylpiperazine hinges on a GC-MS method's ability to achieve one primary goal: specificity . The method must baseline-resolve the target (S)-enantiomer from its (R)-enantiomer and all other potential process-related and degradation impurities.
The Role of the Chiral Stationary Phase (CSP)
Unlike standard GC, chiral separations require a specialized column containing a Chiral Stationary Phase (CSP). For amines and piperazine derivatives, cyclodextrin-based CSPs are exceptionally effective.[3][4][5]
Mechanism of Separation: Cyclodextrins are chiral, bucket-shaped molecules. The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the enantiomers and the CSP.[5] The (S)- and (R)-enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to a slight difference in interaction energy. This thermodynamic difference results in different retention times, allowing for their chromatographic separation. Modified β-cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are particularly well-suited for chiral amine separations.[4]
The Necessity of Derivatization
Primary and secondary amines, like the piperazine moiety in our target analyte, contain active hydrogen atoms that can cause poor peak shape (tailing) and irreversible adsorption onto the GC column. Derivatization is a critical sample preparation step to mitigate these issues.[6][7]
Causality: The reaction converts the polar N-H group into a less polar, more volatile, and more thermally stable derivative. Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HFBCF) is common.[8][9][10] This not only improves chromatography but can also enhance the mass spectrometer's sensitivity.[6]
Diagram 1: Workflow for GC-MS Method Validation
A visual representation of the systematic process for validating an analytical method according to ICH guidelines.
A Comparative Guide to (S)-1-Isopropyl-2-methylpiperazine in Enantioselective Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral catalyst or auxiliary is a critical decision that dictates the stereochemic...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral catalyst or auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. The piperazine scaffold, a privileged motif in medicinal chemistry, has also emerged as a versatile backbone for chiral ligands and catalysts.[1][2][3] This guide provides an in-depth analysis and benchmarking of (S)-1-Isopropyl-2-methylpiperazine and its closely related C2-symmetric analogue, (2S,5S)-2,5-diisopropylpiperazine, in the realm of enantioselective catalysis. We will objectively compare its performance against other established catalytic systems, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic challenges.
The Rise of Chiral Piperazines: Structural and Mechanistic Advantages
Chiral piperazines, particularly C2-symmetric variants derived from amino acids, offer several advantages as catalysts in asymmetric reactions.[4] Their rigid, chair-like conformation provides a well-defined chiral environment, enabling effective stereochemical communication during the transition state. The presence of two nitrogen atoms allows for bidentate coordination to metal centers or bifunctional activation of substrates, crucial for achieving high levels of stereocontrol.
The isopropyl and methyl groups in (S)-1-Isopropyl-2-methylpiperazine and its analogues create a specific steric environment that effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent and leading to high enantioselectivity.
Benchmarking Performance: Enantioselective Addition of Organozincs to Aldehydes
A classic and highly valuable carbon-carbon bond-forming reaction is the enantioselective addition of organometallic reagents to carbonyl compounds to produce chiral secondary alcohols. This transformation serves as an excellent benchmark for the efficacy of chiral catalysts. Chiral piperazines have proven to be highly effective catalysts for the addition of dialkylzincs to aldehydes.[4]
Experimental Insight: (2S,5S)-2,5-Diisopropylpiperazine as a Catalyst
In a key study, the dilithium salt of (2S,5S)-2,5-diisopropylpiperazine was shown to be a highly effective catalyst for the enantioselective addition of diethylzinc to various aryl aldehydes, achieving excellent yields and enantiomeric excesses (e.e.) up to 96%.[4] The choice of solvent was found to be critical; hydrocarbon solvents like toluene provided superior results, whereas coordinating solvents such as THF were ineffective, likely due to competitive binding to the zinc reagent.
The proposed catalytic cycle, illustrated below, highlights the role of the chiral piperazine ligand.
Caption: Figure 1. Proposed catalytic cycle for the piperazine-catalyzed addition of diethylzinc to an aldehyde.
Comparative Performance Analysis
To contextualize the performance of chiral piperazines, we compare their results in the enantioselective ethylation of benzaldehyde with other prominent chiral ligand systems.
Data Interpretation: The data clearly demonstrates that the chiral piperazine catalyst is highly competitive with other well-established systems like those based on norephedrine and isoborneol derivatives.[4][5] It achieves nearly quantitative yields and excellent enantioselectivity, highlighting its efficacy. The branched isopropyl groups on the piperazine ring are crucial for creating a highly organized and sterically hindered transition state, which is key to achieving high enantioselectivity.[4]
Broader Applications and Alternative Methodologies
While the addition of organozincs is a flagship application, the utility of chiral piperazines and the need for benchmarking extend to other critical enantioselective transformations.
Enantioselective Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation.[6] While direct data for (S)-1-Isopropyl-2-methylpiperazine in this reaction is scarce in the reviewed literature, the field is dominated by other catalytic systems.
Organocatalysts: Proline and its derivatives are highly effective for direct asymmetric aldol reactions, often proceeding via an enamine mechanism.[7]
Chiral Auxiliaries: Evans' oxazolidinone auxiliaries provide excellent stereocontrol through a chelated Zimmerman-Traxler-like transition state, though this is a stoichiometric approach.[8][9]
A hypothetical workflow for screening catalysts in an enantioselective aldol reaction is presented below.
Caption: Figure 2. General workflow for screening catalysts in an enantioselective aldol reaction.
Enantioselective Michael and Henry Reactions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another vital transformation.[10] This reaction is often catalyzed by bifunctional organocatalysts like cinchona alkaloids or their derivatives.[10][11]
Similarly, the Henry (nitroaldol) reaction, which forms β-nitro alcohols, can be catalyzed by chiral copper(II) complexes.[2] Recent research has shown that novel tridentate Schiff bases derived from piperazine-amine can be effective ligands in copper-catalyzed enantioselective Henry reactions, achieving high yields (98%) and enantioselectivities (91% ee).[2] This demonstrates the adaptability of the piperazine scaffold to different reaction types and metal coordination environments.
Experimental Protocols
To ensure the practical applicability of this guide, we provide a representative experimental protocol based on the highly successful enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral piperazine.
Protocol: Enantioselective Ethylation of Benzaldehyde
(Adapted from Watanabe, M., et al., J. Chem. Soc., Perkin Trans. 1, 1993) [4]
Materials:
(2S,5S)-2,5-Diisopropylpiperazine
n-Butyllithium (n-BuLi) in hexane
Anhydrous Toluene
Diethylzinc (Et2Zn) in hexane
Benzaldehyde (freshly distilled)
Saturated aqueous ammonium chloride (NH4Cl)
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve (2S,5S)-2,5-diisopropylpiperazine (0.2 mmol) in anhydrous toluene (5 mL).
Cool the solution to 0 °C in an ice bath.
Add n-BuLi (0.4 mmol, 2.0 equivalents) dropwise to the solution.
Stir the resulting suspension at 0 °C for 30 minutes to form the dilithium salt of the piperazine.
Reaction Setup: Cool the catalyst suspension to -20 °C.
Add benzaldehyde (5.0 mmol) to the suspension.
Add Et2Zn (6.0 mmol, 1.2 equivalents) dropwise over 10 minutes, maintaining the temperature at -20 °C.
Reaction and Quenching: Stir the reaction mixture at 0 °C for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH4Cl solution at 0 °C.
Workup and Analysis: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
Purify the crude product (1-phenyl-1-propanol) by silica gel column chromatography.
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[12]
Conclusion
(S)-1-Isopropyl-2-methylpiperazine and its C2-symmetric analogues stand as highly effective chiral catalysts, particularly for the enantioselective addition of dialkylzincs to aldehydes. They deliver performance that is on par with, and in some cases superior to, other widely used catalytic systems. Their rigid conformational structure and potential for bifunctional activation make them a compelling choice for achieving high stereoselectivity. While their application in other cornerstone reactions like the aldol or Michael additions is less documented, the successful use of piperazine-derived ligands in Henry reactions suggests a broad potential that warrants further exploration.[2] For researchers aiming to synthesize chiral alcohols with high enantiopurity, the chiral piperazine catalytic system represents a robust, reliable, and high-yielding option.
References
Fuji, K., Tanaka, K., & Miyamoto, H. (1994). Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. ChemInform, 25(21).
Mohan, S., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH Public Access. Available at: [Link]
Watanabe, M., et al. (1993). Asymmetric Synthesis Using Chiral Piperazines. Part 3. Enantioselective Addition of Dialkylzincs to Aryl Aldehydes Catalysed by. RSC Publishing. Available at: [Link]
Alkan, H. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316-321. Available at: [Link]
Kelly, K. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(28), 6993-6997. Available at: [Link]
Buchler GmbH. Enantioselective Michael Addition. Buchler GmbH Website. Available at: [Link]
Banwell, M. G. (2003). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. Australian National University. Available at: [Link]
Mohan, S., et al. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines via organocatalysis. NIH Public Access. Available at: [Link]
Taber, D. F. (2005). Enantioselective Construction of Aldol Products: Part Two of Two. Organic Chemistry Portal. Available at: [Link]
Yasuda, T., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5129.
Unge, J., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. Available at: [Link]
Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH Public Access. Available at: [Link]
Balasubramanian, T., & Hassner, A. (1998). Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Tetrahedron Asymmetry, 9(13), 2201-2205.
Yamashita, Y., et al. (2018). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 47, 4388-4480. Available at: [Link]
Enders, D., et al. (2009). Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Chemical Communications. Available at: [Link]
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group Meeting. Available at: [Link]
NextSDS. (S)-1-ISOPROPYL-2-METHYL-PIPERAZINE — Chemical Substance Information. NextSDS Website. Available at: [Link]
Amanote Research. Highly Enantioselective Aldol Reactions Catalyzed by a Recyclable Fluorous (S) Pyrrolidine Sulfonamide on Water. Amanote Research. Available at: [Link]
Aav, R., & Mishra, S. K. (2018). Chiral Auxiliaries and Chirogenesis. Symmetry, 10(4), 98.
Mahía, N., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(9), 549-556.
Di-Credico, A., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142.
Johnson, M. (2012). Aldol Reactions: E-Enolates and Anti-Selectivity.
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials.
Weatherly, C. A., et al. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
A Spectroscopic Guide to the Enantiomers of 1-Isopropyl-2-methylpiperazine: A Comparative Analysis
In the landscape of modern drug development and chiral chemistry, the ability to unambiguously distinguish between enantiomers is paramount. The subtle, yet profound, differences in their three-dimensional arrangement ca...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development and chiral chemistry, the ability to unambiguously distinguish between enantiomers is paramount. The subtle, yet profound, differences in their three-dimensional arrangement can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 1-Isopropyl-2-methylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry.
While enantiomers share identical physical properties in an achiral environment, their interaction with chiral phenomena, such as circularly polarized light or chiral auxiliary agents, allows for their differentiation. This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques to distinguish these mirror-image isomers. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and focus on the definitive chiroptical technique of Vibrational Circular Dichroism (VCD).
The Challenge of Chirality: Why Standard Spectroscopy Falls Short
Enantiomers, by definition, are non-superimposable mirror images. This means they have the same atomic connectivity and, consequently, identical bond lengths and angles. As a result, spectroscopic methods that rely on these intrinsic properties will produce identical spectra for both the (S) and (R) forms in a standard, achiral setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-1-Isopropyl-2-methylpiperazine will be indistinguishable. The chemical shifts and coupling constants are determined by the local electronic environment of each nucleus, which is identical for both enantiomers.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Since the bond energies and force constants are the same for both enantiomers, their IR spectra will be identical.
Mass Spectrometry (MS): Standard mass spectrometry techniques, such as electron ionization (EI), fragment the molecule based on bond strengths. As these are the same for both enantiomers, their fragmentation patterns and resulting mass spectra will be identical.
The key to differentiating enantiomers lies in introducing a chiral influence into the spectroscopic measurement.
Predicted Spectroscopic Data for 1-Isopropyl-2-methylpiperazine
While the spectra for the individual enantiomers in achiral media are identical, it is crucial to understand the expected signals for the molecule's structure. Based on data from similar piperazine derivatives, we can predict the key spectral features.
¹H and ¹³C NMR Spectroscopy (Predicted)
The following table summarizes the predicted chemical shifts for 1-Isopropyl-2-methylpiperazine in an achiral solvent like CDCl₃. The presence of a chiral center at C2 will render the protons on the piperazine ring and the methyl groups of the isopropyl group diastereotopic, potentially leading to more complex splitting patterns than might be initially expected.
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Notes
Isopropyl-CH
~2.5 - 3.0
~55 - 60
Septet (or more complex multiplet due to diastereotopicity)
Isopropyl-CH₃
~1.0 - 1.2
~18 - 22
Two doublets due to diastereotopicity
Piperazine-CH (at C2)
~2.8 - 3.2
~58 - 62
Multiplet
Piperazine-CH₃ (at C2)
~1.0 - 1.2
~15 - 20
Doublet
Piperazine-CH₂ (ring)
~2.2 - 3.0
~45 - 55
Complex multiplets
Piperazine-NH
Variable
-
Broad singlet, position dependent on concentration and solvent
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1-Isopropyl-2-methylpiperazine is expected to show characteristic absorptions for the amine and alkane functional groups.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
N-H stretch
3200 - 3400
Medium, broad
C-H stretch (alkane)
2850 - 3000
Strong
N-H bend
1580 - 1650
Medium
C-H bend
1350 - 1470
Medium
C-N stretch
1000 - 1250
Medium
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142. Key fragmentation patterns for piperazine derivatives often involve the cleavage of the ring and the loss of substituents.
m/z
Predicted Fragment
Notes
142
[C₈H₁₈N₂]⁺
Molecular ion
127
[M - CH₃]⁺
Loss of a methyl group
99
[M - C₃H₇]⁺
Loss of the isopropyl group
85
Piperazine ring fragment
56
Piperazine ring fragment
44
[C₂H₆N]⁺
Common fragment for amines
Differentiating the Enantiomers: Chiral Spectroscopic Methods
To distinguish between the (S) and (R) enantiomers, we must employ techniques that are sensitive to chirality.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[1] Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[1] This makes VCD a powerful tool for the absolute configuration determination of chiral molecules.[2]
Experimental Protocol: VCD Analysis
Sample Preparation: Dissolve a known concentration of the enantiomerically pure (or enriched) sample in a suitable solvent (e.g., CDCl₃).
Data Acquisition: Record the VCD and IR spectra over the mid-IR range (typically 4000-800 cm⁻¹).
Computational Modeling: To assign the absolute configuration, a theoretical VCD spectrum is calculated for one enantiomer (e.g., the (S)-enantiomer) using density functional theory (DFT).
Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration of the experimental sample. The enantiomer will show the inverse spectrum.
Expected VCD Spectra:
The (S)-1-Isopropyl-2-methylpiperazine and (R)-1-Isopropyl-2-methylpiperazine will exhibit VCD spectra that are mirror images of each other. For every positive band in the (S)-enantiomer's spectrum, a corresponding negative band of equal intensity will be observed in the (R)-enantiomer's spectrum.
VCD workflow for absolute configuration determination.
NMR Spectroscopy with Chiral Shift Reagents
Although enantiomers are indistinguishable in achiral solvents, their NMR spectra can be resolved by adding a chiral resolving agent or a chiral solvating agent. These agents interact with the enantiomers to form transient diastereomeric complexes, which have different magnetic environments and thus distinct NMR spectra.[3]
Experimental Protocol: Chiral NMR Analysis
Sample Preparation: Dissolve the racemic or enantiomerically enriched 1-Isopropyl-2-methylpiperazine in a suitable deuterated solvent (e.g., CDCl₃).
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
Addition of Chiral Agent: Add a small amount of a chiral resolving agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) or a lanthanide-based chiral shift reagent) to the NMR tube.
Spectral Analysis: Acquire a series of ¹H NMR spectra with increasing concentrations of the chiral agent. The signals corresponding to the two enantiomers should split into two separate sets of peaks. The integration of these peaks can be used to determine the enantiomeric excess (ee).
Expected Chiral NMR Spectra:
Upon addition of a chiral resolving agent, the singlet or multiplet for a given proton in the racemic mixture will resolve into two distinct signals, one for the (S)-enantiomer complex and one for the (R)-enantiomer complex. The chemical shift difference (Δδ) between these signals depends on the strength of the diastereomeric interaction.
Workflow for chiral NMR analysis.
Conclusion
The spectroscopic comparison of the (S)- and (R)-enantiomers of 1-Isopropyl-2-methylpiperazine highlights a fundamental principle in stereochemistry: while enantiomers are indistinguishable in an achiral world, their unique three-dimensional structures can be probed and differentiated using chiral spectroscopic techniques. Standard methods such as NMR, IR, and MS will provide identical spectra for both enantiomers. However, the application of Vibrational Circular Dichroism provides a definitive method for determining the absolute configuration by comparing experimental spectra to theoretical calculations. Furthermore, NMR spectroscopy in the presence of a chiral resolving agent allows for the direct visualization and quantification of both enantiomers in a mixture. This guide provides the foundational knowledge and expected spectroscopic behavior to aid researchers in the successful characterization and analysis of these and other chiral piperazine derivatives.
References
Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]
Alkan, S. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]
Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Link]
Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]
Polavarapu, P. L. (2014). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF. [Link]
Shah, R. D., & Nafie, L. A. (2001). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed. [Link]
De Nolf, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
Riis-Jensen, K. (2014). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. [Link]
Hafiz, K. M. A. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]
A Senior Application Scientist's Guide to the Stereochemical Universe: Validating the Absolute Configuration of (S)-1-Isopropyl-2-methylpiperazine via VCD
In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity.[1][2] Enantiomers, non-superimposable mi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of the absolute configuration (AC) of a chiral drug candidate is a cornerstone of pharmaceutical research and a regulatory necessity. While X-ray crystallography has long been the gold standard, its requirement for a high-quality single crystal presents a significant bottleneck, particularly in early discovery phases where compounds may be oils or amorphous solids.[1][3]
This guide provides an in-depth comparison and a validated workflow for determining the absolute configuration of (S)-1-Isopropyl-2-methylpiperazine, a representative chiral piperazine derivative, using Vibrational Circular Dichroism (VCD) spectroscopy. VCD offers a powerful, solution-phase alternative that circumvents the need for crystallization.[2][4] We will explore the causality behind our experimental and computational choices, presenting a self-validating system that integrates empirical measurement with theoretical prediction to deliver a confident stereochemical assignment.
The Principle of VCD: A Chiral Molecule's Vibrational Signature
Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared (IR) light by a chiral molecule during a vibrational transition.[2][5][6] The resulting VCD spectrum is a unique fingerprint of a molecule's three-dimensional structure.
The power of VCD lies in a simple but profound principle:
Identical IR Spectra: A pair of enantiomers, such as (S)- and (R)-1-Isopropyl-2-methylpiperazine, will have identical standard IR absorption spectra.
Mirror-Image VCD Spectra: The same enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign at every vibrational frequency.[3][6]
This property allows for the unambiguous determination of absolute configuration by comparing an experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for one specific enantiomer.[1][7] A direct match confirms the configuration, while a mirror-image correlation indicates the opposite enantiomer.
Comparative Analysis: VCD vs. Alternative Methodologies
Before detailing the VCD protocol, it is crucial to understand its position relative to other common techniques for AC determination. The choice of method is often dictated by the physical properties of the sample and the stage of drug development.
Method
Principle
Advantages
Limitations
Vibrational Circular Dichroism (VCD)
Differential absorption of circularly polarized IR light in solution.
- No crystallization required (works on oils, liquids, solutions).[2] - Provides solution-state conformation.[3] - Rich in structural information.[6] - No chemical derivatization needed.[8]
- Requires 5-10 mg of sample.[6] - Computationally intensive for highly flexible molecules.[1]
X-ray Crystallography
Diffraction of X-rays by a single crystal lattice.
- Unambiguous determination of 3D structure ("gold standard"). - Provides solid-state conformation and packing.
- Requires a high-quality single crystal, which can be difficult or impossible to grow.[1][3] - Solid-state structure may not represent the biologically relevant solution conformation.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Formation of diastereomers with a chiral reagent, leading to distinguishable NMR signals.
- Performed in solution. - Well-established methodology.
- Requires chemical modification of the analyte. - Derivatization reaction may not be straightforward or proceed to completion. - Potential for misassignment due to conformational complexities of the diastereomeric adducts.
Electronic Circular Dichroism (ECD)
Differential absorption of circularly polarized UV-Vis light.
- High sensitivity, requiring less sample. - Well-suited for molecules with strong chromophores.
- Requires a chromophore near the stereocenter for reliable results.[8] - Spectra are often broad and contain less structural information than VCD.
Workflow for VCD-Based Absolute Configuration Assignment
The determination of absolute configuration by VCD is a two-pronged approach that marries experimental spectroscopy with theoretical computation. The close agreement between the measured and calculated spectra provides a high degree of confidence in the assignment.
Caption: Detailed computational workflow for predicting the VCD spectrum.
2.1. Conformational Search: Mapping the Energy Landscape
Rationale: The piperazine ring can exist in different chair or boat-like conformations, and the isopropyl group can rotate. The experimentally observed VCD spectrum is a population-weighted average of all conformers present in solution. Failing to identify all low-energy conformers is a common source of error.
Methodology: We recommend a robust conformational search using a tool like CREST in conjunction with the semi-empirical GFN2-xTB method. [9]This approach is computationally efficient and effective at exploring the complex conformational space of flexible molecules.
2.2. DFT Optimization and Frequency Calculation
Methodology:
Take all conformers within a reasonable energy window (e.g., 2-3 kcal/mol) from the initial search.
Perform a full geometry optimization and frequency calculation for each conformer using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with the 6-31+G* basis set.
[7][10] 3. Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or the CPCM variant, to simulate the chloroform solvent environment. [11][10]This is crucial for accurately modeling the conformational energies and vibrational frequencies.
Output: This step yields the optimized geometry, harmonic vibrational frequencies, dipole strengths (for IR), and rotational strengths (for VCD) for each stable conformer.
2.3. Spectral Averaging
Rationale: The final theoretical spectrum must reflect the equilibrium distribution of conformers at the experimental temperature.
Procedure:
Calculate the relative Gibbs free energy (ΔG) for each optimized conformer.
Use these energies to calculate the Boltzmann population (pi) of each conformer at the experimental temperature (e.g., 298 K).
Generate the final, Boltzmann-averaged VCD spectrum by summing the contributions from each conformer, weighted by its population. The calculated frequencies are often scaled by a factor (e.g., ~0.97-0.98) to better align with the experimental spectrum.
[10]
Part 3: The Verdict - Correlating Experiment and Theory
The final step is a visual comparison of the experimental VCD spectrum of the sample with the Boltzmann-averaged theoretical VCD spectrum calculated for the (S)-enantiomer.
Data Summary: Experimental vs. Theoretical
Experimental Parameters
Compound
(S)-1-Isopropyl-2-methylpiperazine
Concentration
~0.1 M
Solvent
CDCl₃
Pathlength
100 µm
Resolution
4 cm⁻¹
Computational Parameters
Method
DFT
Functional
B3LYP
Basis Set
6-31+G*
Solvent Model
CPCM (Chloroform)
Conformational Search
CREST/xTB
Analysis:
Overlay the Spectra: Plot the experimental and scaled theoretical spectra on the same axes.
Compare Key Bands: Focus on the fingerprint region (e.g., 1500-900 cm⁻¹). Compare the signs (+ or -) and relative intensities of the major bands. A good match will show the same pattern of positive and negative peaks across the spectrum.
[1]3. Conclusion:
If the experimental spectrum shows excellent agreement with the calculated spectrum for the (S)-enantiomer, the absolute configuration is confidently assigned as (S) .
If the experimental spectrum is a near-perfect mirror image of the calculated (S)-spectrum, the absolute configuration is assigned as (R) .
Conclusion: Confidence in Chirality
Vibrational Circular Dichroism, when coupled with robust computational chemistry, provides a powerful and reliable method for the ab initio determination of absolute configuration in solution. [1][8]This approach bypasses the significant hurdle of crystallization required for X-ray diffraction, accelerating timelines in drug discovery and development. [12]For molecules like (S)-1-Isopropyl-2-methylpiperazine, where conformational flexibility is a key structural feature, the VCD/DFT methodology not only assigns the stereochemistry but also provides invaluable insight into the molecule's preferred shape in a biologically relevant environment. This dual-purpose capability solidifies VCD's role as an indispensable tool for the modern medicinal chemist.
References
CD ComputaBio. Vibration Circular Dichroism (VCD) Spectrum Prediction Service. Available from: [Link]
Koenis, M. A. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling. Available from: [Link]
SCM. (2020). Improved absolute configuration determination of complex molecules with VCD. Available from: [Link]
Tan, K. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]
Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Available from: [Link]
Johnson, S. J. (1988). Theoretical Prediction of Vibrational Circular Dichroism Spectra. DTIC. Available from: [Link]
Grimme, S., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation. Available from: [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]
Nafie, L. A. (1997). Infrared and Raman Vibrational Optical Activity: Theoretical and Experimental Aspects. Annual Review of Physical Chemistry. Available from: [Link]
Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Chirality. Available from: [Link]
BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
Merten, C. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]
Koenis, M. A. J., et al. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. Available from: [Link]
AstraZeneca. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available from: [Link]
A Comparative Guide to LC-MS/MS Method Development for the Quantification of (S)-1-Isopropyl-2-methylpiperazine
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust LC-MS/MS method for the quantification of (S)-1-Isopropyl-2-methylpiperazine in biological matrices. We will move b...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust LC-MS/MS method for the quantification of (S)-1-Isopropyl-2-methylpiperazine in biological matrices. We will move beyond a simple recitation of steps to explore the underlying scientific principles and rationale that inform expert methodological choices. This content is intended for researchers, scientists, and drug development professionals who require a highly reliable and sensitive analytical method for this chiral piperazine derivative.
Introduction: The Analytical Challenge of (S)-1-Isopropyl-2-methylpiperazine
(S)-1-Isopropyl-2-methylpiperazine is a chiral amine belonging to the piperazine class of compounds, a scaffold frequently found in active pharmaceutical ingredients (APIs).[1] The stereochemistry of such molecules is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] Consequently, the ability to accurately and precisely quantify the (S)-enantiomer is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] However, the development of a reliable LC-MS/MS method for a polar, chiral compound like (S)-1-Isopropyl-2-methylpiperazine presents several challenges:
Poor Retention on Reversed-Phase Columns: The polar nature of the molecule can lead to insufficient retention on traditional C18 columns.[4]
Chiral Separation: The need to resolve the (S)-enantiomer from its (R)-counterpart necessitates the use of chiral chromatography.[2][5]
Matrix Effects: Biological matrices such as plasma and urine contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6]
Regulatory Compliance: The developed method must be rigorously validated to meet the stringent requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
This guide will address each of these challenges in a systematic manner, providing a comparative analysis of different approaches and culminating in a recommended, validated method.
A Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity.[6][10] For polar compounds like (S)-1-Isopropyl-2-methylpiperazine, the choice of extraction technique is critical.[4]
Technique
Principle
Advantages for (S)-1-Isopropyl-2-methylpiperazine
Disadvantages
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[10][11]
Simple, fast, and inexpensive. Suitable for high-throughput analysis.[11]
Less clean extracts, leading to potential matrix effects. May not provide sufficient concentration for low-level quantification.
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[10]
Cleaner extracts than PPT. Can provide some sample concentration.
Can be labor-intensive and difficult to automate. Finding a suitable organic solvent for a polar analyte can be challenging.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[10]
Provides the cleanest extracts and highest concentration factors. Highly selective.
More expensive and time-consuming than PPT and LLE. Method development can be more complex.
Recommendation: For a robust and sensitive assay, Solid-Phase Extraction (SPE) is the recommended technique. A mixed-mode cation exchange SPE sorbent would be ideal, as it can retain the basic piperazine moiety through ionic interactions while allowing for the removal of neutral and acidic interferences.
Chromatographic Method Development: Achieving Chiral Separation and Retention
The chromatographic separation is the heart of the LC-MS/MS method. The primary objectives are to achieve adequate retention of the polar analyte and to resolve the (S)-enantiomer from the (R)-enantiomer.
Comparison of Chromatographic Approaches
Approach
Principle
Advantages
Disadvantages
Reversed-Phase Chromatography (RPC)
Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4]
Wide applicability and availability of columns.
Poor retention of polar compounds like (S)-1-Isopropyl-2-methylpiperazine.[4]
CSPs can be more expensive and may have limitations on mobile phase composition.
Recommendation: A chiral chromatography approach is mandatory for this application. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability for the separation of chiral amines.[2] Specifically, a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has been effective for piperazine derivatives.[2]
Step-by-Step Chiral HPLC Method Development Protocol
Column Selection:
Start with a Chiralpak® IC column (or equivalent polysaccharide-based CSP).[2]
Mobile Phase Optimization:
Initial Mobile Phase: Begin with a simple mobile phase of acetonitrile and methanol (e.g., 90:10 v/v).
Amine Modifier: The addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine, to the mobile phase is often crucial for improving the peak shape and resolution of basic analytes like piperazines.[2] A starting concentration of 0.1% (v/v) is recommended.
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program can be developed to improve resolution and reduce run time.
Flow Rate and Temperature:
A flow rate of 1.0 mL/min and a column temperature of 35 °C are good starting points.[2] These parameters can be adjusted to optimize resolution and analysis time.
Mass Spectrometry Method Development: Maximizing Sensitivity and Selectivity
Tandem mass spectrometry provides the high degree of selectivity required for bioanalysis.[12] The process involves optimizing the ionization of the analyte and selecting specific precursor-to-product ion transitions for monitoring.
Ionization and Analyte Tuning
Ionization Mode: Due to the basic nature of the piperazine nitrogen atoms, (S)-1-Isopropyl-2-methylpiperazine is expected to ionize efficiently in positive electrospray ionization (ESI+) mode .
Tuning: A standard solution of the analyte should be infused directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) and to identify the precursor ion, which will be the protonated molecule [M+H]⁺.
Multiple Reaction Monitoring (MRM)
MRM is the key to the selectivity and sensitivity of the LC-MS/MS method.[13] It involves the selection of a specific precursor ion in the first quadrupole, fragmentation of that ion in the collision cell, and detection of a specific product ion in the third quadrupole.
Proposed MRM Transitions for (S)-1-Isopropyl-2-methylpiperazine:
To determine the MRM transitions, collision-induced dissociation (CID) is performed on the precursor ion. While the exact fragmentation pattern would need to be determined experimentally, we can predict likely fragments based on the structure:
Precursor Ion [M+H]⁺: Calculated m/z (to be confirmed experimentally)
Potential Product Ions: Fragmentation is likely to occur at the isopropyl group and the methyl group, as well as cleavage of the piperazine ring.
A deuterated stable isotope-labeled internal standard (SIL-IS), such as (S)-1-Isopropyl-2-methylpiperazine-d7, is highly recommended to ensure the accuracy and precision of the method by compensating for variability in sample preparation and matrix effects.[11]
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
(S)-1-Isopropyl-2-methylpiperazine
To be determined
To be determined
To be optimized
(S)-1-Isopropyl-2-methylpiperazine-d7 (IS)
To be determined
To be determined
To be optimized
Method Validation: Ensuring a Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility.[3][12] The validation should be conducted in accordance with regulatory guidelines from the FDA and EMA.[7][8][9]
Key Validation Parameters
Parameter
Description
Acceptance Criteria (Typical)
Selectivity and Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity and Range
The concentration range over which the method is accurate, precise, and linear.[11][12]
Correlation coefficient (r²) > 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ).[11]
Accuracy and Precision
The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[12][13]
Mean accuracy within ±15% of the nominal concentration. Precision (%CV) ≤ 15%.
Lower Limit of Quantification (LLOQ)
The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[11][13]
Signal-to-noise ratio > 10. Accuracy within ±20% and precision ≤ 20%.[11]
Stability
The stability of the analyte in the biological matrix under various storage and processing conditions.[12]
Analyte concentration should be within ±15% of the initial concentration.
Matrix Effect
The effect of co-eluting, undetected matrix components on the ionization of the analyte.
The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery
The efficiency of the extraction procedure.
Should be consistent, precise, and reproducible.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for this application, it is useful to understand its advantages over other techniques.
Technique
Advantages
Disadvantages for (S)-1-Isopropyl-2-methylpiperazine
Gas Chromatography-Mass Spectrometry (GC-MS)
High chromatographic efficiency.
Requires derivatization for polar, non-volatile compounds. Thermal instability can be an issue.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Robust and widely available.
Lacks the sensitivity and selectivity of MS detection. The piperazine scaffold lacks a strong chromophore, resulting in poor sensitivity.[2]
Capillary Electrophoresis (CE)
High separation efficiency for chiral compounds.[14]
Can be less robust and have lower sensitivity compared to LC-MS/MS.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Overall workflow for the development of an LC-MS/MS method.
Decision Tree for Method Development
Caption: Decision-making process in LC-MS/MS method development.
References
Cieśla, A., & Biziuk, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link][7]
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link][4]
D'Agostino, L. A., & Cocuron, J. C. (2016). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1378, 13-20. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][3]
Li, W., et al. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Analytica Chimica Acta, 1269, 341457. Retrieved from [Link]
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Welz, M., et al. (2017). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate. Retrieved from [Link][15]
López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Retrieved from [Link]
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][8]
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18). Retrieved from [Link][14]
de Freitas, L. A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5057. Retrieved from [Link][16]
Zuba, D., & Byrska, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3349. Retrieved from [Link][17]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][9]
Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. Retrieved from [Link][1]
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link][5]
IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, 6(1). Retrieved from [Link]
Adamska, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1559. Retrieved from [Link][18]
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The proper management and disposal of chiral amine building blocks, such as (S)-1-Isopropyl-2-methylpiperazine , are critical operations in pharmaceutical development and chemical synthesis. As a substituted piperazine d...
Author: BenchChem Technical Support Team. Date: March 2026
The proper management and disposal of chiral amine building blocks, such as (S)-1-Isopropyl-2-methylpiperazine , are critical operations in pharmaceutical development and chemical synthesis. As a substituted piperazine derivative, this compound presents specific physicochemical hazards—primarily driven by its basicity, corrosivity, and environmental persistence.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of (S)-1-Isopropyl-2-methylpiperazine waste.
Hazard Profile & Chemical Causality
To design an effective disposal protocol, one must first understand the chemical causality behind the compound's reactivity. (S)-1-Isopropyl-2-methylpiperazine contains two secondary/tertiary amine nitrogen atoms. These electron-rich centers make the molecule a strong Lewis base. Consequently, it can react violently with strong acids, acid chlorides, and oxidizing agents, releasing significant thermal energy that can cause localized boiling or splashing[1].
Furthermore, upon thermal decomposition (such as during improper incineration or laboratory fires), the nitrogenous backbone degrades to release highly toxic nitrogen oxides (
NOx
)[2].
Table 1: Hazard Classification and Mechanistic Causality
Hazard Classification
GHS Category
Chemical Causality & Operational Impact
Skin Corrosion / Irritation
Category 1B
The basic amine groups abstract protons from physiological moisture, causing severe, slow-healing chemical burns and tissue necrosis[3][4].
Serious Eye Damage
Category 1
Direct contact or exposure to concentrated vapors can cause irreversible corneal damage and blindness[4].
Reactivity Hazard
N/A (Incompatible)
Exothermic neutralization occurs upon contact with acids. It also reacts with metals like copper, zinc, and their alloys, dictating strict container material choices[1][4].
Combustible Dust
N/A (Physical)
Fine powders of the free base or salt forms can form explosive mixtures in the air. Dust generation must be strictly minimized[5].
Personal Protective Equipment (PPE) System
Every disposal protocol must act as a self-validating safety system. The first layer of this system is the physical barrier between the operator and the chemical.
Table 2: Required PPE for Disposal Operations
Equipment Type
Specification
Scientific Rationale
Hand Protection
Heavy-duty Nitrile or Neoprene gloves
Prevents dermal absorption and chemical burns. Amines can degrade certain thin latex formulations; inspect for micro-tears before use[6].
Eye/Face Protection
Chemical splash goggles + Face shield
Protects against accidental splashing during liquid waste transfer or dust aerosolization during solid sweeping[3].
Body Protection
Flame-resistant lab coat or Tyvek suit
Mitigates exposure to reactive spills. Must be removed immediately if contaminated to prevent prolonged skin contact[4].
Respiratory
NIOSH-approved N95 or P100 respirator
Required if handling dry powders outside a fume hood to prevent inhalation of corrosive dust, which causes severe respiratory edema[5][6].
Step-by-Step Disposal Protocol
The following methodologies dictate the safe segregation, containment, and neutralization of (S)-1-Isopropyl-2-methylpiperazine waste streams.
Phase 1: Waste Segregation and Container Selection
Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers (especially those containing copper, aluminum, or zinc), as piperazine derivatives can react with and degrade these metals[4].
Isolate from Incompatibles: Strictly segregate (S)-1-Isopropyl-2-methylpiperazine waste from strong oxidizing agents (e.g., nitrates, peroxides), acid anhydrides, and strong acids to prevent spontaneous exothermic reactions or ignition[3][5].
Labeling: Affix a standardized "Hazardous Waste" label. Explicitly list "(S)-1-Isopropyl-2-methylpiperazine" and indicate "Corrosive" and "Toxic" hazard pictograms.
Phase 2: Routine Liquid and Solid Waste Handling
Liquid Waste (Solutions/Filtrates): If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol), collect it in a designated Non-Halogenated or Halogenated Organic Waste carboy, depending on the solvent used. Transfer liquids using grounded, spark-proof funnels to prevent static discharge[2].
Solid Waste (Powders/Crystals): Collect pure solid waste, contaminated weighing paper, and spent pipette tips in a sealed, leak-proof solid waste container. Do not compact the waste manually, as this can generate hazardous dust clouds[5].
Phase 3: Accidental Spill Management
In the event of a spill, immediately evacuate personnel from the immediate vicinity and ensure the chemical fume hood or room ventilation is operating at maximum capacity.
Solid Spills: Do not dry sweep. Lightly mist the powder with a compatible inert solvent (like isopropanol) to suppress dust, then carefully scoop the material using a non-sparking tool into a hazardous waste container[7].
Liquid Spills: Contain the spread using an inert absorbent material such as dry sand, earth, or vermiculite. Never use combustible absorbents like sawdust[5].
Decontamination: Once the bulk material is removed, wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual free-base amine, followed by a thorough wash with soap and water[1].
Phase 4: Institutional Transfer and Final Disposal
Do not dispose of this chemical down the drain or in municipal trash.
Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department.
Final Destruction: The EPA-mandated method for piperazine derivative disposal is high-temperature incineration at a licensed facility. The incinerator must be equipped with an afterburner and alkaline scrubbers to capture and neutralize the toxic nitrogen oxide (
NOx
) gases generated during thermal destruction[5][8].
Disposal Workflow Visualization
The following logical workflow illustrates the decision-making process for handling various states of (S)-1-Isopropyl-2-methylpiperazine waste.
(S)-1-Isopropyl-2-methylpiperazine waste segregation and disposal operational workflow.
References
Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." Retrieved from: [Link]